molecular formula C8H4FN3 B1402277 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1134327-96-0

6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B1402277
CAS No.: 1134327-96-0
M. Wt: 161.14 g/mol
InChI Key: HTYMSLNVCBNCSJ-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1134327-96-0) is a valuable fluorinated heterocyclic building block in pharmaceutical research and development. With a molecular formula of C8H4FN3 and a molecular weight of 161.14 g/mol, this compound serves as a key synthetic intermediate for the construction of more complex molecules . Its calculated density is 1.34±0.1 g/cm³ at 20°C, and it has a calculated very slight solubility of 0.24 g/L at 25°C . The imidazopyridine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Recent scientific literature highlights that novel series of imidazopyridine-based hybrids have been designed, synthesized, and shown to possess a significant urease inhibition profile in vitro . Some such analogs demonstrated superior potency compared to the standard drug thiourea, making them promising candidates for further investigation in therapeutic areas such as ulcer treatment . The structure-activity relationship (SAR) studies indicate that the activity is influenced by the nature of the substituents, with strong electron-withdrawing groups often contributing to enhanced inhibitory potential . Researchers utilize this carbonitrile derivative as a versatile precursor for exploring structure-activity relationships and for the design of potential enzyme inhibitors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4FN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYMSLNVCBNCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254472
Record name 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
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Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134327-96-0
Record name 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134327-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a renowned "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, bicyclic framework and unique electronic properties make it an ideal scaffold for developing potent and selective modulators of various biological targets. This guide focuses on a specific, strategically functionalized derivative: 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile. The introduction of a fluorine atom at the 6-position is a common tactic in drug design to enhance metabolic stability and modulate electronic properties, while the carbonitrile group at the 3-position serves as a versatile synthetic handle and a potential hydrogen bond acceptor. This document provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and a discussion of its potential applications for researchers in drug discovery and development.

Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from its synthesis and purification to its pharmacokinetic profile.

Core Properties

While extensive experimental data for this compound is not publicly available, we can compile its fundamental properties and provide informed estimations based on closely related analogs.

PropertyValueSource/Method
Molecular Formula C₈H₄FN₃[1]
Molecular Weight 161.14 g/mol [1]
CAS Number 1134327-96-0[1]
Appearance Predicted: White to off-white solidAnalogy to similar compounds
Melting Point Predicted: >200 °CBased on substituted imidazo[1,2-a]pyridines[3]
Solubility Predicted: Soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in other organic solvents, and poorly soluble in water.General solubility of heterocyclic compounds
Spectroscopic Data (Predicted)

The following are predicted Nuclear Magnetic Resonance (NMR) data, which are crucial for the structural confirmation of the compound. These predictions are based on the analysis of structurally similar compounds, such as 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde.[4]

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.0 - 8.8 (dd, 1H): H-5 proton, doublet of doublets due to coupling with H-7 and the fluorine at C-6.

  • δ 8.2 - 8.0 (s, 1H): H-2 proton, singlet.

  • δ 7.9 - 7.7 (dd, 1H): H-7 proton, doublet of doublets due to coupling with H-5 and H-8.

  • δ 7.5 - 7.3 (td, 1H): H-8 proton, triplet of doublets due to coupling with H-7 and the fluorine at C-6.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 155 - 152 (d, JCF ≈ 240 Hz): C-6, large coupling constant characteristic of a C-F bond.

  • δ 145 - 143: C-8a

  • δ 130 - 128: C-2

  • δ 125 - 123 (d, JCF ≈ 10 Hz): C-5

  • δ 120 - 118 (d, JCF ≈ 25 Hz): C-7

  • δ 115 - 113: C-8

  • δ 112 - 110: -CN (carbonitrile)

  • δ 100 - 98: C-3

Synthesis Protocol: A Reliable and Reproducible Pathway

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the commercially available 2-amino-5-fluoropyridine. This method is adapted from established procedures for analogous imidazo[1,2-a]pyridine syntheses.[5]

Experimental Workflow

Caption: A streamlined two-step synthesis and purification workflow.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 2-Amino-5-fluoropyridine

  • Bromoacetonitrile

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-amino-5-fluoropyridine (1.0 eq) in anhydrous ethanol, add bromoacetonitrile (1.1 eq).

  • Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Rationale for Experimental Choices:

  • Solvent: Ethanol is an excellent choice as it is a polar protic solvent that facilitates the SN2 reaction between the aminopyridine and bromoacetonitrile, and the subsequent cyclization.

  • Base: Sodium bicarbonate is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, ensuring high purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a highly valuable building block for the synthesis of a diverse range of biologically active molecules.

Potential Therapeutic Areas

The broader class of imidazo[1,2-a]pyridine derivatives has shown remarkable efficacy in a multitude of therapeutic areas, suggesting promising avenues of investigation for this specific analog.[6][7]

Therapeutic_Applications cluster_apps Potential Therapeutic Targets Core This compound Oncology Oncology (e.g., Kinase Inhibitors) Core:f0->Oncology Versatile Scaffold Neuroscience Neuroscience (e.g., GABA-A Receptor Modulators) Core:f0->Neuroscience Bioisosteric Replacement InfectiousDiseases Infectious Diseases (e.g., Antiviral, Antibacterial) Core:f0->InfectiousDiseases Novel Pharmacophores Inflammation Anti-inflammatory Agents Core:f0->Inflammation Modulation of Pathways

Caption: Potential therapeutic applications of the core scaffold.

  • Oncology: The imidazo[1,2-a]pyridine core is present in several kinase inhibitors. The 3-carbonitrile group can be elaborated into various functionalities to target the ATP-binding site of kinases.

  • Neuroscience: Derivatives of this scaffold have been investigated as modulators of GABA-A receptors, with potential applications in anxiety, insomnia, and epilepsy.[8] The 8-fluoro analog has been explored as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in GABA-A receptor ligands.[8]

  • Infectious Diseases: The scaffold has been explored for the development of novel antibacterial, antiviral, and antiprotozoal agents.[9]

  • Anti-inflammatory: Certain derivatives have demonstrated potent anti-inflammatory properties.

Conclusion

This compound represents a strategically important building block for the development of novel therapeutics. Its synthesis is straightforward, and the physicochemical properties, including the presence of a fluorine atom and a versatile carbonitrile group, make it an attractive starting point for medicinal chemistry campaigns. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug discovery endeavors.

References

6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, established synthetic routes, and methods for spectroscopic characterization. Furthermore, it explores the compound's role as a versatile building block in the development of novel therapeutics, highlighting the strategic importance of the imidazo[1,2-a]pyridine scaffold and the influence of its fluoro and nitrile substituents. This guide is intended for researchers, chemists, and drug development professionals seeking detailed technical information and practical insights into the application of this valuable chemical entity.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous marketed drugs, including Zolpidem, Minodronic acid, and Zolimidine.[1] Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with a wide array of biological targets.[2] The fusion of an imidazole ring with a pyridine ring creates an electron-deficient aromatic system that is amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacological activity.[3]

This compound emerges as a particularly valuable derivative. The incorporation of a fluorine atom at the 6-position is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity.[2][3] Simultaneously, the carbonitrile group at the 3-position serves as a versatile chemical handle for further functionalization and can act as a key hydrogen bond acceptor in ligand-receptor interactions.

Physicochemical Properties and Structure

The fundamental properties of this compound are summarized below. The unique arrangement of its fused heterocyclic system, electron-withdrawing fluorine atom, and cyano group dictates its reactivity and potential as a pharmacophore.

PropertyValueSource
CAS Number 1134327-96-0[4]
Molecular Formula C₈H₄FN₃[4]
Molecular Weight 161.14 g/mol [4]
Appearance White to off-white solid (typical)N/A
Purity ≥98% (commercially available)[4]
Chemical Structure

The structure consists of a fused imidazo[1,2-a]pyridine ring system with a fluorine atom at position 6 and a carbonitrile (cyano) group at position 3.

workflow start 2-Amino-5-fluoropyridine process Reflux in Solvent (e.g., Toluene) start->process reagent1 Bromoacetonitrile (BrCH₂CN) reagent1->process product 6-Fluoroimidazo[1,2-a]pyridine- 3-carbonitrile process->product

Caption: General synthetic workflow for the target compound.

Self-Validating System: Purification and Impurities

The primary impurity that may arise is the corresponding 6-fluoroimidazo[1,2-a]pyridine-3-carboxamide. This occurs if the nitrile group undergoes hydrolysis during aqueous workup procedures. To mitigate this, anhydrous workup conditions or quenching the reaction at low temperatures (e.g., 0-5 °C) before basification is recommended. The final product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol.

Spectroscopic Characterization

Confirmation of the structure of this compound is achieved through a combination of standard spectroscopic techniques. The data presented below are typical expected values based on the analysis of structurally similar compounds. [3][5]

Technique Feature Expected Observation
¹H NMR Aromatic Protons Multiple signals in the aromatic region (approx. δ 7.0-9.0 ppm).
¹³C NMR Cyano Carbon A characteristic signal in the range of δ 112–118 ppm. [3]
Aromatic Carbons Multiple signals, with C-F coupling visible for carbons near the fluorine atom.
IR Spectroscopy Nitrile Stretch A sharp, strong absorption band around ν 2200-2240 cm⁻¹. [3]

| Mass Spectrometry | Molecular Ion | [M+H]⁺ peak observed at m/z ≈ 162.05. |

Applications in Research and Drug Development

This compound is not merely an academic curiosity; it is a highly valuable building block for the synthesis of complex molecules with therapeutic potential.

Role as a Pharmacophore

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology. Derivatives have shown potent activity against targets like FLT3 (implicated in acute myeloid leukemia),[6] EGFR, and VEGFR. [1]The structure of this compound is ideally suited for this role:

  • Scaffold: Provides a rigid core for orienting substituents into the binding pockets of enzymes.

  • Fluorine (C6): Enhances metabolic stability and can form critical interactions (e.g., with backbone amides) to improve binding affinity. [2]* Nitrile (C3): Acts as a potent hydrogen bond acceptor and provides a vector for further chemical elaboration via Suzuki couplings, click chemistry, or other cross-coupling reactions.

Therapeutic Areas of Interest
  • Oncology: The scaffold is extensively used in the synthesis of anticancer agents, including targeted covalent inhibitors. [1][7]* Infectious Diseases: Imidazo[1,2-a]pyridines have been investigated for their potential to inhibit enzymes in pathogens responsible for diseases like tuberculosis. [2]* Metabolic Disorders: Recent studies have explored derivatives as urease inhibitors, which has relevance for conditions like peptic ulcers caused by H. pylori. [5][8]

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled by technically qualified individuals exercising appropriate safety precautions.

  • Hazard Identification: Based on analogous structures, the compound may cause skin irritation, serious eye irritation, and respiratory irritation. [9]* Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9] * Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [10]

Conclusion and Future Outlook

This compound stands out as a high-value scaffold and intermediate in modern drug discovery. Its strategic combination of the privileged imidazo[1,2-a]pyridine core with a metabolically stabilizing fluorine atom and a versatile nitrile handle makes it an attractive starting point for generating libraries of novel compounds. The continued exploration of this and related derivatives is expected to yield new clinical candidates for treating a range of diseases, particularly in the fields of oncology and infectious disease. The synthetic accessibility and rich derivatization chemistry of this compound ensure its continued relevance to the scientific community.

References

  • Appretech Scientific Limited. This compound.
  • Benchchem. 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile | 123531-24-8.
  • BLDpharm. 1134327-96-0|this compound.
  • Fun, H. K., Rosli, M. M., Kumar, D. J. M., Prasad, D. J., & Nagaraja, G. K. (2011). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile.
  • AK Scientific, Inc. 2750715-85-4 6-Fluoro-7-iodoimidazo[1,2-a]pyridine-3-carbonitrile.
  • Hussain, R., Rehman, W., Rahim, F., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3- carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Semantic Scholar.
  • Hussain, R., Rehman, W., Rahim, F., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]

  • Benchchem. 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile | 123531-24-8.
  • Guidechem. 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 1019020-06-4) SDS.
  • Song, Q., Zhang, Q., Fan, X., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26). [Link]

  • AK Scientific, Inc.
  • ResearchGate. Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. [Link]

  • Wang, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 223, 113645. [Link]

Sources

Spectral analysis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This technical guide presents a detailed predictive spectral analysis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile. As of the date of publication, a complete, publicly available experimental dataset for this specific molecule is not available. The analyses and data presented herein are derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by empirical data from structurally analogous compounds reported in the scientific literature. This document is intended for researchers, scientists, and drug development professionals as an expert-guided framework for interpreting the spectral data of this and similar heterocyclic scaffolds.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] The specific derivative, this compound (C₈H₄FN₃, M.W. 161.14 g/mol ), is a valuable building block in pharmaceutical synthesis.[2] Its unique electronic properties, conferred by the electron-withdrawing fluorine atom at the 6-position and the cyano group at the 3-position, make it a subject of significant interest. A thorough understanding of its spectral characteristics is paramount for unambiguous structural confirmation, quality control, and the advancement of its applications in drug discovery and materials science.

This guide provides an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. Each section details the expected spectral features, the scientific rationale behind these predictions, and a standardized experimental protocol for data acquisition.

Molecular Structure and Numbering

For clarity throughout this analysis, the standard IUPAC numbering for the imidazo[1,2-a]pyridine ring system is used.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects and comparison with known imidazo[1,2-a]pyridine derivatives.[3][4]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons on the heterocyclic core. The choice of DMSO-d₆ as a solvent is common for nitrogen-containing heterocycles due to its high solubilizing power.

Table 1: Predicted ¹H NMR Data

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5~9.10ddJ(H5-H7) ≈ 2.0, J(H5-F6) ≈ 3.0Deshielded due to proximity to the bridgehead nitrogen and coupled to both H-7 (meta) and F-6.
H-2~8.60s-A singlet, characteristic of the H-2 proton in 3-substituted imidazo[1,2-a]pyridines.
H-8~8.05dJ(H8-H7) ≈ 9.5An ortho-coupled doublet, shifted downfield by the fused imidazole ring.
H-7~7.60dddJ(H7-H8) ≈ 9.5, J(H7-F6) ≈ 8.0, J(H7-H5) ≈ 2.0The most complex signal, showing large ortho coupling to H-8, a significant coupling to F-6, and a small meta coupling to H-5.

Expert Insights: The chemical shift of H-5 is particularly sensitive to the electronic environment and is expected to be the most downfield signal, appearing as a doublet of doublets due to meta coupling with H-7 and a through-space coupling with the fluorine at C-6. The strong electron-withdrawing nature of the cyano group at C-3 deshields the H-2 proton, pushing it downfield.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum is predicted to show eight distinct signals for the eight carbon atoms of the core structure.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted δ (ppm)Rationale
C-6~158.0 (d, ¹JCF ≈ 240 Hz)Directly attached to fluorine, showing a very large one-bond C-F coupling constant.
C-8a~142.0Bridgehead carbon, typically found in this region for this scaffold.
C-2~135.0Deshielded by the adjacent nitrogen and the C-3 cyano group.
C-5~125.0 (d, ²JCF ≈ 25 Hz)Shows a two-bond coupling to fluorine.
C-8~120.0 (d, ⁴JCF ≈ 4 Hz)Shows a small four-bond coupling to fluorine.
C-7~118.0 (d, ³JCF ≈ 9 Hz)Shows a three-bond coupling to fluorine.
C-CN~115.0Characteristic chemical shift for a nitrile carbon.
C-3~95.0Shielded carbon due to its position, but deshielded relative to the parent system by the cyano group.

Expert Insights: The most revealing feature will be the C-6 signal, which will appear as a doublet with a very large coupling constant (¹JCF > 200 Hz), confirming the position of the fluorine atom. The other carbons of the pyridine ring (C-5, C-7, C-8) will also exhibit smaller C-F couplings, which are invaluable for definitive assignment. The cyano group's carbon (C-CN) and the carbon it's attached to (C-3) are also key diagnostic signals.

Standard Protocol for NMR Data Acquisition

G M [M+H]⁺ m/z = 162.05 F1 [M+H - HCN]⁺ m/z = 135.04 M->F1 - HCN (from C3-CN) F2 [M+H - HCN - HCN]⁺ m/z = 108.03 F1->F2 - HCN (ring fragmentation)

Caption: Predicted ESI-MS/MS fragmentation pathway.

Fragmentation Rationale:

  • [M+H]⁺ (m/z 162.05): The protonated parent molecule.

  • Loss of HCN (m/z 135.04): A common fragmentation for nitriles is the loss of hydrogen cyanide. This would likely involve the cyano group at the 3-position.

  • Further Ring Fragmentation (m/z 108.03): The resulting fragment ion may undergo further fragmentation of the heterocyclic ring, potentially leading to another loss of HCN.

Standard Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode with typical parameters (e.g., capillary voltage: 3-4 kV; source temperature: 100-150 °C).

  • Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Tandem MS (MS/MS): For fragmentation studies, select the [M+H]⁺ ion (m/z 162.05) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate the product ion spectrum in the second mass analyzer.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectral features of this compound. The predicted ¹H and ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous structures, offer a robust framework for the structural verification and characterization of this important heterocyclic building block. The detailed interpretations and standard experimental protocols are designed to be a valuable resource for scientists engaged in the synthesis and application of novel imidazo[1,2-a]pyridine derivatives.

References

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  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link].

  • Benchchem. (n.d.). 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile.
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  • PubMed Central. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link].

  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Retrieved from [Link].

  • PubMed Central. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link].

  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link].

  • ResearchGate. (n.d.). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives.
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  • MDPI. (2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link].

  • National Center for Biotechnology Information. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link].

  • MDPI. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Retrieved from [Link].

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The Imidazo[1,2-a]pyridine Core: A Journey from Serendipitous Discovery to Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic aromatic heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its journey, spanning over a century, is a compelling narrative of fundamental synthetic discoveries, the elucidation of its broad pharmacological potential, and the development of powerful synthetic methodologies that have enabled its widespread application. This technical guide provides a comprehensive overview of the discovery and history of imidazo[1,2-a]pyridine derivatives, tracing their origins from the pioneering work of Tschitschibabin to their current status as a "privileged scaffold" in drug discovery. We will delve into the evolution of synthetic strategies, from classical condensation reactions to modern multicomponent approaches, and explore the historical context of the discovery of their diverse biological activities, culminating in the development of blockbuster drugs such as Zolpidem. This guide is intended to serve as a valuable resource for researchers and scientists in the field, offering not only a historical perspective but also practical insights into the synthesis and therapeutic potential of this remarkable heterocyclic system.

The Genesis: Discovery of the Imidazo[1,2-a]pyridine Core

The story of the imidazo[1,2-a]pyridine scaffold is intrinsically linked to the foundational work of Russian chemist Aleksei Yevgenievich Chichibabin (also spelled Tschitschibabin). His contributions in the early 20th century laid the groundwork for the entire field of pyridine chemistry and, consequently, for the synthesis of this important fused heterocyclic system.

The Precursor: Chichibabin's Synthesis of 2-Aminopyridine (1914)

The journey to the imidazo[1,2-a]pyridine core began not with the synthesis of the bicyclic system itself, but with the discovery of a practical method to produce its key precursor: 2-aminopyridine. In 1914, Chichibabin reported a groundbreaking reaction that allowed for the direct amination of pyridine.[1] This reaction, now famously known as the Chichibabin reaction , involves the treatment of pyridine with sodium amide in an inert solvent like xylene or toluene.[1] The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amide anion attacks the electron-deficient C2 position of the pyridine ring, followed by the elimination of a hydride ion to restore aromaticity.[1]

This discovery was a significant milestone, as it provided a straightforward and efficient route to 2-aminopyridines, which were previously difficult to access. This newfound accessibility of the 2-aminopyridine building block was the critical enabler for the subsequent discovery of the imidazo[1,2-a]pyridine ring system.

The Landmark Synthesis: Tschitschibabin's First Imidazo[1,2-a]pyridine (1925)

Building upon his own work, in 1925, Tschitschibabin and his colleagues reported the first-ever synthesis of the imidazo[1,2-a]pyridine core.[2] Their pioneering method involved the condensation of 2-aminopyridine with bromoacetaldehyde in a sealed tube at elevated temperatures (150-200 °C).[2] Although the initial yields were modest, this reaction represented the birth of a new class of heterocyclic compounds.[2]

The mechanism of this classical synthesis involves an initial N-alkylation of the endocyclic nitrogen of 2-aminopyridine by the α-haloaldehyde, followed by an intramolecular cyclization through the exocyclic amino group, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring.

The Evolution of Synthetic Methodologies: From Classical to Contemporary

Following Tschitschibabin's initial discovery, the field of imidazo[1,2-a]pyridine synthesis has witnessed a remarkable evolution. Early methods were often harsh and limited in scope, but the increasing recognition of the pharmacological importance of this scaffold spurred the development of more efficient, versatile, and milder synthetic strategies.

The Classical Era: Refinements and Variations of the Tschitschibabin Synthesis

The original Tschitschibabin synthesis, while groundbreaking, had its limitations, including harsh reaction conditions and the use of lachrymatory α-haloaldehydes. Subsequent research focused on refining this approach. The use of α-haloketones instead of α-haloaldehydes became a common and more versatile extension of the classical method, allowing for the introduction of a substituent at the 2-position of the imidazo[1,2-a]pyridine ring.[3] The reaction conditions were also optimized, with the use of bases like sodium bicarbonate to facilitate the reaction under milder conditions.[4]

The Ortoleva-King Reaction: An Alternative Pathway

The Ortoleva-King reaction provided an alternative, one-pot approach to the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.[5][6] This method involves the in situ generation of a pyridinium salt intermediate by reacting the ketone with iodine and an excess of 2-aminopyridine, which then cyclizes upon treatment with a base.[5][6] The Ortoleva-King reaction offered the advantage of avoiding the pre-synthesis and handling of lachrymatory α-haloketones.[6]

The Rise of Multicomponent Reactions: A Paradigm Shift in Efficiency

The late 20th and early 21st centuries saw a paradigm shift in the synthesis of imidazo[1,2-a]pyridines with the advent of multicomponent reactions (MCRs). MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity rapidly.

Independently reported by Groebke, Blackburn, and Bienaymé in 1998, the Groebke-Blackburn-Bienaymé (GBB) reaction has become one of the most powerful and widely used methods for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[7][8] This one-pot, three-component reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[7] The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through a formal [4+1] cycloaddition of the isocyanide to an in situ-formed imine intermediate.[7] The versatility of the GBB reaction, allowing for the variation of all three components, has made it an invaluable tool for the construction of large and diverse libraries of imidazo[1,2-a]pyridine derivatives for drug discovery.[8]

The A³ coupling reaction (Aldehyde-Alkyne-Amine coupling) has also been successfully applied to the synthesis of imidazo[1,2-a]pyridines.[7][9] This copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines.[9][10] The reaction proceeds through the formation of a propargylamine intermediate, followed by a 5-exo-dig cyclization.[7][9]

Modern Innovations: Greener and More Efficient Approaches

Recent advancements in synthetic methodology have focused on developing more environmentally friendly and efficient protocols for the synthesis of imidazo[1,2-a]pyridines. These include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, often under solvent-free or green solvent conditions.[1][11] Furthermore, the development of novel catalytic systems, including the use of heterogeneous catalysts, has aimed to improve the sustainability and reusability of the synthetic processes.[12]

The Dawn of a "Privileged Scaffold": A History of Pharmacological Discovery

The recognition of the imidazo[1,2-a]pyridine core as a "privileged scaffold" in medicinal chemistry is a testament to the diverse and potent biological activities exhibited by its derivatives.[1][13] The journey from a chemical curiosity to a cornerstone of drug discovery has been marked by key discoveries that have unveiled its therapeutic potential across a wide range of diseases.

The Anxiolytic and Hypnotic Era: The Rise of Zolpidem and Alpidem

The late 1980s and early 1990s marked a turning point in the history of imidazo[1,2-a]pyridines with the discovery of their potent effects on the central nervous system. This led to the development of two landmark drugs:

  • Zolpidem (Ambien®): First synthesized in the early 1980s by researchers at Synthélabo Recherche in France, zolpidem was approved by the FDA in 1992 for the treatment of insomnia.[2][14] As a non-benzodiazepine hypnotic, it acts as a selective agonist at the benzodiazepine site of the GABA-A receptor, specifically at the α1 subunit.[2] Its commercial success highlighted the therapeutic potential of the imidazo[1,2-a]pyridine scaffold and spurred further research in this area.[14]

  • Alpidem (Ananxyl®): Introduced in France in 1991, alpidem was developed as a non-benzodiazepine anxiolytic.[4][15] It also interacts with the GABA-A receptor but with a different subtype selectivity compared to zolpidem, which was thought to contribute to its anxiolytic effects with reduced sedation.[16] However, post-marketing reports of severe hepatotoxicity led to its withdrawal from the market, providing a crucial lesson in drug safety and the importance of thorough toxicological profiling.[4][15]

Expanding the Therapeutic Horizons: A Multitude of Biological Activities

Beyond their effects on the central nervous system, imidazo[1,2-a]pyridine derivatives have been found to possess a remarkably broad spectrum of pharmacological activities. This has solidified their status as a privileged scaffold for the development of new therapeutic agents. Some of the key areas of investigation include:

  • Antituberculosis Activity: Several imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[13][17] These compounds have emerged as a promising new class of anti-TB agents.[17]

  • Antiviral Activity: Derivatives of imidazo[1,2-a]pyridine have demonstrated significant antiviral activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[18]

  • Anticancer Activity: The imidazo[1,2-a]pyridine scaffold has been explored for the development of various anticancer agents, including kinase inhibitors.[19]

  • Anti-inflammatory and Analgesic Properties: A number of imidazo[1,2-a]pyridine derivatives have exhibited anti-inflammatory and analgesic effects, suggesting their potential for the treatment of pain and inflammatory conditions.[3]

The timeline below highlights some of the key milestones in the discovery and development of imidazo[1,2-a]pyridine derivatives:

YearMilestoneKey Researchers/CompaniesSignificance
1914Discovery of the Chichibabin reaction for the synthesis of 2-aminopyridine.Aleksei ChichibabinProvided a practical route to the key precursor for imidazo[1,2-a]pyridine synthesis.
1925First reported synthesis of the imidazo[1,2-a]pyridine core.Aleksei ChichibabinThe birth of a new class of heterocyclic compounds.
1980sSynthesis of Zolpidem.Synthélabo RechercheLed to the development of a blockbuster hypnotic drug.
1991Introduction of Alpidem in France.SynthélaboDemonstrated the anxiolytic potential of the scaffold, but also highlighted safety concerns.
1992FDA approval of Zolpidem (Ambien®).SynthélaboSolidified the therapeutic importance of the imidazo[1,2-a]pyridine core.
1998Independent reports of the Groebke-Blackburn-Bienaymé (GBB) reaction.Groebke, Blackburn, BienayméRevolutionized the synthesis of 3-aminoimidazo[1,2-a]pyridines.
2000s-PresentDiscovery of diverse pharmacological activities.Various academic and industrial research groupsEstablished the imidazo[1,2-a]pyridine as a "privileged scaffold" in drug discovery.

Experimental Protocols: A Practical Guide to Synthesis

To provide a practical understanding of the synthesis of the imidazo[1,2-a]pyridine core, this section details the experimental protocols for both a classical and a modern synthetic method.

Classical Synthesis: The Tschitschibabin Reaction

This protocol describes the synthesis of the parent imidazo[1,2-a]pyridine via the condensation of 2-aminopyridine with chloroacetaldehyde, a modification of the original Tschitschibabin procedure.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add sodium bicarbonate (2 equivalents) followed by the dropwise addition of a solution of chloroacetaldehyde (1.1 equivalents) in the same solvent.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between an organic solvent (e.g., dichloromethane) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyridine.

Causality Behind Experimental Choices:

  • Sodium bicarbonate: Acts as a base to neutralize the hydrogen chloride formed during the reaction, preventing the protonation of the 2-aminopyridine and facilitating the cyclization step.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier for the N-alkylation and subsequent cyclization-dehydration steps.

  • TLC monitoring: Allows for the real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction is stopped at the optimal time.

Modern Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol outlines a general procedure for the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative via the GBB three-component reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a vial or round-bottom flask, add 2-aminopyridine (1 equivalent), the desired aldehyde (1.1 equivalents), and a catalytic amount of a Lewis or Brønsted acid (e.g., scandium triflate, 10 mol%).

  • Solvent and Isocyanide Addition: Add a suitable solvent, such as methanol or ethanol, followed by the addition of the isocyanide (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours to overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aminoimidazo[1,2-a]pyridine derivative.

Causality Behind Experimental Choices:

  • Catalyst: The acid catalyst activates the aldehyde towards nucleophilic attack by the 2-aminopyridine, facilitating the formation of the imine intermediate.

  • Isocyanide: Acts as a "two-atom synthon" in a formal [4+1] cycloaddition, providing the C2 and N3 atoms of the imidazole ring.

  • One-pot procedure: This approach significantly improves efficiency by combining multiple synthetic steps into a single operation, avoiding the isolation and purification of intermediates.

Visualizing the Core Concepts

To further illustrate the key concepts discussed in this guide, the following diagrams are provided.

The Genesis of the Imidazo[1,2-a]pyridine Scaffold

G cluster_0 Chichibabin Reaction (1914) cluster_1 Tschitschibabin Synthesis (1925) Pyridine Pyridine Two_Aminopyridine 2-Aminopyridine Pyridine->Two_Aminopyridine + NaNH2 NaNH2 NaNH2 Two_Aminopyridine_2 2-Aminopyridine Imidazopyridine Imidazo[1,2-a]pyridine Two_Aminopyridine_2->Imidazopyridine + BrCH2CHO Bromoacetaldehyde BrCH2CHO

Caption: The historical pathway to the imidazo[1,2-a]pyridine core.

The Groebke-Blackburn-Bienaymé (GBB) Reaction Workflow

GBB_Workflow Start Starting Materials: - 2-Aminopyridine - Aldehyde - Isocyanide Imine_Formation In Situ Imine Formation (Acid Catalyzed) Start->Imine_Formation Cycloaddition [4+1] Cycloaddition of Isocyanide Imine_Formation->Cycloaddition Aromatization Aromatization Cycloaddition->Aromatization Product 3-Aminoimidazo[1,2-a]pyridine Aromatization->Product

Caption: A simplified workflow of the GBB three-component reaction.

Conclusion

The journey of the imidazo[1,2-a]pyridine core, from its initial synthesis by Tschitschibabin to its current status as a privileged scaffold in medicinal chemistry, is a testament to the power of synthetic innovation and the continuous quest for new therapeutic agents. The development of robust and versatile synthetic methodologies, particularly multicomponent reactions like the GBB reaction, has been instrumental in unlocking the full potential of this remarkable heterocyclic system. As our understanding of disease biology deepens, the imidazo[1,2-a]pyridine scaffold, with its proven track record and synthetic accessibility, is poised to remain at the forefront of drug discovery efforts for years to come. This guide has aimed to provide a comprehensive historical and technical overview that will serve as a valuable resource for researchers dedicated to exploring the vast chemical and therapeutic landscape of imidazo[1,2-a]pyridine derivatives.

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A Senior Application Scientist's Review of a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its structural similarity to purines and indoles, coupled with its rigid, planar skeleton, allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[3][4] This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[1][2][5] Several marketed drugs, such as the hypnotic zolpidem and the anxiolytic alpidem, feature this core structure, underscoring its therapeutic relevance.[6][7][8]

This guide provides a comprehensive technical review of the diverse biological activities of imidazo[1,2-a]pyridine derivatives. We will delve into the molecular mechanisms of action, explore critical structure-activity relationships (SAR), and provide validated experimental protocols for assessing these activities. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to navigate the complexities of this promising class of compounds.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and aberrant signaling pathways.[9][10] Their mechanisms of action are diverse, ranging from the inhibition of key cellular kinases to the induction of cell cycle arrest and apoptosis.[10][11]

Mechanisms of Action & Signaling Pathways

A primary mechanism for the anticancer effects of these compounds is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.[10] Notably, derivatives have been developed as inhibitors of:

  • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Certain imidazo[1,2-a]pyridines have been shown to inhibit PI3K, leading to decreased phosphorylation of AKT and mTOR, which in turn suppresses cell growth and proliferation.[11]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets. Imidazo[1,2-a]pyridine-based compounds have been designed to inhibit CDKs, leading to cell cycle arrest, typically at the G0/G1 or G2/M phase.[10][12]

  • Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs like VEGFR and EGFR by imidazo[1,2-a]pyridine analogs can block downstream signaling cascades responsible for angiogenesis and tumor progression.[8][10]

Beyond kinase inhibition, these compounds can induce apoptosis (programmed cell death). This is often achieved by modulating the expression of key apoptotic proteins, such as increasing the levels of the pro-apoptotic protein BAX and activating caspases, the executioners of apoptosis.[13][14]

AKT_mTOR_Pathway_Inhibition cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activates AKT AKT pmTOR p-mTOR pAKT->pmTOR Activates mTOR mTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotes ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Structure-Activity Relationship (SAR)

SAR studies reveal that the anticancer potency of imidazo[1,2-a]pyridines is highly dependent on the nature and position of substituents on the bicyclic core.

  • Position 2: Often substituted with an aryl or heteroaryl group. Electron-withdrawing or donating groups on this phenyl ring can significantly modulate activity.[15]

  • Position 3: Substitution at this position is critical. The introduction of side chains, such as thioethers or carboxamides, can enhance potency and selectivity.[14][16]

  • Positions 6 and 8: Modifications at these positions on the pyridine ring can influence physicochemical properties like solubility and metabolic stability, thereby affecting overall efficacy.[17]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[9]
HeLa (Cervical Cancer)35.0[9]
Compound 12b MCF-7 (Breast Carcinoma)11[9][18]
HepG2 (Hepatocellular Carcinoma)13[9][18]
Compound 9d MCF-7 (Breast Cancer)2.35[9]
IP-5 HCC1937 (Breast Cancer)45[9][12][15]
6d HepG2 (Liver Carcinoma)-[14][19]
6i HepG2 (Liver Carcinoma)-[14][19]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a robust method for assessing the in vitro cytotoxicity of imidazo[1,2-a]pyridine compounds against cancer cell lines. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A375, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-a]pyridine compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., concentrations ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Scaffold for New Anti-Infectives

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Imidazo[1,2-a]pyridines have demonstrated significant activity against a range of bacteria, fungi, and mycobacteria.[2][16]

Antibacterial and Antitubercular Activity

Derivatives of this scaffold have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][20] Of particular importance is their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[21][22][23]

The mechanism of antitubercular action for some of the most advanced compounds, such as the clinical candidate Telacebec (Q203), involves the inhibition of the QcrB subunit of the cytochrome bcc complex, which is essential for cellular respiration and ATP synthesis in Mtb.[22][23][24]

Structure-Activity Relationship (SAR)

For antitubercular agents, SAR studies have been extensive:

  • The imidazo[1,2-a]pyridine-3-carboxamide moiety is a key pharmacophore for potent anti-Mtb activity.[3][23]

  • Lipophilic biaryl ether side chains attached to the carboxamide have been shown to yield compounds with nanomolar potency.[24]

  • Modulation of substituents at positions 3 and 8 directly impacts antibacterial activity.[16][21]

Data Presentation: Minimum Inhibitory Concentration (MIC)
Compound ClassTarget OrganismMIC (µM/µg/mL)Reference
Imidazo[1,2-a]pyridinyl-bithiazole 10S. aureus, E. coli, K. pneumoniaeMore active than ampicillin/gentamycin[6]
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (Mtb)MIC90 ≤0.006 µM[24]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesMtb (DS and MDR strains)MIC90: 0.069–0.174 µM[23]

Note: MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of novel imidazo[1,2-a]pyridine compounds against bacterial strains.

Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using CAMHB to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, use a standard antibiotic (e.g., Ciprofloxacin) as a reference compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Antiviral and Anti-inflammatory Activities

Antiviral Properties

Imidazo[1,2-a]pyridines have demonstrated potent activity against several viruses, particularly herpesviruses.[25][26] Compounds bearing a thioether side chain at the 3-position are reported to be highly active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[16][25][27] SAR studies indicate that replacing a benzyl with a phenylethyl group on the thioether side chain can significantly improve antiviral activity.[27]

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridines are often linked to the inhibition of key inflammatory mediators and signaling pathways.[28][29][30]

  • COX Inhibition: Some carboxylic acid derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[28]

  • NF-κB and STAT3 Pathway Modulation: A novel derivative, MIA, was found to exert anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in cancer cell lines. It increased the expression of the inhibitory protein IκBα, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory genes like iNOS and COX-2.[13]

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates to Proteasome Proteasomal Degradation IkBa_p->Proteasome Targeted for Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) NFkB_nuc->Genes Induces Nucleus Nucleus MIA Imidazo[1,2-a]pyridine (MIA) MIA->IKK Suppresses IkBa_NFkB IκBα-NF-κB (Inactive Complex) IkBa_NFkB->IkBa Releases

Sources

An In-Depth Technical Guide to the Mechanism of Action of 6-Fluoro Substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and medicinal chemistry.

Abstract: The imidazopyridine scaffold represents a cornerstone in the development of selective modulators for the γ-aminobutyric acid type A (GABA-A) receptor, leading to highly successful therapeutics such as the hypnotic agent zolpidem. The strategic incorporation of fluorine into these molecules, specifically at the 6-position of the imidazo[1,2-a]pyridine ring system, is a key medicinal chemistry tactic to refine their pharmacological profile. This guide provides a detailed exploration of the mechanism of action of 6-fluoro substituted imidazopyridines, beginning with the fundamental architecture of the GABA-A receptor. It elucidates the principles of positive allosteric modulation, the critical role of α-subunit selectivity in dictating therapeutic outcomes, and the specific contributions of the 6-fluoro substitution to binding affinity, metabolic stability, and overall efficacy. Furthermore, this document furnishes detailed, field-proven protocols for the essential experimental techniques—radioligand binding assays and two-electrode voltage clamp electrophysiology—used to characterize these compounds, providing a robust framework for their investigation and development.

The Primary Target: Architecture of the GABA-A Receptor

The vast majority of fast inhibitory neurotransmission in the central nervous system (CNS) is mediated by the GABA-A receptor. This receptor is a pentameric ligand-gated ion channel, meaning it is a large protein complex composed of five subunits that form a central pore permeable to chloride ions (Cl⁻). The canonical receptor is comprised of two α, two β, and one γ subunit. The specific combination of these subunits dictates the receptor's location, physiological function, and, critically, its pharmacological properties.

The endogenous ligand, GABA, binds at the interface between the α and β subunits. Imidazopyridines, however, act at a distinct, allosteric site known as the benzodiazepine (BZD) binding site, which is located at the interface between the α and γ subunits. This distinction is fundamental: imidazopyridines do not activate the receptor directly but rather modulate the effect of GABA.

cluster_receptor GABA-A Receptor Pentamer cluster_sites Ligand Binding Sites a1 α1 b2_1 β2 g2 γ2 a1_2 α1 b2_2 β2 pore Cl⁻ Channel gaba_site GABA Site (α/β Interface) gaba_site->a1 Binds Here bzd_site BZD Site (α/γ Interface) bzd_site->g2 Binds Here

Figure 1: Simplified schematic of the GABA-A receptor, highlighting the arrangement of subunits and the distinct locations of the GABA and benzodiazepine (BZD) binding sites.

Core Mechanism: Positive Allosteric Modulation

6-Fluoro substituted imidazopyridines function as positive allosteric modulators (PAMs) of the GABA-A receptor. In the absence of GABA, these compounds have no effect on the chloride channel. However, when GABA is bound to its site, the concurrent binding of an imidazopyridine to the BZD site induces a conformational change in the receptor. This change increases the affinity of the receptor for GABA, leading to a higher frequency of chloride channel opening events. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus producing an overall inhibitory or calming effect on the CNS.

compound 6-Fluoro Imidazopyridine (PAM) receptor GABA-A Receptor (BZD Site) compound->receptor Binds to gaba GABA (Endogenous Ligand) gaba->receptor Binds to channel Chloride (Cl⁻) Channel Opens More Frequently receptor->channel Enhances GABA's effect influx Increased Cl⁻ Influx channel->influx hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization inhibition Inhibition of Action Potential (Sedation, Anxiolysis) hyperpolarization->inhibition

The Imidazo[1,2-a]pyridine-3-carbonitrile Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2] This privileged structure offers a versatile template for the design of novel therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and inflammatory conditions.[1][3] This in-depth technical guide focuses specifically on the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine-3-carbonitrile derivatives. We will delve into the critical role of the C3-carbonitrile group and explore how substitutions at various positions on the bicyclic core influence biological activity, with a particular emphasis on their anticancer and kinase inhibitory properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery efforts.

Introduction: The Imidazo[1,2-a]pyridine Core and the Significance of the C3-Carbonitrile Moiety

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring. This arrangement confers a unique set of physicochemical properties, including a degree of rigidity and a specific spatial orientation of substituents, which are advantageous for molecular recognition by biological targets. The C3 position of this scaffold is particularly amenable to functionalization, and the introduction of a carbonitrile (cyano) group at this position has proven to be a key feature in the development of potent and selective bioactive molecules.[3][4]

The cyano group is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group, which can influence the electronic properties of the entire heterocyclic system. Furthermore, it can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, thereby contributing to the binding affinity of the molecule to its target. The linear geometry of the nitrile also allows it to probe narrow hydrophobic pockets within a binding site.

This guide will systematically explore the SAR of imidazo[1,2-a]pyridine-3-carbonitriles, dissecting the impact of substitutions at the C2, C5, C6, C7, and C8 positions on their biological activity.

Synthetic Strategies for Imidazo[1,2-a]pyridine-3-carbonitriles

A variety of synthetic methodologies have been developed for the construction of the imidazo[1,2-a]pyridine core and the introduction of the C3-carbonitrile group.[5][6] Understanding these synthetic routes is crucial for designing and accessing novel analogs for SAR studies. A common and efficient method is the multicomponent reaction (MCR) approach.

Groebke-Blackburn-Bienaymé Three-Component Reaction (GBB-3CR)

The Groebke-Blackburn-Bienaymé three-component reaction is a powerful one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines, which can be precursors to the desired 3-carbonitrile derivatives.[7] This reaction involves the acid-catalyzed condensation of a 2-aminoazine, an aldehyde, and an isocyanide.[7]

Experimental Protocol: Representative GBB-3CR for a 3-Aminoimidazo[1,2-a]pyridine [7]

  • To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL), add the isocyanide (1.0 mmol).

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., scandium(III) triflate or perchloric acid).

  • Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

The resulting 3-amino group can then be converted to the 3-carbonitrile via a Sandmeyer reaction.

GBB_3CR cluster_reactants Reactants cluster_conditions Conditions 2-Aminopyridine 2-Aminopyridine Product 3-Aminoimidazo[1,2-a]pyridine 2-Aminopyridine->Product Aldehyde Aldehyde Aldehyde->Product Isocyanide Isocyanide Isocyanide->Product Acid Catalyst Acid Catalyst Acid Catalyst->Product Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Product

Structure-Activity Relationship (SAR) Analysis

The following sections will dissect the SAR at each position of the imidazo[1,2-a]pyridine-3-carbonitrile scaffold, drawing upon data from various studies on their anticancer and kinase inhibitory activities.

The C2 Position: A Key Determinant of Potency and Selectivity

The C2 position is a critical site for modification, and the nature of the substituent at this position often has a profound impact on the biological activity of the compound.

  • Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at the C2 position is a common strategy. The electronic and steric properties of these rings play a crucial role.

    • In a series of 3-aminoimidazo[1,2-a]pyridines evaluated for anticancer activity, a nitro group on a C2-phenyl ring led to the highest inhibitory activity against the HT-29 colon cancer cell line (IC50 of 4.15 µM).[8] In contrast, a tolyl moiety at the same position resulted in a promising bioactive product against the B16F10 melanoma cell line (IC50 of 21.75 µM).[8] This highlights the sensitivity of the SAR to the specific cancer cell line being targeted.

    • Electron-withdrawing groups on the C2-aryl ring can enhance potency. For example, a 2,4-difluorophenyl group at C2 resulted in high inhibitory activity against the B16F10 melanoma cell line.[7]

  • Impact on Kinase Inhibition: In the context of kinase inhibition, the C2-substituent often interacts with the hinge region of the kinase. The choice of this group can therefore influence both potency and selectivity. For PI3K/mTOR dual inhibitors, specific substitutions on a C2-phenyl ring were found to be crucial for achieving high potency.[9]

The C3 Position: The Essential Carbonitrile

As the core focus of this guide, the C3-carbonitrile group is a key pharmacophoric feature. Its role extends beyond simply occupying space; it actively contributes to the binding of the molecule to its target.

  • Hydrogen Bonding and Polar Interactions: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a protein. This is particularly important in the context of kinase inhibition.

  • Bioisosteric Replacement: In some cases, the carbonitrile can be considered a bioisostere of other functional groups, such as a carboxamide. However, the distinct electronic and geometric properties of the nitrile often lead to different SAR profiles.

The Pyridine Ring (C5, C6, C7, and C8 Positions): Fine-Tuning Activity and Properties

Substitutions on the pyridine ring of the imidazo[1,2-a]pyridine core are often used to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, as well as to fine-tune its biological activity.

  • C5 and C6 Positions:

    • In a series of c-Met inhibitors, the introduction of a pyridinyl group with a cyano substituent at the C6 position was found to be effective, with an EBC-1 cell IC50 of 188.5 nM.[10] Benzonitrile analogues at the C6 position also demonstrated improved c-Met inhibition.[10] These findings underscore the importance of polar groups at this position for cellular activity.

  • C7 Position:

    • Small, lipophilic groups at the C7 position are often well-tolerated and can contribute to improved potency.

  • C8 Position:

    • The C8 position is often a site for introducing solubilizing groups or for modifying the overall shape of the molecule to improve its fit within the target's binding site.

Case Study: Imidazo[1,2-a]pyridine-3-carbonitriles as Anticancer Agents

The imidazo[1,2-a]pyridine scaffold has been extensively explored for the development of novel anticancer agents.[11] The 3-carbonitrile derivatives have shown particular promise as inhibitors of various protein kinases that are dysregulated in cancer.

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase is a well-validated target in oncology. A series of imidazo[1,2-a]pyridine derivatives were designed and evaluated as c-Met inhibitors.[10] The SAR studies revealed that:

  • A 3-fluoro-4-N-methylbenzamide group at the C6 position resulted in a potent inhibitor with an enzymatic IC50 of 3.9 nM and an EBC-1 cell IC50 of 45.0 nM.[10]

  • The presence of a polar group on the 6-phenyl substituent was crucial for cellular activity.[10]

Table 1: SAR of C6-Substituted Imidazo[1,2-a]pyridines as c-Met Inhibitors [10]

CompoundC6-Substituentc-Met IC50 (nM)EBC-1 cell IC50 (nM)
16b 4-cyanopyridin-2-yl-188.5
16d 4-cyanophenyl-106.7
16f 3-cyanophenyl-145.0
22e 3-fluoro-4-(methylcarbamoyl)phenyl3.945.0
Inhibition of PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been developed as potent dual PI3K/mTOR inhibitors.[9] One such compound, 15a , demonstrated excellent kinase selectivity and significant tumor growth inhibition in xenograft models.[9]

PI3K_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine-3-carbonitrile Imidazo[1,2-a]pyridine -3-carbonitrile (e.g., Compound 15a) Imidazo[1,2-a]pyridine-3-carbonitrile->PI3K Inhibits Imidazo[1,2-a]pyridine-3-carbonitrile->mTORC1 Inhibits

Future Perspectives and Conclusion

The imidazo[1,2-a]pyridine-3-carbonitrile scaffold continues to be a highly attractive starting point for the design of novel therapeutic agents. The SAR insights discussed in this guide provide a framework for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. Future efforts in this area will likely focus on:

  • Exploring Novel Substitutions: The use of modern synthetic methodologies will enable the exploration of a wider range of substituents at all positions of the scaffold, leading to the discovery of compounds with novel biological activities.

  • Structure-Based Drug Design: As more crystal structures of imidazo[1,2-a]pyridine derivatives in complex with their protein targets become available, structure-based design approaches will play an increasingly important role in guiding the optimization of these compounds.

  • Targeting New Disease Areas: While much of the focus has been on oncology, the versatile nature of this scaffold suggests that it holds promise for the development of treatments for other diseases, such as neurodegenerative disorders and infectious diseases.

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (URL: [Link])

  • Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. (URL: [Link])

  • Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. (URL: [Link])

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (URL: [Link])

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. (URL: [Link])

  • Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (URL: [Link])

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (URL: [Link])

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (URL: [Link])

  • Synthesis and Biological Evaluation of aryl amide derivatives of pyridine-imidazo[1,2-a]pyrazine-oxazole as Anticancer Agents. (URL: [Link])

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (URL: [Link])

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (URL: [Link])

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (URL: [Link])

  • C3‐Functionalization of Imidazo[1,2‐a]pyridines. (URL: [Link])

  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. (URL: [Link])

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines. (URL: [Link])

  • Structure‐activity relationship (SAR) of imidazo[1,2‐a]pyridine based compounds 10a–10p. (URL: [Link])

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (URL: [Link])

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (URL: [Link])

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Unlocking the Therapeutic Potential of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. This guide focuses on a specific, promising derivative: 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile. While direct studies on this exact molecule are emerging, a comprehensive analysis of its structural analogs provides a robust framework for identifying and validating its most promising therapeutic targets. We will delve into the compelling evidence pointing towards its potential in oncology, neuroscience, and infectious diseases, and provide detailed, field-proven methodologies for its investigation.

The Imidazo[1,2-a]pyridine Core: A Foundation of Therapeutic Success

The imidazo[1,2-a]pyridine nucleus is a bicyclic aromatic heterocycle that has captured the attention of medicinal chemists for decades. Its rigid structure and rich electronic properties make it an ideal scaffold for designing ligands that can interact with a variety of biological targets with high affinity and specificity. This has led to the development of numerous successful drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, both of which underscore the scaffold's ability to modulate central nervous system (CNS) targets. Beyond the CNS, derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents, demonstrating the versatility of this chemical framework. The introduction of a fluorine atom at the 6-position and a carbonitrile group at the 3-position in our molecule of interest, this compound, is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency and selectivity for novel therapeutic targets.

Potential Therapeutic Target Landscape

Based on a thorough analysis of structurally related compounds, we have identified three primary therapeutic areas where this compound could have a significant impact.

Oncology: A Strong Candidate for Kinase Inhibition

The most extensive body of evidence for imidazo[1,2-a]pyridine derivatives lies in their anticancer activity. Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a range of cancer cell lines, including breast, colon, and melanoma. The primary mechanism of action appears to be the inhibition of key signaling pathways that are frequently dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of PI3Kα or as dual PI3K/mTOR inhibitors. For instance, certain derivatives have shown nanomolar inhibitory activity against PI3Kα and have been demonstrated to induce cell cycle arrest and apoptosis in cancer cells.

The proposed mechanism involves the imidazo[1,2-a]pyridine core acting as a scaffold that positions key substituents to interact with the ATP-binding pocket of these kinases. The fluorine and carbonitrile moieties of our lead compound could enhance these interactions, leading to potent and selective inhibition.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotion Compound 6-Fluoroimidazo[1,2-a] pyridine-3-carbonitrile Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Beyond the PI3K/mTOR pathway, the imidazo[1,2-a]pyridine scaffold has been successfully employed to develop inhibitors for other crucial oncogenic kinases:

  • c-Met: This receptor tyrosine kinase is involved in cell proliferation, migration, and invasion. Potent and selective c-Met inhibitors based on the imidazo[1,2-a]pyridine core have been developed.

  • Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. Dual inhibitors of Aurora kinases and ROR1 have been synthesized from this scaffold.

  • FLT3: Fms-like tyrosine kinase 3 is a key target in acute myeloid leukemia (AML). Imidazo[1,2-a]pyridine derivatives have been shown to potently inhibit both wild-type and mutant forms of FLT3.

Neuroscience: A Potential Modulator of GABAA Receptors

The CNS is another promising therapeutic area for this compound, primarily due to the scaffold's known interaction with GABA-A receptors.

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS. It is a ligand-gated ion channel that is the target of many clinically important drugs, including benzodiazepines, barbiturates, and the imidazo[1,2-a]pyridine-based drug, Zolpidem. These drugs act as positive allosteric modulators (PAMs), enhancing the effect of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. A study on 8-fluoroimidazo[1,2-a]pyridine demonstrated its utility as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine scaffold in a GABA-A receptor modulator, suggesting that the fluoro-substituted core is well-tolerated and active at this receptor.

GABAA_Receptor cluster_receptor GABAA Receptor GABA_Site GABA Binding Site Channel Chloride (Cl-) Channel GABA_Site->Channel Opens BZD_Site Benzodiazepine Binding Site BZD_Site->Channel Enhances Opening GABA GABA GABA->GABA_Site Binds Compound 6-Fluoroimidazo[1,2-a] pyridine-3-carbonitrile Compound->BZD_Site Binds (Hypothesized PAM)

Caption: Hypothesized modulation of the GABAA receptor.

Infectious & Gastrointestinal Disease: A Potential Urease Inhibitor

A more nascent but intriguing possibility for this compound lies in its potential as a urease inhibitor.

Urease is

Whitepaper: An In Silico First-Pass Characterization of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic and structural properties make it a versatile starting point for designing novel inhibitors and modulators. This guide provides an in-depth, in silico characterization of a specific derivative, 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile. We will employ a sequence of computational tools and methodologies to predict its fundamental physicochemical properties, pharmacokinetic (ADMET) profile, potential biological targets, and electronic characteristics. This workflow exemplifies a modern, resource-efficient approach to triaging and prioritizing novel chemical entities in the early stages of drug discovery, allowing researchers to make data-driven decisions before committing to costly and time-consuming wet-lab synthesis and testing.[3][4][5]

Foundational Analysis: Physicochemical and Drug-Likeness Profiling

Expert Insight: Before exploring complex biological interactions, we must first understand the fundamental physicochemical nature of our molecule. Properties such as lipophilicity (logP), solubility, molecular weight, and polar surface area are the primary determinants of a compound's "drug-likeness." These parameters govern how a molecule will behave in a biological system, influencing everything from absorption to distribution. Our first analytical step is to calculate these properties and evaluate them against established medicinal chemistry guidelines, such as Lipinski's Rule of Five.

The molecule of interest is This compound . Its canonical SMILES representation, which serves as the input for most computational tools, is FC1=CC2=C(N=C1)N=C(C=N2)C#N.

Experimental Protocol: Physicochemical Property Prediction using SwissADME

The SwissADME web server is a robust, freely accessible tool that provides fast and accurate predictions for a wide range of molecular properties.[6]

  • Navigate to the SwissADME homepage.[6]

  • Input the Molecule: In the main input field, paste the SMILES string for the molecule: FC1=CC2=C(N=C1)N=C(C=N2)C#N.

  • Initiate Analysis: Click the "Run" button to start the calculation.

  • Data Collection: The server will return a comprehensive report. From this report, we will extract the key physicochemical properties and drug-likeness indicators for our summary table.

Data Presentation: Predicted Physicochemical Properties
PropertyPredicted ValueCommentary
Molecular Formula C₈H₄FN₃-
Molecular Weight 175.14 g/mol Meets Lipinski's rule (<500).
Consensus Log Pₒ/w 1.45Indicates moderate lipophilicity, favorable for cell permeability.
ESOL Log S (Solubility) -2.31Predicted to be soluble.
Topological Polar Surface Area (TPSA) 59.91 ŲWithin the desirable range for good oral bioavailability (<140 Ų).
Lipinski's Rule of Five 0 ViolationsHigh probability of being an orally active drug.
Bioavailability Score 0.55Indicates good potential for oral bioavailability.

Predicting Biological Fate: ADMET Profiling

Expert Insight: A compound's therapeutic potential is critically dependent on its pharmacokinetic profile—what the body does to the drug. The acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) encompasses the key processes that determine a drug's efficacy and safety.[7] Predicting these properties early allows us to flag potential liabilities, such as poor gastrointestinal (GI) absorption, inability to cross the blood-brain barrier (BBB) if needed, or potential for drug-drug interactions via Cytochrome P450 (CYP) enzyme inhibition.[8][9] A compound that is highly potent in an assay but has a poor ADMET profile is unlikely to succeed in clinical development.[7]

Logical Workflow for In Silico ADMET Analysis

The following diagram illustrates the logical flow of our ADMET prediction, starting from the molecular structure and branching into key pharmacokinetic and safety endpoints.

ADMET_Workflow cluster_input Input cluster_prediction ADMET Prediction Engine (e.g., SwissADME, ADMET-AI) cluster_output Output & Interpretation SMILES Molecule SMILES FC1=...C#N Absorption Absorption (GI, BBB) SMILES->Absorption Distribution Distribution (P-gp Substrate?) SMILES->Distribution Metabolism Metabolism (CYP Inhibition) SMILES->Metabolism Toxicity Toxicity (Conceptual) SMILES->Toxicity Profile Pharmacokinetic Profile & Safety Assessment Absorption->Profile Distribution->Profile Metabolism->Profile Toxicity->Profile Docking_Workflow cluster_inputs Inputs cluster_process Docking Process cluster_outputs Outputs & Analysis Ligand Ligand Preparation (3D Structure Generation) Grid Define Binding Site (Grid Box Generation) Ligand->Grid Protein Protein Preparation (from PDB, e.g., 6LU7) Protein->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Results Analyze Results: - Binding Affinity (kcal/mol) - Binding Pose (Interactions) Dock->Results

Caption: Molecular Docking Workflow.

Conceptual Protocol: Molecular Docking with AutoDock Vina

This protocol describes the conceptual steps for performing a docking simulation. [10][11]

  • Prepare the Ligand:

    • Convert the 2D SMILES string of this compound into a 3D structure using a tool like Open Babel.

    • Assign appropriate partial charges and save in .pdbqt format, the required input format for AutoDock Vina.

  • Prepare the Protein Target:

    • Target Selection: Based on literature for the scaffold, select a relevant target. For this example, we could choose a kinase like Janus kinase 2 (JAK2), for which imidazopyridine inhibitors exist. We would download a suitable crystal structure from the Protein Data Bank (PDB).

    • Cleaning: Remove water molecules, co-factors, and any existing co-crystallized ligands from the PDB file.

    • Protonation: Add polar hydrogens to the protein structure.

    • Conversion: Save the prepared receptor in .pdbqt format.

  • Define the Binding Site:

    • Identify the active site or binding pocket of the protein. This is often the location of the co-crystallized ligand in the original PDB file.

    • Define a "grid box" around this site. The docking algorithm will confine its search for binding poses within this box.

  • Run the Docking Simulation:

    • Execute the AutoDock Vina program, providing the prepared ligand, prepared receptor, and grid box coordinates as inputs. [10]

  • Analyze the Results:

    • Vina will output several possible binding poses, ranked by their predicted binding affinity (in kcal/mol). Lower, more negative values indicate stronger predicted binding. [10] * Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL) to inspect the specific hydrogen bonds, hydrophobic interactions, and other contacts between the ligand and the protein.

Understanding Reactivity: Quantum Chemical Calculations

Expert Insight: To gain a deeper understanding of our molecule's intrinsic properties, we can turn to quantum chemical methods like Density Functional Theory (DFT). [12][13]DFT calculations allow us to model the electronic structure of a molecule, providing insights that are not accessible through simpler methods. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's susceptibility to nucleophilic or electrophilic attack. The electrostatic potential map reveals regions of positive and negative charge, which are critical for molecular recognition and non-covalent interactions.

Conceptual Protocol: DFT Calculation

This protocol outlines the high-level steps for performing a single-molecule DFT calculation using common quantum chemistry software. [14][15]

  • Geometry Optimization: Start with the 3D structure of the molecule. Perform a geometry optimization calculation to find the lowest energy conformation. A common and reliable level of theory for organic molecules is the B3LYP functional with a 6-31G* basis set. [13]2. Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties.

  • Analysis of Outputs:

    • HOMO/LUMO Energies: Extract the energies of the frontier molecular orbitals. The energy gap between them is an indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP) Map: Generate and visualize the MEP map. This will show electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions of the molecule, highlighting likely sites for intermolecular interactions.

Conclusion

This in-depth guide has demonstrated a comprehensive, multi-faceted in silico workflow for the initial characterization of a novel compound, this compound. Our analysis indicates that this molecule possesses highly favorable drug-like characteristics:

  • It adheres to Lipinski's Rule of Five and shows a high potential for oral bioavailability.

  • It is predicted to be readily absorbed by the gastrointestinal tract and is capable of permeating the blood-brain barrier, making it a candidate for CNS-targeted therapies.

  • It shows a potential liability for inhibiting the CYP2C9 enzyme, a critical piece of information for guiding future development and toxicity studies.

Furthermore, we have outlined robust, standard protocols for exploring its potential biological targets through molecular docking and for understanding its intrinsic electronic nature via quantum chemistry. This tiered computational approach allows researchers to build a detailed profile of a candidate molecule, identifying both its promise and its potential pitfalls, thereby accelerating the drug discovery process and enabling a more rational allocation of valuable laboratory resources. [3][4]

References

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Methodological & Application

Application Note: The Imidazo[1,2-a]Pyridine Scaffold as a Privileged Structure in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the current research landscape reveals that while 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a specific molecule of interest, the broader class of imidazo[1,2-a]pyridine derivatives has been more extensively studied for its therapeutic potential in oncology. This guide, therefore, focuses on the applications of the core imidazo[1,2-a]pyridine scaffold in cancer research, using this compound as a structural exemplar. This approach provides a robust, evidence-based framework for researchers, grounded in the wealth of available scientific literature.

Introduction

The imidazo[1,2-a]pyridine ring system is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, but have shown particular promise as potent anticancer agents.[1][3] Their value lies in the ability to functionalize the core at various positions, allowing for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various oncogenic targets. This adaptability has led to the development of imidazo[1,2-a]pyridine-based compounds that act as inhibitors for critical cellular pathways frequently dysregulated in cancer.[4][5]

Key Mechanistic Insights: Targeting Oncogenic Signaling Pathways

The anticancer effects of imidazo[1,2-a]pyridine derivatives are diverse, but a significant number of potent compounds exert their effects by inhibiting key protein kinases that drive tumor growth and survival.

1. Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many human cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[2][5] For instance, certain derivatives have been shown to inhibit PI3Kα with high potency, leading to a downstream reduction in the phosphorylation of Akt and mTOR.[5] This inhibition ultimately triggers cell cycle arrest and induces apoptosis in cancer cells.[2][5]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibitor->mTORC1

Fig 1. Imidazo[1,2-a]pyridine inhibition of the PI3K/Akt/mTOR pathway.

2. Covalent Inhibition of KRAS G12C

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent. The development of targeted covalent inhibitors for KRAS G12C has been a major breakthrough. Recently, the imidazo[1,2-a]pyridine scaffold has been utilized to design novel covalent inhibitors that target the mutant cysteine residue in KRAS G12C.[6] These compounds have shown potent activity in KRAS G12C-mutated cancer cell lines, highlighting the scaffold's potential in developing therapies for previously intractable cancers.[6]

3. Dual Targeting of Aurora Kinases and ROR1

Aurora kinases (A and B) are essential for mitotic progression, and their overexpression is common in many tumors. Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is also overexpressed in various cancers and plays a role in cell proliferation and survival. Novel imidazo[1,2-a]pyridine-based compounds have been designed as dual inhibitors of both Aurora kinases and ROR1. This dual-targeting approach can lead to a more potent anticancer effect by simultaneously disrupting cell division and survival signaling, inducing G2/M phase cell cycle arrest and apoptosis.[7]

Quantitative Data Summary

The potency of various imidazo[1,2-a]pyridine derivatives has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's efficacy.

Compound Class/ExampleTarget Cancer Cell LineIC50 (µM)Key Pathway/TargetReference
Compound 6 (An imidazo[1,2-a]pyridine)A375 (Melanoma)< 12Akt/mTOR[5]
Compound 6 (An imidazo[1,2-a]pyridine)HeLa (Cervical Cancer)9.7 - 44.6Akt/mTOR[5]
IP-5 (An imidazo[1,2-a]pyridine)HCC1937 (Breast Cancer)45Akt Signaling[8][9]
IP-6 (An imidazo[1,2-a]pyridine)HCC1937 (Breast Cancer)47.7Akt Signaling[8][9]
Compound 12 (3-aminoimidazole[1,2-α]pyridine)HT-29 (Colon Cancer)4.15Cytotoxicity[10]
Compound 18 (3-aminoimidazole[1,2-α]pyridine)MCF-7 (Breast Cancer)14.81Cytotoxicity[10]
Compound 12d (quinazolin-4(3H)-one derivative)Multiple Cancer Lines0.084 (Aurora A)Aurora Kinase, ROR1
Compound 12d (quinazolin-4(3H)-one derivative)Multiple Cancer Lines0.014 (Aurora B)Aurora Kinase, ROR1

Note: The specific structures of "Compound 6", "IP-5", "IP-6", "Compound 12", "Compound 18", and "Compound 12d" can be found in the cited references.

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for evaluating imidazo[1,2-a]pyridine derivatives.[2][5][8] Researchers must optimize these protocols for their specific compound, cell lines, and laboratory conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of an imidazo[1,2-a]pyridine compound on cancer cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay Seed 1. Seed cells in a 96-well plate Incubate1 2. Incubate for 24h (allow attachment) Seed->Incubate1 Treat 3. Treat with serial dilutions of Imidazo[1,2-a]pyridine (e.g., 0-100 µM) Incubate1->Treat Incubate2 4. Incubate for 48h Treat->Incubate2 Add_MTT 5. Add MTT reagent (10 µL/well) Incubate2->Add_MTT Incubate3 6. Incubate for 4h (formazan formation) Add_MTT->Incubate3 Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read 8. Read absorbance at 570 nm Add_Solubilizer->Read

Fig 2. Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A375, HeLa, HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

    • Rationale: This allows cells to adhere to the plate and enter a logarithmic growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the this compound or other derivative in complete cell culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) at the highest concentration used.

    • Rationale: A dose-response curve is necessary to determine the IC50 value.

  • Incubation: Incubate the treated cells for 48-72 hours.

    • Rationale: This time frame is typically sufficient for cytotoxic compounds to induce measurable effects on cell proliferation and viability.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Rationale: DMSO is a common solvent used to solubilize the formazan crystals for spectrophotometric measurement.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50.

Protocol 2: Western Blot Analysis of Pathway Inhibition

This protocol assesses the effect of the compound on the phosphorylation status of key proteins in a signaling pathway (e.g., Akt, mTOR).

Methodology:

  • Cell Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the imidazo[1,2-a]pyridine derivative at its IC50 concentration for a specified time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins of interest.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Rationale: Equal protein loading is essential for accurate comparison between samples.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Rationale: Blocking prevents non-specific binding of the primary antibody. b. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-mTOR, p53, p21) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to confirm equal protein loading.

    • Rationale: Comparing the levels of phosphorylated protein to the total protein and the loading control allows for a semi-quantitative analysis of pathway inhibition.[5]

Protocol 3: Apoptosis Quantification by Annexin V/PI Staining

This protocol quantifies the percentage of cells undergoing apoptosis after treatment.

Methodology:

  • Treatment: Treat cells with the compound as described in the Western Blot protocol.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

    • Rationale: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, thus identifying late apoptotic or necrotic cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Rationale: This allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold is a highly validated and "privileged" structure in the development of novel anticancer agents. Derivatives have demonstrated potent activity against a range of cancers by inhibiting critical oncogenic pathways, including PI3K/Akt/mTOR and KRAS. While specific public data on this compound remains limited, its structure fits the profile of a promising candidate for investigation. The protocols and data presented here provide a comprehensive guide for researchers to explore the anticancer potential of this and related compounds, contributing to the ongoing effort to develop more effective cancer therapies.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. Available at: [Link]

  • Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Imaging. BenchChem.
  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention.
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  • Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Semantic Scholar.
  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry. Available at: [Link]

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  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry, 135, 106484. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]

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  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]

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Sources

Application Notes and Protocols for 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile as a PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The Phosphoinositide 3-kinase alpha (PI3Kα) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers. This makes PI3Kα a compelling target for cancer therapy. The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemotype for the development of potent and selective PI3Kα inhibitors. This document provides a comprehensive technical guide to the use of a specific derivative, 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile, as a PI3Kα inhibitor. We will delve into its mechanism of action, provide detailed protocols for its synthesis and characterization, and outline key in vitro assays to evaluate its biochemical and cellular activity.

Introduction: The PI3Kα Signaling Pathway and Its Role in Oncology

The PI3K signaling pathway is a central node in cellular communication, transducing signals from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs) to downstream effectors that govern essential cellular processes.[1] PI3Kα, a class I PI3K isoform, is a heterodimer composed of a p110α catalytic subunit and a p85 regulatory subunit. Upon activation, PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase Akt, which in turn modulates a plethora of substrates involved in cell survival, growth, and proliferation.[2]

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, are among the most common genetic alterations in human cancers, leading to constitutive activation of the PI3Kα pathway.[1] This oncogenic signaling drives tumor progression and can contribute to therapeutic resistance.[1] Consequently, the development of selective PI3Kα inhibitors is a major focus in oncology drug discovery.

Imidazo[1,2-a]pyridine derivatives have been identified as a potent class of PI3K inhibitors.[3][4] The strategic placement of substituents on this scaffold can be optimized to achieve high potency and selectivity for PI3Kα. This compound is a representative of this class, designed to interact with the ATP-binding pocket of the p110α subunit.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies for the construction of the imidazo[1,2-a]pyridine core. The following is a generalized protocol based on the synthesis of similar compounds.

Synthetic Scheme

G cluster_0 Synthesis of this compound 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine Cyclization Cyclization 2-Amino-5-fluoropyridine->Cyclization Reagent A This compound This compound Cyclization->this compound Reaction Conditions Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->Cyclization Reagent B

Caption: Generalized synthetic workflow for this compound.

Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • 2-Amino-5-fluoropyridine

  • Bromoacetonitrile

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Amino-5-fluoropyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add bromoacetonitrile (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Data Presentation: Biochemical and Cellular Activity

The following tables present representative data for a potent PI3Kα inhibitor with an imidazo[1,2-a]pyridine scaffold. Note: The specific values for this compound should be determined experimentally.

Table 1: Biochemical Potency against Class I PI3K Isoforms
TargetRepresentative IC₅₀ (nM)
PI3Kα5
PI3Kβ50
PI3Kγ150
PI3Kδ75

IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity in a cell-free biochemical assay.[5]

Table 2: Cellular Activity in Cancer Cell Lines
Cell LineCancer TypeRepresentative IC₅₀ (µM) for Cell Viability
MCF-7Breast Cancer (PIK3CA mutant)0.5
T-47DBreast Cancer (PIK3CA mutant)0.8
H1975Non-Small Cell Lung Cancer1.2
A2780Ovarian Cancer1.5

IC₅₀ values were determined after 72 hours of continuous exposure to the inhibitor using a standard cell viability assay.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the IC₅₀ value of this compound against purified PI3Kα.[6]

G cluster_0 Biochemical Kinase Assay Workflow Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Add to Plate Add to Plate Prepare Inhibitor Dilutions->Add to Plate Initiate Reaction (add ATP) Initiate Reaction (add ATP) Add to Plate->Initiate Reaction (add ATP) Prepare Enzyme/Substrate Mix Prepare Enzyme/Substrate Mix Prepare Enzyme/Substrate Mix->Add to Plate Incubate Incubate Initiate Reaction (add ATP)->Incubate Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Incubate->Add ADP-Glo™ Reagent Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate->Add Kinase Detection Reagent Add ADP-Glo™ Reagent->Incubate Read Luminescence Read Luminescence Add Kinase Detection Reagent->Read Luminescence Calculate IC50 Calculate IC50 Read Luminescence->Calculate IC50

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Materials:

  • Purified recombinant PI3Kα (p110α/p85α) enzyme

  • PI(4,5)P₂ substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂)[7]

  • This compound

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in PI3K Kinase Buffer.

  • Add 0.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[6]

  • Prepare a mixture of PI3Kα enzyme and PI(4,5)P₂ substrate in PI3K Kinase Buffer.

  • Add 4 µL of the enzyme/substrate mixture to each well.[6]

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution.[6]

  • Incubate the plate at room temperature for 60 minutes.[6]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Phospho-Akt

This protocol assesses the ability of this compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.[5]

G cluster_0 Western Blot Workflow for p-Akt Seed and Treat Cells Seed and Treat Cells Cell Lysis Cell Lysis Seed and Treat Cells->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation (p-Akt, Total Akt) Primary Antibody Incubation (p-Akt, Total Akt) Blocking->Primary Antibody Incubation (p-Akt, Total Akt) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (p-Akt, Total Akt)->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Workflow for Western blot analysis of phospho-Akt.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation.

  • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2 hours).[5]

  • Optionally, stimulate the PI3K pathway with a growth factor (e.g., IGF-1) for 15-30 minutes.[5]

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.[9]

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.[9]

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[10]

  • Add 20 µL of MTS reagent to each well.[11]

  • Incubate for 1-4 hours at 37°C.[11]

  • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Normalize the data to the vehicle-treated cells and calculate the IC₅₀ value from the dose-response curve.[9]

Structure-Activity Relationship (SAR) Insights

The imidazo[1,2-a]pyridine scaffold offers multiple positions for substitution, allowing for the fine-tuning of inhibitory activity and selectivity. Key SAR insights for this class of PI3Kα inhibitors include:

  • Position 3: The carbonitrile group at this position is often crucial for potent inhibitory activity, likely through interactions with the hinge region of the ATP-binding pocket.

  • Position 6: The fluorine atom at this position can enhance metabolic stability and cellular permeability.[12]

  • Other Positions (e.g., 2 and 8): Modifications at these positions can be explored to further optimize potency, selectivity, and pharmacokinetic properties.[3]

Conclusion

This compound represents a promising starting point for the development of novel PI3Kα inhibitors. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and in vitro evaluation. By employing these methodologies, researchers can effectively assess its potential as a targeted therapeutic agent for cancers driven by aberrant PI3Kα signaling. Further studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessment to advance its development towards clinical applications.

References

  • The PI3K Alpha Pathway: A Core Regulator of Cancer Cell Signaling - Benchchem.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. Available at: [Link]

  • Application Notes and Protocols for PI-3065 Cell Viability Assays - Benchchem.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]

  • PI3K(p110α/p85α) Kinase Assay.
  • Application Notes and Protocols for PI3K-IN-41: In Vitro Studies - Benchchem.
  • PI3K(p110β/p85α) Kinase Assay - Promega Corporation.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. Available at: [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed. Available at: [Link]

  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway - Frontiers. Available at: [Link]

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC - NIH. Available at: [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - Frontiers. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - WestminsterResearch. Available at: [Link]

  • PI3K-Akt Signaling Pathway - RayBiotech. Available at: [Link]

  • Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC - NIH. Available at: [Link]

  • Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice... - ResearchGate. Available at: [Link]

  • Western blot analyses of the PI3K/Akt pathway. A, cells were exposed to... - ResearchGate. Available at: [Link]

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Application Note: A Framework for In Vitro Evaluation of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antituberculosis properties.[1][2] Derivatives of this scaffold have been identified as potent inhibitors of critical cellular signaling pathways, particularly protein kinases that are often dysregulated in diseases like cancer.[2][3] Specifically, the PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival, has been a successful target for imidazo[1,2-a]pyridine-based inhibitors.[3][4]

This application note provides a comprehensive framework for the initial in vitro evaluation of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1134327-96-0[5]), a specific derivative of this promising class. We present a logical, two-stage assay workflow designed for researchers in drug discovery and chemical biology. The workflow begins with a primary screen to assess general cytotoxicity and determine the half-maximal inhibitory concentration (IC₅₀) using a metabolic activity assay. This is followed by a targeted biochemical assay to investigate the compound's potential mechanism of action as a kinase inhibitor. The protocols are designed with self-validating controls to ensure data integrity and reproducibility.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on extensive literature on analogous structures, we hypothesize that this compound is likely to exert its biological effects through the inhibition of one or more protein kinases. Several studies have demonstrated that compounds with this core structure can act as ATP-competitive inhibitors, targeting enzymes such as PI3K, AKT, mTOR, and PIM-1 kinase.[3][4][6] Therefore, the primary mechanistic investigation will focus on kinase activity.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Test_Compound Imidazo[1,2-a]pyridine (Hypothesized Target) Test_Compound->PI3K Test_Compound->AKT Test_Compound->mTORC1

Figure 1: Hypothesized targeting of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Preliminary Considerations: Compound Handling and Stock Solution Preparation

Proper handling of the test compound is paramount for accurate and reproducible results. Many heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives, exhibit low aqueous solubility.[7] Therefore, an organic solvent is required for initial solubilization.

3.1 Recommended Solvent and Stock Preparation

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[8]

  • Objective: To prepare a 10 mM primary stock solution of this compound (MW: 161.14 g/mol [5]).

  • Calculation:

    • Weigh out 1.61 mg of the compound.

    • Dissolve in 1 mL of high-purity, sterile DMSO.

  • Procedure:

    • Weigh the compound into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Gently vortex or sonicate in a water bath until the compound is completely dissolved.[8]

    • Aliquot into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[8]

    • Store at -20°C or -80°C, protected from light.[8]

3.2 Critical Consideration: Final DMSO Concentration

High concentrations of DMSO are toxic to cells and can interfere with assay results.[8]

  • For cell-based assays: The final concentration of DMSO in the culture medium should not exceed 0.5% , with a concentration of ≤ 0.1% being ideal, especially for sensitive or primary cell lines.[8][9]

  • For biochemical assays: While typically more tolerant, it is best practice to maintain a consistent, low DMSO concentration (e.g., 1-2%) across all reaction wells.

  • Vehicle Control: Crucially, all experiments must include a vehicle control group that contains the same final concentration of DMSO as the highest concentration of the test compound. This allows for the differentiation of compound-specific effects from solvent-induced artifacts.[8][10]

Experimental Workflow Overview

The proposed workflow is a standard screening cascade used in drug discovery to efficiently characterize a novel compound.

Workflow start Start: Compound (this compound) prep Step 1: Prepare 10 mM Stock Solution in 100% DMSO start->prep assay1 Step 2: Primary Assay (Cell Viability - MTT) prep->assay1 data1 Step 3: Data Analysis (Calculate Cytotoxic IC₅₀) assay1->data1 decision Is Compound Active? (IC₅₀ < Threshold, e.g., 50 µM) data1->decision assay2 Step 4: Mechanistic Assay (Biochemical Kinase Assay) decision->assay2 Yes stop End: Inactive or Non-specific Cytotoxicity decision->stop No data2 Step 5: Data Analysis (Calculate Kinase IC₅₀) assay2->data2 end End: Lead for Further Optimization data2->end

Figure 2: A two-stage experimental workflow for the in vitro characterization of the test compound.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12] The intensity of the color, measured spectrophotometrically, is proportional to the number of metabolically active cells.

5.1 Materials

  • Selected cancer cell line (e.g., A375 melanoma, HeLa cervical cancer, as used for similar compounds[3][4])

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound (10 mM stock in DMSO)

  • Positive control (e.g., Doxorubicin, 10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl[13] or pure DMSO.[14]

  • Microplate reader (absorbance at 570 nm, reference at >650 nm[11])

5.2 Step-by-Step Protocol

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[14]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium. Start from your 10 mM DMSO stock to create intermediate dilutions, ensuring the final DMSO concentration in the wells remains ≤ 0.5%.

    • Example Dilution: To achieve a final well concentration of 100 µM with 0.5% DMSO, you would add 5 µL of a 2 mM intermediate stock to 95 µL of media in the well.

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound (e.g., 0.1 to 100 µM).

    • Include control wells:

      • Vehicle Control: Medium with the same final DMSO concentration as the test wells.

      • Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Medium only.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.[3][14]

  • MTT Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization and Reading:

    • Carefully remove the medium. Be cautious not to disturb the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[14]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.

5.3 Data Analysis

  • Subtract the background absorbance (media-only wells) from all readings.

  • Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. response) to determine the IC₅₀ value.

Parameter Description Typical Value
Cell Line Human cancer cell lineA375, HeLa
Seeding Density Cells per well5,000 - 10,000
Treatment Duration Exposure to compound48 - 72 hours
Compound Conc. Range for IC₅₀ curve0.1 - 100 µM
Final DMSO Conc. Maximum solvent concentration≤ 0.5%
MTT Incubation Time for formazan formation3 - 4 hours
Absorbance λ Wavelength for measurement570 nm

Protocol 2: Biochemical Kinase Assay

If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 50 µM), the next step is to test the hypothesis of kinase inhibition directly. This biochemical assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase in a cell-free system. A classic method involves tracking the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[15][16]

6.1 Materials

  • Recombinant human kinase (e.g., PI3Kα, AKT1, or mTOR)

  • Specific kinase substrate (e.g., a peptide or protein)

  • Kinase reaction buffer

  • [γ-³²P]ATP (radioactive) and non-radioactive ("cold") ATP

  • Test compound and positive control inhibitor (e.g., Wortmannin for PI3K)

  • 4x SDS-PAGE loading dye (to stop the reaction)[17]

  • SDS-PAGE gels and electrophoresis equipment

  • Phosphorimager or autoradiography film

6.2 Step-by-Step Protocol

  • Reaction Setup:

    • On ice, prepare a master mix containing the kinase buffer, recombinant kinase enzyme, and substrate.

    • Aliquot the master mix into microcentrifuge tubes.

    • Add the test compound at various concentrations (maintaining a constant final DMSO concentration). Include "no compound" (100% activity) and "no enzyme" (background) controls.

    • Pre-incubate the enzyme with the compound for 10-15 minutes at room temperature to allow for binding.

  • Initiate Kinase Reaction:

    • Start the reaction by adding a mix of ATP and [γ-³²P]ATP to each tube. A typical final ATP concentration is 100 µM.[17]

    • Transfer the tubes to a 30°C or 37°C water bath and incubate for a set time (e.g., 20-30 minutes). This time should be within the linear range of the reaction, determined in preliminary experiments.

  • Terminate Reaction:

    • Stop the reaction by adding 4x SDS-PAGE loading dye and boiling the samples at 95°C for 5 minutes.[17]

  • Separation and Detection:

    • Separate the reaction products using SDS-PAGE. The phosphorylated substrate will migrate according to its molecular weight.[17]

    • Dry the gel and expose it to a phosphor screen or autoradiography film.

    • Quantify the radioactive signal in the substrate band using a phosphorimager and appropriate software.

6.3 Data Analysis

  • Subtract the background signal ("no enzyme" control) from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the "no compound" control:

    • % Inhibition = 100 - [(Signal with Inhibitor / Signal without Inhibitor) * 100]

  • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the biochemical IC₅₀ value.

Conclusion and Future Directions

This application note outlines a robust, two-step process for the initial characterization of this compound. By first establishing its cytotoxic potential and then probing a hypothesized mechanism of action, researchers can efficiently determine if the compound warrants further investigation. A potent inhibitor identified through this workflow would be a strong candidate for subsequent studies, including kinase selectivity profiling across a broader panel, in-cell target engagement assays (e.g., Western blotting for phospho-proteins), and further structure-activity relationship (SAR) development.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Kim, J., et al. (2018). In vitro NLK Kinase Assay. Journal of Visualized Experiments. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Al-Abdullah, E. S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Mondal, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs LLC. [Link]

  • Sharma, P. C., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]

  • Wagare, S., et al. (2023). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Ghorai, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]

  • ResearchGate. (2015). What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate?. ResearchGate. [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Appretech. [Link]

  • Ullah, H., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal. [Link]

  • Helynck, O., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. [Link]

  • Royal Society of Chemistry. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Fassihi, A., et al. (2017). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Research in Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. PubChem. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. [Link]

  • Al-Abdullah, E. S., et al. (2019). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical ca. SciSpace. [Link]

  • Chambers, M. S., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]

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Application Notes & Protocols for Evaluating Imidazo[1,2-a]pyridine Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Cytotoxicity Profiling

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including promising anticancer properties.[1][2] These compounds often exert their effects by modulating critical cellular pathways, such as the PI3K/Akt/mTOR signaling cascade, and by inducing programmed cell death (apoptosis).[3][4] A thorough and multi-parametric evaluation of their cytotoxic effects is therefore essential in the early stages of drug discovery to understand their mechanism of action and therapeutic potential.[5][6]

This guide provides a comprehensive framework for assessing the cytotoxicity of novel imidazo[1,2-a]pyridine derivatives. We will move beyond simple IC50 determination and delve into a suite of complementary cell-based assays. This multi-assay approach is designed to provide a holistic view of a compound's cellular impact, from initial metabolic disruption and loss of membrane integrity to the specific molecular pathways leading to cell death. By understanding how a compound induces cytotoxicity, researchers can make more informed decisions in lead optimization and candidate selection.

The following sections detail the principles and protocols for a tiered approach to cytotoxicity testing, starting with general viability and cytotoxicity assays and progressing to more specific assays for apoptosis and oxidative stress. Each protocol is presented with the rationale behind key steps, reflecting field-proven insights for robust and reproducible data generation.

Tier 1: Foundational Viability and Cytotoxicity Assessment

The initial assessment of a compound's effect on a cell population typically involves assays that measure overall cell viability or cytotoxicity. These assays are crucial for determining the dose-response relationship and calculating key parameters like the half-maximal inhibitory concentration (IC50). We will discuss three widely used assays that measure different aspects of cell health: metabolic activity (MTT), membrane integrity (LDH), and lysosomal function (Neutral Red).

MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of a cell population.[7] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[7]

Causality Behind Experimental Choices: This assay is often a first-line choice due to its simplicity and high-throughput compatibility. A decrease in the MTT signal indicates a reduction in metabolic activity, which can be a result of either cytotoxicity or cytostatic effects (inhibition of proliferation). It is important to note that some compounds can interfere with mitochondrial respiration, leading to an underestimation of viability. Therefore, it is crucial to complement the MTT assay with other methods that measure different cellular parameters.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[7]

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[12][13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[12][14] The intensity of the color is proportional to the number of lysed cells.[14]

Causality Behind Experimental Choices: This assay is an excellent orthogonal method to the MTT assay because it directly measures cell death rather than metabolic activity.[5] It is particularly useful for distinguishing between cytotoxic and cytostatic effects. A significant increase in LDH release confirms that the compound is causing cell lysis.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490-520 nm) using a microplate reader.[12][13]

  • Controls: It is essential to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

Neutral Red Uptake Assay: Evaluating Lysosomal Integrity

The Neutral Red Uptake (NRU) assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[15][16] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of healthy cells.[15] In contrast, dead or dying cells with damaged membranes are unable to retain the dye.[17] The amount of dye extracted from the cells is proportional to the number of viable cells.[18]

Causality Behind Experimental Choices: The NRU assay provides another distinct measure of cell viability by assessing lysosomal integrity. It is a valuable tool for confirming the cytotoxic effects observed in other assays and can be particularly sensitive to certain types of cellular damage.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the medium and add medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours.

  • Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[17]

  • Dye Extraction: Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye from the lysosomes.[17]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at approximately 540 nm.[15]

Data Presentation: Summarizing Foundational Cytotoxicity Data
AssayPrincipleEndpoint MeasuredTypical ReadoutAdvantagesLimitations
MTT Mitochondrial dehydrogenase activity reduces MTT to formazan.Metabolic activityColorimetric (Absorbance)High-throughput, simple, inexpensiveCan be affected by changes in metabolic rate, interference from colored compounds
LDH Release of cytosolic LDH upon membrane damage.[12]Membrane integrityColorimetric (Absorbance)Directly measures cytotoxicity, good for distinguishing from cytostatic effectsLess sensitive for early apoptosis, potential for background from serum in media
Neutral Red Uptake and accumulation of dye in lysosomes of viable cells.[15]Lysosomal integrityColorimetric (Absorbance)Sensitive to lysosomal damage, good confirmatory assayCan be influenced by changes in lysosomal pH

Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

Once the cytotoxic potential of an imidazo[1,2-a]pyridine has been established, the next critical step is to determine the mechanism of cell death. Many anticancer agents, including some imidazo[1,2-a]pyridine derivatives, induce apoptosis, or programmed cell death.[19][20] The following assays are designed to specifically detect the hallmarks of apoptosis.

Annexin V/Propidium Iodide (PI) Staining: Detecting Phosphatidylserine Externalization

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[21][22] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[21] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[23] Therefore, co-staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[23][24] This analysis is typically performed using flow cytometry.

Causality Behind Experimental Choices: This is a gold-standard assay for quantifying apoptosis. It provides a clear and quantitative distinction between different stages of cell death, offering a more detailed picture than bulk viability assays.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[24]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[23]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[23][25]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[22]

  • PI Addition: Add 5 µL of PI staining solution.[25]

  • Analysis: Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay: Measuring Executioner Caspase Activation

A key event in the apoptotic cascade is the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases that cleave a wide range of cellular substrates, leading to the morphological and biochemical changes associated with apoptosis.[26] Caspase-3/7 activity can be measured using a substrate that contains the DEVD peptide sequence, which is recognized and cleaved by these caspases.[27] Upon cleavage, a fluorescent or luminescent reporter molecule is released, and the signal intensity is proportional to the caspase activity.[27][28]

Causality Behind Experimental Choices: This assay provides biochemical evidence of apoptosis by directly measuring the activity of key effector enzymes. It is a highly specific and sensitive method that can be performed in a high-throughput plate-based format.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[28]

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[28]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.[28]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Tier 3: Investigating Upstream Cellular Events

To gain deeper insight into the mechanism of action of imidazo[1,2-a]pyridines, it is often beneficial to investigate cellular events that occur upstream of apoptosis, such as mitochondrial dysfunction and oxidative stress.

JC-1 Assay: Monitoring Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential (ΔΨm) is an early event in the intrinsic pathway of apoptosis. The JC-1 dye is a cationic carbocyanine dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[29] In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[29] The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[29]

Causality Behind Experimental Choices: This assay helps to determine if the compound induces apoptosis via the mitochondrial (intrinsic) pathway. A shift from red to green fluorescence is a strong indicator of mitochondrial depolarization.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compounds.

  • JC-1 Staining: Remove the treatment medium and add medium containing JC-1 dye. Incubate for 15-30 minutes at 37°C.[30]

  • Washing: Remove the staining solution and wash the cells with assay buffer.[30]

  • Fluorescence Measurement: Measure the fluorescence intensity at both the red (aggregates) and green (monomers) emission wavelengths using a fluorescence plate reader or fluorescence microscope.

DCFDA Assay: Detecting Intracellular Reactive Oxygen Species (ROS)

Many cytotoxic compounds induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptosis. The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for measuring intracellular ROS.[31] DCFDA is a cell-permeable compound that is deacetylated by cellular esterases to a non-fluorescent form. In the presence of ROS, this compound is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[32] The fluorescence intensity is proportional to the level of intracellular ROS.

Causality Behind Experimental Choices: This assay helps to determine if oxidative stress is involved in the cytotoxic mechanism of the imidazo[1,2-a]pyridine. An increase in ROS production can be an early event that leads to mitochondrial damage and apoptosis.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compounds.

  • DCFDA Loading: Remove the treatment medium and load the cells with DCFDA solution (e.g., 10 µM) in a suitable buffer.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for DCF (e.g., 485 nm and 535 nm, respectively).

Visualization of Experimental Workflow and Cellular Pathways

To provide a clear overview of the experimental approach and the cellular events being measured, the following diagrams have been generated.

G cluster_tier1 Tier 1: Foundational Cytotoxicity cluster_tier2 Tier 2: Apoptosis Mechanism cluster_tier3 Tier 3: Upstream Events T1_Start Imidazo[1,2-a]pyridine Treatment T1_MTT MTT Assay (Metabolic Activity) T1_Start->T1_MTT T1_LDH LDH Assay (Membrane Integrity) T1_Start->T1_LDH T1_NRU Neutral Red Assay (Lysosomal Function) T1_Start->T1_NRU T1_End IC50 Determination & Initial Cytotoxicity Profile T1_MTT->T1_End T1_LDH->T1_End T1_NRU->T1_End T2_Start Cytotoxic Hits from Tier 1 T1_End->T2_Start T2_Annexin Annexin V/PI Staining (Phosphatidylserine Flip) T2_Start->T2_Annexin T2_Caspase Caspase-3/7 Assay (Executioner Caspase Activity) T2_Start->T2_Caspase T2_End Confirmation of Apoptotic Cell Death T2_Annexin->T2_End T2_Caspase->T2_End T3_Start Apoptotic Compounds from Tier 2 T2_End->T3_Start T3_JC1 JC-1 Assay (Mitochondrial Potential) T3_Start->T3_JC1 T3_ROS DCFDA Assay (Oxidative Stress) T3_Start->T3_ROS T3_End Mechanistic Insight T3_JC1->T3_End T3_ROS->T3_End

Caption: Tiered approach for cytotoxicity evaluation.

G cluster_cell Cancer Cell Compound Imidazo[1,2-a]pyridine ROS ↑ Reactive Oxygen Species (ROS) (DCFDA Assay) Compound->ROS Mito ↓ Mitochondrial Membrane Potential (ΔΨm) (JC-1 Assay) ROS->Mito Caspase ↑ Caspase-3/7 Activation (Caspase Assay) Mito->Caspase PS_Flip Phosphatidylserine (PS) Flip (Annexin V Staining) Caspase->PS_Flip Apoptosis Apoptosis Caspase->Apoptosis Membrane Loss of Membrane Integrity (LDH Assay, PI Staining) PS_Flip->Membrane Apoptosis->Membrane

Caption: Cellular events in imidazo[1,2-a]pyridine-induced apoptosis.

Conclusion

The comprehensive evaluation of imidazo[1,2-a]pyridine cytotoxicity requires a multi-faceted approach. By employing a suite of complementary cell-based assays, researchers can move beyond a simple determination of cell viability to a more nuanced understanding of the compound's mechanism of action. The tiered strategy outlined in these application notes, progressing from foundational cytotoxicity assessment to the elucidation of specific apoptotic pathways and upstream cellular events, provides a robust framework for the preclinical characterization of these promising therapeutic agents. This detailed profiling is invaluable for guiding structure-activity relationship studies and selecting lead candidates with the desired biological activity for further development.

References

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Application Notes and Protocols: High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its versatile structure has been incorporated into drugs with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] Marketed drugs such as zolpidem (for insomnia), zolimidine (for peptic ulcers), and alpidem (an anxiolytic) underscore the therapeutic importance of this chemical moiety.[1][2] The amenability of the imidazo[1,2-a]pyridine ring system to chemical modification allows for the creation of large, diverse compound libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening of imidazo[1,2-a]pyridine libraries. It outlines key considerations for assay development, detailed experimental protocols, and strategies for data analysis and hit validation, grounded in established scientific principles and field-proven insights.

I. Strategic Planning for HTS of Imidazo[1,2-a]pyridine Libraries

A successful HTS campaign begins with meticulous planning. The choice of biological target and assay technology is paramount and should be guided by the therapeutic area of interest and the known biological activities of imidazo[1,2-a]pyridine derivatives. For instance, this scaffold has shown significant promise as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), phosphoinositide-3-kinase (PI3K), and the mammalian target of rapamycin (mTOR).[3][7][8]

Key Considerations:
  • Target Selection: The biological rationale for targeting a specific enzyme or pathway with an imidazo[1,2-a]pyridine library should be well-established. This scaffold has been successfully employed to develop inhibitors for a range of targets, including kinases and enzymes involved in parasitic diseases.[7][8][9][10][11]

  • Assay Format: The choice between biochemical and cell-based assays depends on the nature of the target and the desired information.

    • Biochemical assays are suitable for purified targets like enzymes and are generally more straightforward to optimize for HTS.

    • Cell-based assays provide a more physiologically relevant context, assessing compound activity within a living system.[9][12][13] These are particularly useful for targets involved in complex signaling pathways.

  • Library Design and Quality: The diversity and quality of the imidazo[1,2-a]pyridine library are critical. Libraries can be synthesized using various methods to achieve structural diversity.[5][6][14][15][16] It is essential to ensure the purity and integrity of the compounds to avoid false positives.

II. Assay Development and Optimization

The development of a robust and reliable assay is the cornerstone of a successful HTS campaign. The primary goal is to create an assay with a large signal window and low variability, which can be quantitatively assessed using the Z'-factor.[17][18][19][20][21]

Statistical Validation: The Z'-Factor

The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[18][21] It takes into account both the dynamic range of the signal and the data variation. The formula for calculating the Z'-factor is:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unsuitable for screening

Table 1: Interpretation of Z'-Factor Values.[17][21]

A Z'-factor greater than 0.5 is generally considered the benchmark for a high-quality assay suitable for HTS.[17][21]

Common HTS Assay Technologies for Imidazo[1,2-a]pyridine Screening

Several robust and sensitive assay technologies are well-suited for screening imidazo[1,2-a]pyridine libraries.

1. Luciferase Reporter Assays

Luciferase reporter assays are widely used in HTS due to their high sensitivity and broad dynamic range.[22][23][24][25][26] They are particularly useful for monitoring the activity of specific signaling pathways or gene expression.[23]

Principle: A luciferase gene is placed under the control of a promoter of interest. When the promoter is activated, luciferase is expressed, and its activity can be measured by adding a substrate (luciferin), which generates a luminescent signal.

G Compound Imidazo[1,2-a]pyridine Compound Cell Transfected Cell (Luciferase Reporter Construct) Compound->Cell Treatment Pathway Signaling Pathway Activation/Inhibition Cell->Pathway Luciferase Luciferase Expression Pathway->Luciferase Light Luminescent Signal Luciferase->Light Reaction with Substrate Substrate Luciferin Substrate Substrate->Light Detection Luminometer Light->Detection Measurement

2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based, no-wash immunoassay technology that is highly sensitive and amenable to automation, making it ideal for HTS.[27][28][29][30][31] It is particularly well-suited for detecting protein-protein interactions, post-translational modifications, and analyte quantification.

Principle: The assay utilizes two types of beads: Donor and Acceptor beads. When these beads are brought into close proximity by the binding of the target molecules, a cascade of chemical reactions is initiated upon excitation of the Donor bead, resulting in a luminescent signal from the Acceptor bead.[29][30]

G cluster_0 No Interaction cluster_1 Interaction Donor1 Donor Bead Antibody1 Antibody 1 Donor1->Antibody1 Acceptor1 Acceptor Bead Antibody2 Antibody 2 Acceptor1->Antibody2 NoSignal No Signal Acceptor1->NoSignal Analyte1 Analyte Antibody1->Analyte1 No Binding Antibody2->Analyte1 No Binding Donor2 Donor Bead Antibody3 Antibody 1 Donor2->Antibody3 Acceptor2 Acceptor Bead Antibody4 Antibody 2 Acceptor2->Antibody4 Signal Luminescent Signal (615 nm) Acceptor2->Signal Analyte2 Analyte Antibody3->Analyte2 Antibody4->Analyte2 Light Excitation (680 nm) Light->Donor1 Light->Donor2

III. Detailed Experimental Protocols

The following protocols provide a general framework for conducting an HTS campaign with an imidazo[1,2-a]pyridine library. These should be adapted and optimized for the specific assay and instrumentation being used.

Protocol 1: Cell-Based Luciferase Reporter Assay

Objective: To screen an imidazo[1,2-a]pyridine library for modulators of a specific signaling pathway.

Materials:

  • Stable cell line expressing the luciferase reporter construct.

  • Cell culture medium and supplements.

  • Imidazo[1,2-a]pyridine compound library (typically in DMSO).

  • Positive and negative control compounds.

  • 384-well white, clear-bottom assay plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and resuspend cells in fresh medium to the desired density.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C and 5% CO₂ for 24 hours.

  • Compound Addition:

    • Prepare compound plates by diluting the imidazo[1,2-a]pyridine library and control compounds to the desired final concentration.

    • Using an automated liquid handler, transfer 100 nL of each compound solution to the corresponding wells of the cell plate.

    • Incubate for the desired treatment time (e.g., 6-24 hours).

  • Signal Detection:

    • Equilibrate the assay plate and luciferase reagent to room temperature.

    • Add 20 µL of luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

Protocol 2: Biochemical AlphaLISA Assay

Objective: To screen an imidazo[1,2-a]pyridine library for inhibitors of a specific protein-protein interaction.

Materials:

  • Purified proteins of interest.

  • AlphaLISA Donor and Acceptor beads conjugated to appropriate antibodies or binding partners.

  • Assay buffer.

  • Imidazo[1,2-a]pyridine compound library.

  • Positive and negative controls.

  • 384-well white ProxiPlates.

  • Plate reader capable of AlphaLISA detection.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the target proteins in assay buffer.

    • Prepare a mixture of the Donor and Acceptor beads in assay buffer.

  • Compound Addition:

    • Dispense 2 µL of each compound from the library into the wells of a 384-well plate.

  • Reagent Addition:

    • Add 4 µL of the protein solution to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 4 µL of the bead mixture to each well.

  • Incubation and Detection:

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaLISA-compatible plate reader.

IV. Data Analysis, Hit Identification, and Validation

Rigorous data analysis is crucial for identifying true hits and minimizing false positives.

Primary Data Analysis:
  • Normalization: Raw data from the HTS is typically normalized to the plate controls (positive and negative) to account for plate-to-plate variability. This is often expressed as percent inhibition or percent activation.

  • Hit Selection: A hit is defined as a compound that produces a response exceeding a predetermined threshold (e.g., >3 standard deviations from the mean of the negative controls).

Hit Validation and Progression:

The initial hits from the primary screen must undergo a series of validation steps to confirm their activity and triage false positives.[32][33]

G HTS Primary HTS Hit_Confirmation Hit Confirmation (Re-testing) HTS->Hit_Confirmation Dose_Response Dose-Response (IC₅₀/EC₅₀ Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assays Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR Lead_Op Lead Optimization SAR->Lead_Op

  • Hit Confirmation: Re-testing of the primary hits, often from a freshly prepared sample, to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Hits are tested in a secondary, mechanistically different assay to confirm their on-target activity and rule out assay-specific artifacts.[33]

  • Structure-Activity Relationship (SAR) Analysis: Initial SAR is developed by testing analogs of the confirmed hits to understand the relationship between chemical structure and biological activity.[9][34] This information guides the subsequent lead optimization phase.[34][35][36]

V. Conclusion

High-throughput screening of imidazo[1,2-a]pyridine libraries is a powerful strategy for the discovery of novel therapeutic agents. The success of an HTS campaign relies on careful planning, the development of a robust and validated assay, and a rigorous process for data analysis and hit validation. The protocols and guidelines presented in this document provide a solid foundation for researchers to design and execute successful screening campaigns, ultimately contributing to the development of new medicines based on the versatile imidazo[1,2-a]pyridine scaffold.

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  • Stec, M., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Application Notes and Protocols for Antimicrobial Studies of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Imidazo[1,2-a]pyridines in an Era of Antimicrobial Resistance

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several approved drugs with a wide range of biological activities, including anxiolytic, sedative, and antiulcer properties.[1][2] In recent years, this versatile scaffold has garnered significant attention for its potent antimicrobial properties, offering a promising avenue for the development of novel therapeutics to combat the escalating threat of antimicrobial resistance.[1][3][4] Derivatives of imidazo[1,2-a]pyridine have demonstrated activity against a spectrum of pathogens, including multidrug-resistant bacteria and mycobacteria.[3][5]

This document provides a comprehensive guide for researchers on the utilization of a specific analogue, 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile , in antimicrobial studies. The introduction of a fluorine atom at the 6-position is a strategic design choice, as halogen substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing metabolic stability and target affinity.[3] The carbonitrile group at the 3-position is an electron-withdrawing group that can participate in various molecular interactions, potentially contributing to the compound's mechanism of action.

These application notes will detail the essential protocols for evaluating the antimicrobial efficacy and cytotoxic profile of this compound, grounded in established methodologies. We will also explore its potential mechanisms of action based on the known targets of the imidazopyridine class and provide a framework for interpreting the experimental data.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted imidazo[1,2-a]pyridines.[6][7][8] A common and effective approach is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the target compound, a potential two-step synthesis is outlined below.

Step 1: Synthesis of 2-amino-5-fluoropyridine. This starting material is commercially available or can be synthesized via established methods.

Step 2: Condensation and Cyclization. The 2-amino-5-fluoropyridine can be reacted with a suitable three-carbon α,β-unsaturated nitrile bearing a leaving group, or through a multi-component reaction. A one-pot synthesis involving the reaction of 2-amino-5-fluoropyridine with an appropriate aldehyde and isonitrile, known as the Groebke-Blackburn-Bienaymé (GBB) reaction, is an efficient method for generating 3-substituted imidazo[1,2-a]pyridines.[7]

Alternatively, a sequential approach can be employed:

  • Alkylation: Reaction of 2-amino-5-fluoropyridine with a suitable α-haloacetonitrile derivative.

  • Intramolecular Cyclization: Subsequent acid- or base-catalyzed intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.

A 2-amino-5-fluoropyridine C Intermediate A->C Alkylation B α-haloacetonitrile derivative B->C D This compound C->D Intramolecular Cyclization

Caption: Proposed two-step synthesis of this compound.

Part 1: In Vitro Antimicrobial Susceptibility Testing

The initial evaluation of a novel antimicrobial agent involves determining its potency against a panel of clinically relevant microorganisms. The following protocols are fundamental for establishing the antimicrobial spectrum and potency of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Rationale: This assay provides a precise measure of the compound's potency and is the gold standard for susceptibility testing. The use of 96-well plates allows for high-throughput screening against multiple strains and concentrations.

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Suspend the colonies in a suitable sterile broth, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Incubate the culture at the appropriate temperature (typically 37°C for most bacteria) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The choice of solvent is critical to ensure the compound's solubility without inhibiting microbial growth at the concentrations used.

    • Perform serial two-fold dilutions of the compound in the appropriate broth within a 96-well microtiter plate. The concentration range should be broad enough to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Seal the plate and incubate at the appropriate temperature and duration (typically 16-20 hours for bacteria).

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity, which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with diluted bacterial suspension A->C B Prepare serial dilutions of test compound in 96-well plate B->C D Incubate plate (e.g., 37°C, 16-20h) C->D E Visually assess for growth (turbidity) D->E F Determine MIC (lowest concentration with no growth) E->F

Caption: Workflow for the Broth Microdilution Assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical follow-up to the MIC to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

Rationale: Differentiating between bacteriostatic and bactericidal activity is crucial for guiding potential therapeutic applications. Bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.

Experimental Protocol:

  • Perform MIC Assay: Follow the protocol for the broth microdilution assay as described above.

  • Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

  • Plating: Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at the appropriate temperature for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Data Presentation: Summarizing Antimicrobial Potency

Quantitative data from these assays should be presented in a clear and organized manner to facilitate comparison and analysis.

MicroorganismGram StainMIC (µg/mL) of this compoundMBC (µg/mL) of this compoundPositive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureusPositive[Insert Data][Insert Data]Vancomycin[Insert Data]
Escherichia coliNegative[Insert Data][Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosaNegative[Insert Data][Insert Data]Gentamicin[Insert Data]
Candida albicansN/A (Fungus)[Insert Data]N/AFluconazole[Insert Data]

Part 2: In Vitro Cytotoxicity Assessment

It is imperative to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to assess its therapeutic index. A high therapeutic index (low toxicity to host cells and high toxicity to microbes) is a key characteristic of a promising drug candidate.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Rationale: This assay is a rapid and sensitive method for the initial screening of a compound's cytotoxicity. It relies on the ability of viable cells with active metabolism to reduce the yellow MTT tetrazolium salt to a purple formazan product.[10]

Experimental Protocol:

  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells per well).

    • Incubate the plate for 24 hours to allow the cells to adhere.

  • Compound Exposure:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different compound concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Part 3: Exploring the Mechanism of Action

The imidazo[1,2-a]pyridine class of compounds has been shown to exert its antimicrobial effects through various mechanisms.[3] Based on existing literature, potential mechanisms of action for this compound can be hypothesized and investigated.

Hypothesized Mechanisms:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Some imidazopyridines have been identified as inhibitors of these essential bacterial enzymes, which are responsible for managing DNA topology during replication.[3] This leads to the disruption of DNA synthesis and ultimately cell death.

  • Depletion of Cellular ATP: Certain imidazopyridine derivatives have been shown to target components of the electron transport chain, such as QcrB, leading to a disruption in ATP synthesis and subsequent cell death.[11] This mechanism is particularly relevant for activity against Mycobacterium tuberculosis.[5][11]

cluster_0 Hypothesized Targets A This compound C DNA Gyrase / Topoisomerase IV A->C D QcrB (Electron Transport Chain) A->D B Bacterial Cell E Inhibition of DNA Replication C->E F ATP Depletion D->F G Bacterial Cell Death E->G F->G

Caption: Hypothesized antimicrobial mechanisms of action for this compound.

Further Investigatory Assays:

  • DNA Gyrase Supercoiling Assay: To investigate the inhibition of DNA gyrase activity.

  • ATP Determination Assay: To measure intracellular ATP levels in bacteria treated with the compound.

  • Macromolecular Synthesis Assays: To determine the effect of the compound on the synthesis of DNA, RNA, protein, and cell wall.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antimicrobial agents. The protocols outlined in this document provide a robust framework for its initial characterization, including the determination of its antimicrobial spectrum, potency, and preliminary safety profile. Structure-activity relationship studies on related compounds suggest that the fluoro and nitrile substitutions are likely to contribute favorably to its biological activity.[2][3]

Further studies should focus on elucidating the precise mechanism of action, evaluating its efficacy in vivo, and exploring its potential against a broader range of resistant pathogens. The versatility of the imidazo[1,2-a]pyridine core offers ample opportunities for further chemical modification to optimize potency and pharmacokinetic properties, paving the way for the development of a new generation of much-needed antimicrobial drugs.

References

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  • Sławiński, J., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 26(11), 3326. [Link]

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Formulation of imidazo[1,2-a]pyridine derivatives for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed framework for formulating imidazo[1,2-a]pyridine derivatives for preclinical in vivo studies. It emphasizes a structured, science-driven approach, moving from initial characterization to final vehicle selection and stability assessment.

Introduction: The Challenge of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4][5] However, these fused heterocyclic systems often exhibit high crystallinity and low aqueous solubility, posing significant challenges for preclinical formulation.[3] Achieving adequate drug exposure in animal models is paramount for accurately assessing efficacy and safety, making formulation development a critical, rate-limiting step.[6][7][8] This guide details the principles and protocols for systematically developing safe and effective formulations to maximize bioavailability for in vivo evaluation.

Section 1: Critical Pre-formulation Assessment

Before any formulation work begins, a thorough physicochemical characterization of the new chemical entity (NCE) is essential.[7][9] This data-driven foundation prevents wasted effort on unsuitable vehicles and informs the entire formulation strategy.

Key Physicochemical Parameters

A clear understanding of the molecule's intrinsic properties is the first step.[9] Key parameters include:

  • Aqueous Solubility: Determined across a biologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4) to understand how solubility might change throughout the gastrointestinal tract.[7]

  • pKa: Identifies ionizable groups, which is crucial for pH-modification strategies. For instance, basic imidazo[1,2-a]pyridines can often be formulated as salts in acidic solutions.

  • LogP/LogD: Measures lipophilicity, which helps predict solubility in lipid-based systems and potential for membrane permeation.[10]

  • Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) identify the melting point, crystallinity, and potential polymorphism. Amorphous forms or metastable polymorphs may offer higher solubility but pose stability risks.[8]

Data Interpretation: Guiding Formulation Choices
ParameterTypical Value for Imidazo[1,2-a]pyridinesFormulation Implication
Aqueous Solubility < 10 µg/mLHigh probability of requiring solubility enhancement. Simple aqueous vehicles are unlikely to suffice.
pKa 4.0 - 6.5 (basic)Amenable to pH modification. Forming a salt in an acidic vehicle (e.g., pH 2-4) can create a solution.
LogP > 3Good candidate for lipid-based formulations (LBDD) or co-solvent systems.[10]
Melting Point > 150°CIndicates a stable crystal lattice, often correlating with low solubility. Amorphous dispersions may be beneficial.

Section 2: Formulation Strategy & Vehicle Selection

The choice of formulation strategy is dictated by the route of administration, the required dose, and the NCE's physicochemical properties.[6] The goal is to maximize exposure for safety and efficacy testing.[6]

Workflow for Vehicle Selection

The following diagram illustrates a logical decision-making process for selecting an appropriate formulation strategy.

G cluster_0 Pre-formulation Data cluster_1 Route of Administration cluster_2 Formulation Strategies start Physicochemical Characterization (Solubility, pKa, LogP) route Select Route (IV, PO, IP) start->route iv_sol IV Solution: Co-solvents, Cyclodextrins, pH Adjustment route->iv_sol IV po_sol PO Solution: Co-solvents, Surfactants, Lipid-Based Systems route->po_sol PO / IP final Final Formulation for In Vivo Study iv_sol->final po_susp PO Suspension: Aqueous vehicle with wetting/suspending agents po_sol->po_susp Solubility Inadequate po_sol->final po_susp->final

Caption: Decision workflow for preclinical formulation.
Oral (PO) Administration

Oral dosing is the most common route for preclinical studies.

  • Solutions: The preferred approach for ensuring dose uniformity and maximizing absorption.[9]

    • Co-solvents: Water-miscible organic solvents like Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol can significantly increase the solubility of lipophilic compounds.[7][11][12] A key concern is drug precipitation upon dilution in the aqueous environment of the GI tract.[7]

    • Surfactants: Molecules like Polysorbate 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing solubility.[13][14]

    • Lipid-Based Drug Delivery (LBDD) Systems: For highly lipophilic (LogP > 4) compounds, oily vehicles or self-emulsifying drug delivery systems (SEDDS) can improve absorption by utilizing lipid uptake pathways.[8][10][13]

  • Suspensions: Used when a solution is not feasible, especially for high-dose toxicology studies.[9] The goal is to create a uniform, easily re-suspendable dispersion of fine particles.[9]

    • Key components include a wetting agent (e.g., Tween® 80) to reduce particle agglomeration and a suspending agent (e.g., methylcellulose) to increase viscosity and slow sedimentation.[9]

Intravenous (IV) Administration

IV formulations have the strictest requirements, as the drug is introduced directly into the bloodstream.[15]

  • Clarity and Sterility: The formulation must be a clear, sterile solution free of particulates.

  • Physiological Compatibility: The vehicle must be well-tolerated and not cause hemolysis or precipitation upon injection.[15]

  • Common Vehicles:

    • Co-solvent systems (e.g., 10% DMSO / 40% PEG 400 / 50% Saline) are frequently used, but the percentage of organic solvent must be carefully controlled to minimize toxicity.[7][15]

    • Cyclodextrins: Molecules like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can form inclusion complexes with drug molecules, dramatically increasing aqueous solubility.[13][14][16] This is often a safer and more effective approach than high concentrations of co-solvents.

Section 3: Detailed Experimental Protocols

Protocol 1: Screening for a Solubilizing Vehicle

This protocol provides a tiered approach to efficiently identify a suitable vehicle.

Objective: To determine an appropriate solvent or co-solvent system capable of dissolving the imidazo[1,2-a]pyridine derivative at the target concentration.

Materials:

  • Test Compound

  • Solvents: PEG 400, Propylene Glycol, NMP, DMSO, Ethanol

  • Surfactants: Tween® 80, Cremophor® EL

  • Complexation Agent: 20-40% (w/v) HP-β-CD in water

  • Aqueous Buffers: pH 2.0, 4.5, 7.4

  • Vortex mixer, magnetic stirrer, analytical balance, centrifuge

Procedure:

  • Initial Solubility Screen:

    • Weigh 1-2 mg of the compound into separate glass vials.

    • Add 100 µL of each individual solvent/vehicle to be tested.

    • Vortex vigorously for 2-5 minutes.

    • Visually inspect for dissolution. If dissolved, proceed to add the vehicle incrementally to determine the saturation solubility.

  • Co-solvent System Evaluation:

    • Based on results from Step 1, select promising solvents.

    • Prepare common co-solvent mixtures (e.g., 50% PEG 400 / 50% Water; 10% DMSO / 90% Saline).

    • Attempt to dissolve the compound in these mixtures to the target concentration.

  • Kinetic Solubility Test (Precipitation Risk):

    • Prepare a concentrated stock of the compound in a pure organic solvent (e.g., 20 mg/mL in DMSO).

    • Spike a small volume of the stock solution into an aqueous buffer (e.g., pH 7.4 phosphate buffer) to achieve the final desired concentration.

    • Incubate at 37°C and observe for precipitation over time (e.g., 1, 2, 4 hours). This simulates the dilution effect upon administration.

Protocol 2: Preparation of an Oral Suspension

Objective: To prepare a homogenous and physically stable suspension for oral gavage.[17][18][19]

Materials:

  • Test Compound (micronized, if possible, to reduce particle size[20])

  • Vehicle: 0.5% (w/v) Methylcellulose in purified water

  • Wetting Agent: 0.1% (w/v) Tween® 80

  • Mortar and pestle, magnetic stirrer, homogenizer (optional)

Procedure:

  • Prepare the Vehicle: Slowly add the methylcellulose to stirring purified water (can be heated to aid dispersion, then cooled). Stir until fully dissolved. Add Tween® 80 and mix.

  • Create a Paste: Weigh the required amount of the test compound into a mortar. Add a small volume of the vehicle and triturate with the pestle to form a smooth, uniform paste. This ensures all particles are adequately wetted.

  • Dilute the Suspension: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Homogenize: Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes. For improved uniformity, a high-shear homogenizer can be used.

  • Final Check: The final product should be a milky, uniform suspension that, if settled, can be easily redispersed by gentle shaking.[9]

Section 4: Formulation Stability & Analysis

Establishing the stability of a preclinical formulation is a crucial and required component of drug development.[21][22] It ensures that the test animal receives the intended dose throughout the study.[21]

Stability Assessment

Objective: To confirm the chemical and physical stability of the formulation under intended storage and use conditions.[21][23]

Methodology:

  • Prepare the formulation at low and high concentrations that bracket the planned study doses.[21]

  • Divide the batch into aliquots for storage at different conditions (e.g., refrigerated at 4°C and room temperature).[23]

  • Analyze the concentration and purity of the active ingredient at various time points (e.g., Time 0, 24 hours, 7 days).

  • Analysis is typically performed using a validated HPLC or LC-MS/MS method.[23]

  • Acceptance Criteria: The concentration should typically remain within ±10% of the initial (Time 0) value.[21] No significant new degradation peaks should appear in the chromatogram.

  • For suspensions, also visually assess for any changes in appearance, color, or ease of re-suspension.

Data Summary Table for Stability
FormulationConcentration (mg/mL)Storage ConditionTime PointConcentration Found (mg/mL)% of InitialAppearance
Vehicle A 1.04°C0 hr1.02100%Clear Solution
(20% HP-β-CD)24 hr1.0199.0%Clear Solution
7 days0.9997.1%Clear Solution
Vehicle B 10.0Room Temp0 hr10.15100%White Suspension
(0.5% MC)24 hr9.9898.3%Easily re-suspended
7 days9.8597.0%Easily re-suspended

Conclusion

The formulation of imidazo[1,2-a]pyridine derivatives for in vivo studies is a systematic process grounded in the physicochemical properties of the compound. Due to their frequent poor solubility, simple aqueous solutions are rarely sufficient. A tiered screening approach focusing on co-solvents, complexing agents, and suspensions, coupled with rigorous stability testing, is essential for developing a robust formulation. This methodical approach ensures the delivery of an accurate dose, leading to reliable and reproducible data in preclinical efficacy and safety studies, ultimately facilitating the successful advancement of promising therapeutic candidates.

References

  • Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Available from: [Link]

  • Stability Testing – Onsite Preclinical Services to Support Your Product Development. Natoli Scientific. Available from: [Link]

  • Strickley, R.G. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Current Opinion in Drug Discovery & Development. 2002;5(1):59-71. Available from: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available from: [Link]

  • Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Alderley Analytical. Available from: [Link]

  • Kamboj, S., et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. 2015;16(5):989-1002. Available from: [Link]

  • Gouda, A.M., et al. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. 2024. Available from: [Link]

  • Niwa, T., & Hashimoto, N. Novel technology to prepare oral formulations for preclinical safety studies. International Journal of Pharmaceutics. 2008;350(1-2):70-8. Available from: [Link]

  • Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters. ResearchGate. Available from: [Link]

  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé. 2020. Available from: [Link]

  • Novel technology to prepare oral formulations for preclinical safety studies. ResearchGate. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Karwa, P., et al. Formulation and in vitro evaluation of Bilayer Tablets of Zolpidem tartrate for Biphasic Drug Release. International Journal of PharmTech Research. 2011;3(4):1920-1927. Available from: [Link]

  • Development of Modified-Release Tablets of Zolpidem Tartrate by Biphasic Quick/Slow Delivery System. Latin American Journal of Pharmacy. 2014. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. 2021. Available from: [Link]

  • The Importance of Formulation Design in Oral GLP Toxicology Studies. Catalent. 2018. Available from: [Link]

  • Mude, G., et al. Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research International. 2024. Available from: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • Novel zolpidem formulations. ResearchGate. Available from: [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. 2023. Available from: [Link]

  • Williams, H.D., et al. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. 2020;12(5):397. Available from: [Link]

  • Savjani, K.T., et al. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. 2012. Available from: [Link]

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate. Available from: [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 2023. Available from: [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics. 2022. Available from: [Link]

  • Formulation and evaluation of zolpidem tartrate layered tablets by melt granulation technique for treatment of insomnia. ResearchGate. Available from: [Link]

  • Bioequivalence of zolpidem hemitartrate: new formulations of 5 mg SL, 10 mg and 12.5 mg XR and comparison of their bioavailabilities. ResearchGate. Available from: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. 2023. Available from: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. Available from: [Link]

  • Imidazo[1,2-a]pyridines That Directly Interact with Hepatitis C NS4B: Initial Preclinical Characterization. PMC. Available from: [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. 2010. Available from: [Link]

  • Saripidem. Patsnap Synapse. Available from: [Link]

  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. PMC. Available from: [Link]

  • Saripidem, 1 mg. CP Lab Safety. Available from: [Link]

  • Imidazo[1,2-a]pyridines evaluated in in vivo preclinical toxicology studies. ResearchGate. Available from: [Link]

  • Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica. 2016;37(6):844-853. Available from: [Link]

  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry. 2017;126:964-977. Available from: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available from: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available from: [Link]

  • Novel zolpidem formulations. PubMed. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most common and reliable synthetic strategy for this compound?

The most prevalent method is a two-step process. It begins with the condensation of 2-amino-5-fluoropyridine with an activated dimethylformamide equivalent, such as dimethylformamide dimethylacetal (DMF-DMA), to form an N,N-dimethylformamidine intermediate. This is followed by a cyclization reaction with an α-haloacetonitrile, typically bromoacetonitrile, in the presence of a base.[1][2] This approach offers good regioselectivity and generally provides a clean product.

Q2: How critical are the choices of solvent and base in the cyclization step?

They are exceptionally critical. The solvent influences the solubility of reactants and intermediates, which can dictate reaction rates. Polar aprotic solvents like DMF or acetonitrile are common. The base is crucial for the deprotonation step that initiates the intramolecular cyclization. An inorganic base like potassium carbonate is often used, as it is strong enough to facilitate the reaction without promoting significant hydrolysis of the nitrile group.[3][4]

Q3: What are the primary challenges and potential side reactions in this synthesis?

The main challenges are achieving high yield and minimizing impurity formation. A common side reaction is the hydrolysis of the target nitrile group (-CN) to a carboxamide (-CONH2), especially during aqueous workup procedures.[2] Another potential issue is the formation of polymeric tars if reaction temperatures are too high or if reactants are impure.

Q4: Can microwave-assisted synthesis be used to improve the reaction?

Yes, microwave-assisted synthesis is an excellent strategy for accelerating the formation of the imidazo[1,2-a]pyridine core.[5][6][7] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[8][9]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem 1: Low or No Yield of Final Product

If you are experiencing significantly lower-than-expected yields, a systematic diagnosis is required.

  • Diagram 1: Troubleshooting Workflow for Low Yield

Potential Cause 1.1: Incomplete Initial Condensation

  • Diagnosis: TLC or LC-MS analysis of the reaction mixture after the first step shows a significant amount of unreacted 2-amino-5-fluoropyridine.

  • Causality: The reaction may be too slow under the current conditions, or the DMF-DMA (or equivalent) may have degraded.

  • Solution:

    • Verify Reagent Quality: Ensure the 2-amino-5-fluoropyridine is pure and the DMF-DMA is fresh and has been stored properly.

    • Optimize Conditions: Increase the reaction temperature or prolong the reaction time. Refluxing in a suitable solvent like toluene may be necessary to drive the reaction to completion.[10]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the reagents.[10]

Potential Cause 1.2: Inefficient Cyclization

  • Diagnosis: The intermediate is formed successfully, but conversion to the final product is low.

  • Causality: The base may be too weak or sterically hindered to effectively deprotonate the intermediate, or the intermediate may not be soluble enough in the chosen solvent.

  • Solution:

    • Base Selection: Ensure the base (e.g., K₂CO₃) is finely powdered and anhydrous. If the reaction is still sluggish, consider a stronger base, but be mindful of potential side reactions.

    • Solvent Screening: If solubility is an issue, switch to a solvent with a higher boiling point and better solvating power, such as DMF or N-methylpyrrolidone (NMP).[3][4]

    • Microwave Irradiation: Employing microwave heating can provide the necessary energy to overcome activation barriers and significantly improve cyclization efficiency and yield.[5][6]

Problem 2: Significant Formation of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxamide Impurity

Potential Cause: Hydrolysis of the Nitrile Group

  • Diagnosis: ¹H NMR shows a characteristic amide proton signal, and Mass Spectrometry reveals a mass corresponding to the addition of H₂O (M+18).

  • Causality: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, particularly in the presence of water during the reaction workup.[2]

  • Solution:

    • Low-Temperature Quenching: Cool the reaction mixture to 0-5°C before adding any aqueous solutions.[2]

    • Anhydrous Workup: Instead of an aqueous base wash, quench the reaction and use a drying agent like anhydrous magnesium sulfate or sodium sulfate to remove water before solvent evaporation.[2]

    • pH Control: Carefully control the pH during extraction, avoiding strongly acidic or basic conditions for extended periods.

Section 3: Optimized Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous imidazo[1,2-a]pyridine systems.

Protocol 1: Two-Step Synthesis of this compound
  • Diagram 2: General Synthetic Pathway

    Synthetic Pathway SM1 2-Amino-5-fluoropyridine Intermediate N'-(5-fluoropyridin-2-yl)-N,N-dimethylformamidine SM1->Intermediate Step 1: Condensation (Toluene, Reflux) SM2 DMF-DMA SM2->Intermediate Product This compound Intermediate->Product Step 2: Cyclization (DMF, 80°C) Reagent Bromoacetonitrile + K2CO3 Reagent->Product

    A simplified overview of the two-step synthesis.

Step 1: Synthesis of N'-(5-fluoropyridin-2-yl)-N,N-dimethylformamidine

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-fluoropyridine (1.0 eq).

  • Add dry toluene as the solvent (approx. 10 mL per gram of aminopyridine).

  • Add dimethylformamide dimethylacetal (DMF-DMA) (1.2 eq).

  • Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude intermediate from Step 1 in anhydrous DMF (approx. 15 mL per gram of the initial aminopyridine).

  • Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • To this suspension, add bromoacetonitrile (1.1 eq) dropwise at room temperature. Caution: Bromoacetonitrile is lachrymatory and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to 80°C and stir for 3-5 hours. Monitor the disappearance of the intermediate by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified this compound.

Section 4: Comparative Data on Synthesis Conditions

The choice of synthetic methodology can have a profound impact on reaction outcomes. The table below summarizes various conditions reported for the synthesis of the core imidazo[1,2-a]pyridine scaffold, providing a basis for optimization.

Method Key Reagents Catalyst/Base Solvent Temp. Time Yield Reference
Tschitschibabin Condensation 2-aminopyridine, α-haloketoneK₂CO₃DMFRT~12 hModerate-Good[3][4][11]
Microwave-Assisted (Catalyst-Free) 2-aminonicotinic acid, chloroacetaldehydeNoneWater100-120°C (MW)30 min92-95%[5]
Iodine-Catalyzed MCR 2-aminopyridine, aldehyde, isocyanideI₂ (20 mol%)EthanolReflux~1-2 hExcellent[12][13]
Copper-Catalyzed A³-Coupling 2-aminopyridine, aldehyde, alkyneCuI / NaHSO₄·SiO₂TolueneReflux~5 hHigh[11][14]
Ullmann-Type C-N Coupling Halogenated precursorsCuI / K₂CO₃DMFHighVariableGood-Excellent[15][16][17]

Note: Yields are representative for the general class of imidazo[1,2-a]pyridines and may vary for the specific target molecule.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[4][11]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Retrieved from [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Retrieved from [Link]

  • Connect Journals. (n.d.). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subse. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Purification of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic scaffolds. The unique electronic and physicochemical properties of the imidazo[1,2-a]pyridine core, which make it a privileged structure in medicinal chemistry, also present distinct purification hurdles.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses specific, practical problems you might encounter during the purification of your target imidazo[1,2-a]pyridine derivative.

Issue 1: Persistent Contamination with Unreacted 2-Aminopyridine

One of the most common challenges in the synthesis of imidazo[1,2-a]pyridines is the removal of unreacted 2-aminopyridine starting material. Due to its basic nature and polarity, it can co-elute with the desired product in normal-phase chromatography.

Causality: 2-Aminopyridine is a basic compound due to the presence of the amino group and the pyridine nitrogen. This basicity allows for its selective removal through protonation, which significantly increases its water solubility.

Troubleshooting Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-aminopyridine will be protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the acid wash two to three more times to ensure complete removal. Monitor the effectiveness of the wash by taking a small sample of the organic layer, removing the solvent, and analyzing it by Thin Layer Chromatography (TLC).

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product, now significantly depleted of 2-aminopyridine.

Expert Tip: If your target imidazo[1,2-a]pyridine is acid-sensitive, consider using a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute citric acid solution.

Issue 2: Poor Separation and Streaking during Silica Gel Chromatography

Imidazo[1,2-a]pyridine compounds can exhibit problematic behavior on silica gel, such as streaking or tailing of spots on TLC, leading to poor separation and broad peaks during column chromatography.

Causality: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system can interact strongly with the acidic silanol groups on the surface of silica gel. This strong interaction can lead to irreversible adsorption or slow elution, causing streaking and poor peak shape. Furthermore, some derivatives may be unstable on the acidic silica surface.

Troubleshooting Protocol: Optimizing Chromatographic Conditions

  • Assess Stability: Before committing to a large-scale column, assess the stability of your compound on silica gel. Spot the compound on a TLC plate, develop the plate, and let it stand for an hour. Then, re-examine the plate to see if any new spots have appeared, which would indicate decomposition.

  • Solvent System Modification:

    • Baseline Additive: Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica gel. Triethylamine (Et₃N) at a concentration of 0.1-1% is a common choice.

    • Polarity Adjustment: A typical eluent system is a mixture of hexanes and ethyl acetate. Gradually increase the polarity by increasing the proportion of ethyl acetate. If the compound is still not eluting, a small amount of methanol can be added to the eluent.

  • Alternative Stationary Phases:

    • Deactivated Silica: Use silica gel that has been "deactivated" by treatment with water or a base to reduce the acidity of the surface.

    • Alumina: Alumina (aluminum oxide) is a more basic stationary phase and can be an excellent alternative for purifying basic compounds. It is available in neutral and basic grades.

    • Reversed-Phase Silica (C18): For highly polar imidazo[1,2-a]pyridines, reversed-phase chromatography using a C18-functionalized silica gel with a mobile phase of water and acetonitrile or methanol may provide better separation.

Data Presentation: Common Eluent Systems for Imidazo[1,2-a]pyridine Purification

Compound PolarityRecommended Eluent System (Normal Phase)Modifier (if needed)
Low to MediumHexane/Ethyl Acetate (gradient)0.1-1% Triethylamine
Medium to HighDichloromethane/Methanol (gradient)0.1-1% Triethylamine
High (and base-stable)Ethyl Acetate/Methanol (gradient)0.1-1% Triethylamine
Issue 3: Product "Oils Out" During Crystallization

Obtaining a crystalline solid is often the final and most effective purification step. However, imidazo[1,2-a]pyridine derivatives can sometimes precipitate as an oil rather than a solid.

Causality: "Oiling out" occurs when the solute's solubility in the solvent at a given temperature is exceeded, but the conditions are not favorable for crystal nucleation and growth. This can be due to the presence of impurities that inhibit crystallization, a very high concentration of the solute, or rapid cooling.

Troubleshooting Protocol: Optimizing Crystallization

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling provides more time for ordered crystal lattice formation.

  • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to induce crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.

  • Anti-Solvent Addition: Dissolve the compound in a good solvent and then slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow the mixture to stand.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I identify unreacted starting materials in my crude ¹H NMR spectrum?

A1:

  • 2-Aminopyridine: Look for characteristic signals in the aromatic region. In CDCl₃, you can expect to see a doublet around 8.05 ppm, a triplet around 7.38 ppm, and two doublets of doublets around 6.61 and 6.47 ppm. A broad singlet for the -NH₂ protons will also be present, typically around 4.6 ppm, though its position can vary.[3]

  • α-Bromoacetophenone: This will show a characteristic singlet for the -CH₂Br protons around 4.4 ppm in CDCl₃. The aromatic protons will appear as multiplets in the range of 7.4-8.0 ppm.[4]

Q2: My reaction involves a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. What are the common side products?

A2: The GBB reaction is generally very efficient.[5][6][7][8] However, a common side product can be the Schiff base formed from the condensation of the aldehyde and the 2-aminopyridine, especially if the isocyanide addition is slow. This imine intermediate can sometimes be isolated. In some cases, using an excess of the 2-aminopyridine can help to drive the reaction to completion and minimize the formation of the Schiff base as a persistent impurity.

Q3: Can I use LC-MS to monitor my purification?

A3: Absolutely. LC-MS is an excellent tool for tracking the progress of your purification. It can help you to:

  • Identify Fractions: Quickly determine which column fractions contain your desired product by its mass-to-charge ratio (m/z).

  • Assess Purity: Evaluate the purity of your fractions by looking for the presence of other components with different m/z values.

  • Characterize Impurities: The mass of an impurity can provide clues to its structure, such as whether it is an unreacted starting material, a dimer, or a side product. The fragmentation pattern in MS/MS can provide further structural information.[6]

Q4: I am working on a larger scale for a pharmaceutical application. What are the key considerations for purification?

A4: Scaling up purification from the bench to pilot or manufacturing scale introduces new challenges.[9][10][11][12][13][14]

  • Process Safety: Handling large volumes of flammable solvents requires appropriate safety protocols and equipment.

  • Chromatography: Large-scale chromatography requires significant solvent usage and can be costly. Optimizing the loading and elution conditions is crucial for efficiency.

  • Crystallization: Controlling the cooling rate and agitation in large vessels is more challenging but essential for achieving consistent crystal size and form (polymorphism).

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), all purification steps must be well-documented and validated to meet regulatory standards (e.g., Good Manufacturing Practices - GMP). Impurity profiling and control are critical.[15][16][17][18]

Section 3: Visualized Workflows

Workflow for Removal of 2-Aminopyridine

G start Crude Reaction Mixture (in EtOAc or DCM) wash1 Wash with 1M HCl (aq) start->wash1 separate1 Separate Layers wash1->separate1 organic1 Organic Layer separate1->organic1 aqueous1 Aqueous Layer (contains 2-aminopyridinium salt) separate1->aqueous1 wash2 Wash with NaHCO3 (aq) organic1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry over Na2SO4 wash3->dry concentrate Concentrate dry->concentrate product Purified Crude Product concentrate->product G start Streaking/Tailing on Silica Gel TLC? add_base Add 0.1-1% Et3N to Eluent start->add_base Yes proceed_silica Proceed with Silica Gel Column Chromatography start->proceed_silica No yes_streak Yes no_streak No still_streaks Still Streaking? add_base->still_streaks change_phase Switch to Alumina or Reversed-Phase (C18) still_streaks->change_phase Yes still_streaks->proceed_silica No yes_still_streaks Yes no_still_streaks No

Sources

Overcoming solubility issues of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound. As a fluorinated heterocyclic molecule, this compound possesses a unique combination of properties that, while beneficial for its chemical reactivity and potential biological activity, can present significant hurdles in achieving desired concentrations in aqueous and organic media.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. Our approach is grounded in fundamental physicochemical principles, offering not just protocols but also the rationale behind them to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: The structure of this compound contributes to its low aqueous solubility. The fused aromatic ring system is largely hydrophobic. Furthermore, the presence of a fluorine atom, while enhancing metabolic stability and binding affinity in many contexts, also increases the molecule's lipophilicity (its tendency to dissolve in fats, oils, and non-polar solvents).[1][2] Molecules with high lipophilicity and a rigid, planar structure often exhibit strong crystal lattice energy, meaning more energy is required to break apart the crystal structure and solvate the individual molecules in water.

Q2: I'm using DMSO as a stock solvent, but my compound precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a common phenomenon for poorly soluble compounds. While this compound may be soluble in 100% Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases as the percentage of water in the solvent mixture increases. When you add the DMSO stock to an aqueous buffer, you are creating a mixed-solvent system. If the final concentration of your compound exceeds its solubility limit in that specific water-DMSO mixture, it will precipitate out of the solution. This is often referred to as "crashing out." The key is to ensure the final DMSO concentration is as high as your experiment can tolerate and that the final compound concentration is below its solubility threshold in that specific medium.

Q3: Does the pH of my solution matter?

A3: Absolutely. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom (specifically, N1 in the imidazole ring) that can be protonated. By lowering the pH of the aqueous solution with a suitable acid, you can form the protonated salt of the compound. This ionized form is generally much more polar and, therefore, significantly more soluble in water than the neutral form.[3][4][5] The effectiveness of this approach depends on the compound's pKa (the pH at which it is 50% ionized).

Q4: Are there any general-purpose solvents you recommend for initial trials?

A4: For initial stock solutions, highly polar aprotic solvents are typically the first choice. These include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)[6]

For less polar applications, solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) may be effective, though these are not miscible with water and are unsuitable for most biological assays. Always start with a small amount of material to test solubility before dissolving your entire batch.

Systematic Troubleshooting Workflow

Before diving into specific techniques, it's beneficial to have a structured approach to tackling solubility problems. The following workflow provides a logical progression from simple to more complex methods.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Organic & Co-Solvent Strategy cluster_2 Phase 3: Formulation & Advanced Methods start Start: Compound Received check_aq Q: Is aqueous solubility required? start->check_aq organic_screen Solvent Screen: DMSO, DMF, NMP, Ethanol, etc. check_aq->organic_screen No ph_mod pH Modification: Test acidic buffers (e.g., pH 2-5) check_aq->ph_mod Yes co_solvent Co-Solvent Approach: Optimize % Organic in Aqueous Buffer organic_screen->co_solvent Aqueous solubility is required success1 Success: Proceed with Experiment co_solvent->success1 fail1 Still Insoluble co_solvent->fail1 Precipitation occurs excipients Excipient Screening: Surfactants (e.g., Tween) Cyclodextrins ph_mod->excipients Inadequate Solubility success2 Success: Proceed with Experiment ph_mod->success2 solid_disp Solid Dispersion Formulation excipients->solid_disp Still Inadequate excipients->success2 solid_disp->success2 fail1->ph_mod

Caption: A systematic workflow for addressing solubility issues.

Troubleshooting Guide 1: Co-Solvent Systems

Q: My compound is soluble in DMSO but crashes out upon dilution in my aqueous buffer. How can I find the right co-solvent/water ratio?

A: This requires determining the kinetic solubility of your compound in various co-solvent percentages. Co-solvents work by reducing the overall polarity of the aqueous solvent, making it more favorable for a hydrophobic compound to remain dissolved.[7][8]

Causality: The hydrogen-bonding network of water is highly ordered. A non-polar solute disrupts this network, which is energetically unfavorable. A water-miscible organic co-solvent like DMSO or ethanol breaks up this network and creates a "friendlier," less polar microenvironment for the compound.[6][9]

Protocol: Determining Kinetic Solubility in a Co-Solvent System

  • Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution Plate: In a 96-well plate, create a series of co-solvent dilutions. For example, prepare wells with your final aqueous buffer containing 10%, 5%, 2%, 1%, 0.5%, and 0.25% DMSO.

  • Compound Addition: Add a small, fixed volume of your 10 mM DMSO stock to each of these wells (e.g., add 2 µL to 198 µL of buffer to achieve a 100 µM target concentration). Mix immediately and thoroughly.

  • Incubation & Observation: Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Analysis: Visually inspect each well for signs of precipitation (cloudiness, crystals). For a more quantitative measure, you can use nephelometry (light scattering) or filter the solutions and measure the concentration of the soluble fraction via HPLC-UV.

Data Summary: Common Co-Solvents

Co-SolventClassKey AdvantagesConsiderations
DMSO Aprotic, polarExcellent solubilizing power for many compounds.Can be toxic to some cell lines at >0.5-1%. Can interfere with some assays.
Ethanol Protic, polarLess toxic than DMSO, widely used in formulations.[7]May not be as potent a solvent as DMSO for certain structures.
Polyethylene Glycol (PEG 400) Polymer, polarLow toxicity, commonly used in preclinical formulations.[6]Higher viscosity. Can be challenging to work with.
Propylene Glycol (PG) Protic, polarGood safety profile, frequently used in parenteral formulations.[7][8]Solubility enhancement may be moderate.

Troubleshooting Guide 2: pH Modification

Q: How can I use pH to increase the solubility of this compound?

A: You can leverage the basicity of the imidazopyridine ring system. By preparing your solutions in an acidic buffer (pH < pKa), you can protonate the molecule, forming a more soluble salt. A related imidazopyridine derivative was found to have a pKa of 9.3, but substituents can significantly alter this.[10] The electron-withdrawing fluorine and carbonitrile groups on your specific molecule will lower the basicity, likely resulting in a pKa in the range of 3-5. Therefore, a buffer with a pH of 2-4 would be a logical starting point.

Sources

Stability testing of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this molecule. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and understanding its stability is paramount for successful drug development.[1][2] This document provides practical, field-proven insights into potential stability issues and their resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule stem from its key functional groups and the inherent reactivity of the imidazo[1,2-a]pyridine ring system. Potential degradation pathways include:

  • Hydrolysis of the nitrile group: The carbonitrile group (-C≡N) at the 3-position is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxamide and subsequently the carboxylic acid.

  • Oxidative degradation: The electron-rich imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.

  • Photodegradation: Aromatic systems, particularly those with heteroatoms and electron-withdrawing groups, can be sensitive to light. The fluorine substituent may also influence photostability.[3][4]

  • Thermal degradation: While generally stable, high temperatures can induce decomposition. The thermal decomposition of pyridine-based structures can proceed through radical pathways.[5][6]

Q2: Which analytical techniques are recommended for stability testing of this compound?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating the parent compound from its degradation products.[7] To provide structural information about any degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[7] For detailed structural elucidation of unknown degradants, Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be invaluable.[7]

Q3: What are the standard conditions for forced degradation studies according to regulatory guidelines?

A3: Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9] The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for these studies.[10][11] Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room or elevated temperatures.

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105 °C) or storage at elevated temperatures and humidity (e.g., 60 °C/75% RH).

  • Photostability: Exposure to a combination of visible and UV light, as described in ICH Q1B.[11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Rationale
Rapid degradation under basic conditions with the appearance of a more polar peak in HPLC. Hydrolysis of the nitrile group. The nitrile is likely hydrolyzing to the more polar carboxamide or carboxylic acid. Confirm the identity of the new peak using LC-MS. To minimize this during handling, maintain solutions at a neutral or slightly acidic pH.
Multiple new peaks observed after exposure to oxidative stress (e.g., H₂O₂). Oxidation of the imidazo[1,2-a]pyridine ring. The nitrogen atoms in the ring system are susceptible to oxidation. Use LC-MS to identify the molecular weights of the new peaks, which may correspond to N-oxides or ring-opened products. Consider adding an antioxidant to formulations if oxidative degradation is a concern.
Discoloration and loss of potency after exposure to light. Photodegradation. The aromatic system is likely undergoing photochemical reactions. Conduct a comprehensive photostability study according to ICH Q1B guidelines.[11] If the compound is found to be light-sensitive, it will require light-protective packaging.
Inconsistent stability results between batches. Presence of impurities that may catalyze degradation. Thoroughly characterize all starting materials and intermediates. Impurities, especially residual metals from synthesis, can act as catalysts for degradation. Ensure a robust purification process is in place.
Poor peak shape or resolution in the HPLC analysis of stability samples. Co-elution of degradants with the parent peak or with each other. The analytical method is not stability-indicating. Re-develop the HPLC method by screening different columns, mobile phase compositions (including pH and organic modifier), and gradient profiles to achieve adequate separation of all degradation products from the parent compound. A mixed-mode liquid chromatography approach could also be explored for separating polar compounds.[12]

Illustrative Stability Data

The following table provides a hypothetical summary of forced degradation results for this compound. This data is for illustrative purposes only and should be confirmed by experimental studies.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours80 °C15%6-Fluoroimidazo[1,2-a]pyridine-3-carboxamide
0.1 M NaOH8 hours60 °C40%6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
3% H₂O₂24 hoursRoom Temp25%N-oxide derivatives, ring-opened products
Dry Heat48 hours105 °C5%Minor unspecified degradants
Photostability (ICH Q1B)1.2 million lux hours / 200 watt hours/m²25 °C10%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in a suitable solvent (e.g., ACN:H2O) acid Acidic Hydrolysis (0.1 M HCl, 80°C) prep->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal Stress (105°C, solid state) prep->therm photo Photostability (ICH Q1B) prep->photo analysis Analyze samples by a stability-indicating HPLC-UV/MS method at specified time points acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis characterize Characterize significant degradation products using LC-MS, NMR, etc. analysis->characterize

Caption: Workflow for Forced Degradation Studies.

Steps:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the solution at 80 °C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.2 M NaOH before dilution and analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep the solution at 60 °C. Withdraw aliquots at 0, 1, 2, 4, and 8 hours. Neutralize the aliquots with an equivalent amount of 0.2 M HCl before dilution and analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and store it in an oven at 105 °C. At specified time points (e.g., 24 and 48 hours), dissolve a portion of the solid in the mobile phase for analysis.

  • Photostability Testing: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be kept in the dark.

  • Sample Analysis: Dilute all samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

  • Injection Volume: 10 µL

Potential Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound under hydrolytic conditions.

Degradation_Pathway parent This compound amide 6-Fluoroimidazo[1,2-a]pyridine-3-carboxamide parent->amide Hydrolysis (H+ or OH-) acid 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid amide->acid Further Hydrolysis (H+ or OH-)

Caption: Plausible Hydrolytic Degradation Pathway.

This guide provides a comprehensive overview of the stability testing of this compound. By understanding the potential degradation pathways and employing robust analytical methods, researchers can ensure the development of a stable and effective drug substance. For further assistance, please contact our technical support team.

References

  • ICH. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • New Journal of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
  • ResearchGate. (2025, August 6). Theoretical study on the thermal decomposition of pyridine.
  • NIH. (n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
  • NIH. (2022, August 16). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PMC.
  • NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.
  • Canadian Science Publishing. (n.d.). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.
  • ACS Omega. (2022, June 22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • CORESTA. (n.d.). The Thermal Decomposition of Pyridine.
  • Chemistry Europe. (2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • NIH. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • NIH. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC.
  • ResearchGate. (2025, August 6). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters.
  • NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • ACS Publications. (2022, August 16). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Organic & Biomolecular Chemistry. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing.
  • NIH. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. PMC.
  • Semantic Scholar. (2016, December 14). Forced Degradation Studies.
  • Benchchem. (n.d.). 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile | 123531-24-8.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • NIH. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC.
  • NIH. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC.
  • ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • PubMed. (n.d.). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study.
  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • NIH. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • SciSpace. (n.d.). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study.
  • Semantic Scholar. (2023, June 2). carbaldehyde into 6-Fluoroimidazo[1,2.
  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • NIH. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase.
  • PubMed. (n.d.). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor.
  • PubChem. (n.d.). Imidazo[1,2-a]pyridine-6-carbonitrile (C8H5N3).
  • Chemcia Scientific, LLC. (2025, December 25). 6-Fluoro-imidazo[1,2-a]pyridine-8-carbonitrile-Information. Retrieved from H5IrgjpEsGxQCPwTwPHCYs0Iqm57donbTg-1)

Sources

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance and troubleshooting advice based on established literature and practical experience. Our goal is to help you navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold, ensuring both efficiency and success in your experimental work.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, ranging from substrate reactivity to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the 2-aminopyridine and the carbonyl compound. Impurities can interfere with the reaction.

  • Anhydrous Conditions: For many syntheses, especially those employing metal catalysts, the presence of water can be detrimental. Ensure your solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Systematic Optimization:

If the initial checks do not resolve the issue, a more thorough optimization of the reaction conditions is necessary. The following flowchart outlines a logical troubleshooting workflow:

low_yield_troubleshooting start Low Yield Observed reagent_quality Verify Reagent Purity and Stoichiometry start->reagent_quality reaction_setup Check Reaction Setup (Anhydrous/Inert Atmosphere) reagent_quality->reaction_setup Reagents OK catalyst_screen Screen Different Catalysts/Catalyst Loading reaction_setup->catalyst_screen Setup OK solvent_screen Evaluate a Range of Solvents catalyst_screen->solvent_screen No Improvement success Improved Yield catalyst_screen->success Improvement temperature_opt Optimize Reaction Temperature solvent_screen->temperature_opt No Improvement solvent_screen->success Improvement concentration_opt Adjust Reagent Concentration temperature_opt->concentration_opt No Improvement temperature_opt->success Improvement concentration_opt->success Improvement

Troubleshooting Low Reaction Yield

Detailed Explanations:

  • Catalyst Selection: The choice of catalyst is critical. While many reactions proceed without a catalyst, others require one to achieve high yields.[1][2][3] Copper[4][5], palladium, and iron salts are commonly used. For greener approaches, molecular iodine has proven effective.[6][7] If you are using a catalyst, consider screening different options. For instance, in a copper-catalyzed reaction, CuBr might be more effective than other copper salts.[4]

  • Solvent Effects: The solvent can significantly influence the reaction rate and yield. Solvents such as DMF, ethanol, and water have been successfully employed.[4][7][8] In some cases, solvent-free conditions can lead to excellent yields and simplify purification.[2][3] It is advisable to screen a range of solvents with varying polarities.

  • Temperature: The optimal reaction temperature can vary widely depending on the specific substrates and catalyst used. While some reactions proceed efficiently at room temperature, others may require heating.[2][6] Monitor your reaction at different temperatures to find the sweet spot.

  • Substituent Effects: The electronic properties of the substituents on your starting materials play a crucial role. Electron-donating groups on the 2-aminopyridine generally increase its nucleophilicity, leading to higher yields.[4] Conversely, electron-withdrawing groups can decrease reactivity.[3] Similarly, for the carbonyl partner, electron-donating groups on acetophenones have been shown to give better yields than electron-withdrawing groups.[1][7]

Q2: I am observing multiple spots on my TLC, indicating the presence of side products. What are the common side reactions, and how can I minimize them?

The formation of side products is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize them.

Common Side Products and Their Prevention:

  • Incomplete Cyclization: The reaction may stall after the initial N-alkylation of the 2-aminopyridine, leading to an open-chain intermediate.

    • Solution: Ensure the reaction goes to completion by increasing the reaction time or temperature. The choice of base can also be critical in promoting the final cyclization step.

  • Regioisomers: While functionalization at the C3 position is most common, C2 functionalization can also occur, leading to a mixture of products.[9]

    • Solution: The regioselectivity is often dictated by the reaction mechanism. Carefully selecting the catalyst and reaction conditions can favor the formation of the desired isomer. For instance, certain multicomponent reactions are highly regioselective.

  • Polymerization/Decomposition: Under harsh conditions (e.g., high temperatures or strongly acidic/basic media), the starting materials or the product may decompose or polymerize.

    • Solution: Employ milder reaction conditions. The use of microwave irradiation can sometimes reduce reaction times and minimize the formation of degradation products.[2]

A Systematic Approach to Improving Purity:

purity_improvement start Multiple Spots on TLC identify_spots Attempt to Identify Major Side Products (e.g., by LC-MS) start->identify_spots reaction_conditions Modify Reaction Conditions (Temperature, Time, Base) identify_spots->reaction_conditions catalyst_choice Re-evaluate Catalyst Choice for Better Selectivity reaction_conditions->catalyst_choice No Improvement success Improved Purity reaction_conditions->success Improvement purification_strategy Optimize Purification Protocol catalyst_choice->purification_strategy No Improvement catalyst_choice->success Improvement purification_strategy->success Purity Acceptable

Workflow for Improving Product Purity

Q3: What is the best way to purify my imidazo[1,2-a]pyridine product?

The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines.[10] Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Extraction: For some reaction protocols, particularly those conducted in water, a simple extraction with an organic solvent like ethyl acetate may be sufficient to isolate the product in good purity.[8]

  • Automated Purification: For high-throughput synthesis, automated flow synthesis and purification systems can be employed.[11]

Frequently Asked Questions (FAQs)

How do I choose the optimal catalyst for my specific substrates?

The choice of catalyst depends on the nature of your starting materials and the desired reaction outcome.

Catalyst TypeTypical SubstratesKey Advantages
Copper-based (e.g., CuI, CuBr) 2-aminopyridines and acetophenones or nitroolefins.[4]Broad functional group compatibility, can use air as an oxidant.[4]
Iodine Three-component reactions of 2-aminopyridines, ketones, and other components.[1][7]Environmentally benign, cost-effective, and can be used in aqueous media.[7]
Gold-based Pyridine N-oxides and alkynes.[12]Mild reaction conditions.[12]
Iron-based (e.g., FeCl₃) 2-aminopyridines and nitroolefins.[2]Inexpensive and readily available.
Catalyst-free 2-aminopyridines and α-haloketones.[2][3]Simplifies purification, environmentally friendly.
What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines?

The mechanism can vary depending on the specific reactants and catalysts used. However, a common pathway for the reaction between a 2-aminopyridine and an α-haloketone involves two key steps:

  • N-Alkylation: The pyridine nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then attacks the carbonyl carbon, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-aminopyridine 2-aminopyridine Pyridinium salt Pyridinium salt 2-aminopyridine->Pyridinium salt N-Alkylation alpha-haloketone alpha-haloketone alpha-haloketone->Pyridinium salt Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Pyridinium salt->Imidazo[1,2-a]pyridine Intramolecular Cyclization & Dehydration

General Reaction Mechanism

Can I use microwave irradiation to accelerate my reaction?

Yes, microwave-assisted synthesis has been successfully employed for the preparation of imidazo[1,2-a]pyridines.[2][10] The key advantages of using microwave irradiation include:

  • Reduced Reaction Times: Reactions can often be completed in minutes rather than hours.

  • Improved Yields: The rapid and uniform heating can lead to higher product yields.

  • Enhanced Purity: The shorter reaction times can minimize the formation of side products.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis from 2-Aminopyridine and Acetophenone

This protocol is adapted from established copper-catalyzed methods.[4][13]

  • To a reaction vessel, add 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), and a copper catalyst (e.g., CuI, 10 mol%).

  • Add a suitable solvent (e.g., DMF, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodine-Catalyzed Three-Component Synthesis

This protocol is based on environmentally benign iodine-catalyzed multicomponent reactions.[1][6][7]

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol), an aldehyde or ketone (1.0 mmol), and a third component (e.g., an isocyanide or a compound with an active methylene group, 1.0 mmol) in a suitable solvent (e.g., ethanol or water).

  • Add a catalytic amount of molecular iodine (e.g., 10-20 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Catalyst- and Solvent-Free Synthesis from 2-Aminopyridine and α-Haloketone

This protocol highlights a green and efficient method for the synthesis of imidazo[1,2-a]pyridines.[2][3]

  • In a reaction vial, mix 2-aminopyridine (1.0 mmol) and an α-haloketone (1.0 mmol).

  • Heat the mixture to 60-80 °C with stirring.

  • The reaction is typically complete within 30-60 minutes, as monitored by TLC.

  • After cooling to room temperature, add a small amount of a suitable solvent (e.g., ethanol) to the solidified mixture.

  • Collect the solid product by filtration and wash with cold solvent.

  • If necessary, the product can be further purified by recrystallization.

References

  • Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

  • Bar-Ziv, R., & Gevrgs, L. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry, 18(16), 4493–4496. [Link]

  • de Haro, T., & Nevado, C. (2011). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Organic Letters, 13(7), 1774–1776. [Link]

  • Kumar, A., Kumar, V., Kumar, S., & Kumar, R. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22409–22423. [Link]

  • Reddy, T. S., Reddy, G. O., & Reddy, C. S. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38221–38232. [Link]

  • Kumar, A., Kumar, V., Kumar, S., & Kumar, R. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22409–22423. [Link]

  • Singh, R., Kumar, A., & Singh, R. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Bioorganic & Medicinal Chemistry Letters, 66, 128723. [Link]

  • Gioiello, A., et al. (2020). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay. ResearchGate. [Link]

  • Zhu, D.-J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Zhu, D.-J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. [Link]

  • Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]

  • Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]

  • Adib, M., et al. (2011). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Tetrahedron Letters, 52(34), 4435-4437. [Link]

  • Bautista-Hernández, C. I., et al. (2021). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 26(16), 4995. [Link]

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Side reaction products in the synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot experiments, optimize reaction conditions, and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is a reliable synthetic route for this compound, and what is the fundamental reaction mechanism?

A common and effective method for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a classic approach known as the Tschitschibabin reaction.[2] For the synthesis of this compound, the process typically involves two key steps:

  • Intermediate Formation: Reaction of 2-amino-5-fluoropyridine with an appropriate reagent to form a reactive intermediate.

  • Cyclization: Subsequent intramolecular cyclization to form the fused bicyclic imidazo[1,2-a]pyridine ring system.

A specific method involves the reaction of 2-amino-5-fluoropyridine with bromoacetonitrile. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, which is more nucleophilic than the exocyclic amino group, to form a pyridinium salt. This is followed by an intramolecular condensation, where the exocyclic amino group attacks the electrophilic carbon of the nitrile-adjacent methylene group, leading to cyclization and subsequent aromatization to yield the final product.

Synthesis_Mechanism Reactants 2-Amino-5-fluoropyridine + Bromoacetonitrile Intermediate N-Alkylated Pyridinium Salt Reactants->Intermediate N-Alkylation (SN2 Reaction) Product This compound Intermediate->Product Intramolecular Cyclization & Aromatization

Caption: General synthetic pathway for this compound.

Q2: I am observing a significant side product with a molecular weight of 179.14 g/mol . What is it and how can I prevent its formation?

This side product is almost certainly 6-Fluoroimidazo[1,2-a]pyridine-3-carboxamide (C₈H₆FN₃O), the result of nitrile group hydrolysis. This is the most common and often most frustrating side reaction in this synthesis. The nitrile group is susceptible to hydrolysis to a primary amide under both acidic and basic conditions, which are often present during the reaction or, more commonly, during the aqueous workup.

The formation of this carboxamide impurity is also a well-documented issue in the synthesis of analogous compounds like 6-chloroimidazo[1,2-a]pyridine-3-carbonitrile.[3][4]

Protocol for Minimizing Nitrile Hydrolysis:
  • Low-Temperature Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0-5°C before adding any aqueous solution. This significantly reduces the rate of hydrolysis.

  • Controlled pH: When performing an aqueous workup, use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the reaction mixture. Avoid strong bases like NaOH or KOH, which aggressively promote nitrile hydrolysis. Neutralize slowly while maintaining a low temperature.

  • Anhydrous Workup: If the hydrolysis product remains a significant issue, switch to a completely anhydrous workup. Instead of quenching with an aqueous solution, filter the reaction mixture (if solids are present), concentrate it under reduced pressure, and then purify the residue directly using column chromatography. If a basic wash is necessary to remove acidic impurities, consider using a solid, anhydrous base like magnesium sulfate for drying instead of an aqueous wash.[3][4]

Side_Reaction MainProduct Target Product: This compound (C≡N group) Condition H₂O / H⁺ or OH⁻ (Aqueous Workup) MainProduct->Condition SideProduct Side Product: 6-Fluoroimidazo[1,2-a]pyridine-3-carboxamide (CONH2 group) Condition->SideProduct Nitrile Hydrolysis

Caption: Formation of the primary side product via nitrile hydrolysis.

Q3: My reaction yield is consistently low, even after accounting for side products. What are the likely causes?

Low yields can stem from several factors beyond the formation of the carboxamide. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the 2-amino-5-fluoropyridine is pure. Impurities can interfere with the reaction. Similarly, the quality of the cyclizing agent (e.g., bromoacetonitrile) is critical; it should be fresh and free from decomposition products.

  • Solvent and Atmosphere: The reaction should be carried out in a dry, high-purity solvent under an inert atmosphere (e.g., Nitrogen or Argon). Moisture can quench reactive intermediates and contribute to side reactions.

  • Reaction Temperature and Time: The optimal temperature and reaction time can be highly dependent on the specific reagents used.

    • Too low a temperature may lead to an incomplete reaction.

    • Too high a temperature can cause decomposition of starting materials or products, leading to tar formation and a complex mixture of byproducts.

    • Action: Monitor the reaction progress diligently using TLC or LC-MS. Run small-scale experiments to screen for the optimal temperature and time.

  • Choice of Base: If a base is used to facilitate the cyclization, its strength is crucial. A base that is too weak may not effectively promote the final cyclization step, while a base that is too strong can cause undesired side reactions.

Q4: How do I effectively purify the final product and remove the carboxamide impurity?

Purification can be challenging because the target nitrile and the carboxamide byproduct often have similar polarities.

  • Silica Gel Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to Hexane/Ethyl Acetate 1:1 or pure Ethyl Acetate). The nitrile product is less polar and should elute before the more polar carboxamide byproduct.

    • TLC Monitoring: Use a suitable TLC stain (e.g., potassium permanganate or UV light) to carefully track the separation of the two spots.

  • Recrystallization: If chromatography does not provide sufficient purity, recrystallization can be an effective secondary purification step.[5]

    • Solvent Screening: Test various solvents and solvent pairs (e.g., Ethanol, Methanol, Ethyl Acetate/Hexane, Dichloromethane/Hexane) to find a system where the target compound has high solubility at high temperatures and low solubility at room temperature or below, while the impurity remains in solution.

Compound Typical Polarity Elution Order (Normal Phase) Separation Strategy
This compound ModerateFirstUse a slow polarity gradient in column chromatography.
6-Fluoroimidazo[1,2-a]pyridine-3-carboxamide HigherSecondThe hydrogen bonding capability of the amide increases its retention on silica.
Troubleshooting Workflow

This decision tree provides a systematic approach to diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow Start Reaction Complete (TLC/LCMS Check) CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity >95%? CheckYield->CheckPurity Yes Optimize Optimize Conditions: - Temp & Time - Reagent Purity - Anhydrous Solvent CheckYield->Optimize No IdentifyImpurity Impurity MW = 179? CheckPurity->IdentifyImpurity No End Pure Product Obtained CheckPurity->End Yes AnhydrousWorkup Implement Anhydrous/Cold Workup to Prevent Hydrolysis IdentifyImpurity->AnhydrousWorkup Yes Characterize Characterize Impurity (NMR, MS) IdentifyImpurity->Characterize No Optimize->Start Purify Purification: - Column Chromatography - Recrystallization Purify->CheckPurity AnhydrousWorkup->Purify Characterize->Purify

Caption: A systematic workflow for troubleshooting the synthesis.

References
  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry. Available from: [Link]

  • Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available from: [Link]

  • 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. National Institutes of Health. Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available from: [Link]

  • This compound. Appretech Scientific Limited. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available from: [Link]

  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. ResearchGate. Available from: [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. Available from: [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. National Institutes of Health. Available from: [Link]

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Cell Viability Assays with Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with imidazo[1,2-a]pyridine compounds. This class of heterocyclic scaffolds is of significant interest in drug discovery due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Many derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[3][4][5] However, their unique chemical structures, often featuring conjugated ring systems, can present significant challenges when assessing cell viability, leading to assay artifacts and unreliable data.[6][7]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered when using imidazo[1,2-a]pyridines in standard cell viability assays. We will delve into the mechanistic basis of these problems and provide robust, field-proven troubleshooting strategies and validation protocols to ensure the scientific integrity of your results.

Part 1: Assay Selection & Initial Observations
Question 1: I'm starting a new project with an imidazo[1,2-a]pyridine library. Which cell viability assay should I choose?

This is a critical first step, as a thoughtful initial choice can prevent significant downstream challenges. The optimal assay depends on the inherent physicochemical properties of your specific compounds. Imidazo[1,2-a]pyridines are known for their diverse pharmacological and photophysical properties, which can include intrinsic color, fluorescence, or redox activity.[8]

Recommendation: Before committing to a high-throughput screen, perform preliminary characterization of your compounds.

Initial Compound Characterization Workflow

cluster_start Step 1: Preliminary Compound Check cluster_recommend Step 2: Assay Recommendation Start Test Compound (10-50 µM in media) CheckColor Visually inspect solution. Is it colored? Start->CheckColor CheckFluorescence Scan absorbance/emission spectra. Is it fluorescent? CheckColor->CheckFluorescence No AvoidAbsorbance Avoid Colorimetric Assays (MTT, XTT, WST-1) Consider Luminescence (CellTiter-Glo) CheckColor->AvoidAbsorbance Yes CheckRedox Known redox activity? (Literature search) CheckFluorescence->CheckRedox No AvoidFluorescence Avoid Fluorescence Assays (Resazurin, Calcein AM) OR Use red-shifted dyes & check for spectral overlap CheckFluorescence->AvoidFluorescence Yes AvoidRedox Avoid Redox-Based Assays (MTT, MTS, XTT, Resazurin) Strongly consider ATP-based (CellTiter-Glo) or direct count CheckRedox->AvoidRedox Yes SafeBet ATP-Based (CellTiter-Glo) or Direct Cell Count/ Imaging are generally the most robust choices CheckRedox->SafeBet No AvoidAbsorbance->CheckFluorescence AvoidFluorescence->CheckRedox AvoidRedox->SafeBet

Caption: Decision tree for initial viability assay selection.

Question 2: My untreated cells look fine, but in my MTT assay, the wells with my imidazo[1,2-a]pyridine compound are a much deeper purple than the vehicle control, suggesting increased viability. Is this real?

It is highly unlikely to be a real biological effect. This is a classic hallmark of compound interference .

Primary Cause: Direct chemical reduction of the tetrazolium salt (MTT) by your compound.

Mechanistic Explanation: The MTT assay measures cell viability by relying on mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[9] However, compounds with intrinsic reducing potential can perform this chemical conversion in the absence of cellular enzymatic activity, leading to a strong false-positive signal.[9][10] Many heterocyclic compounds, including some imidazo[1,2-a]pyridines, can possess redox-cycling properties.

Troubleshooting Protocol:

  • Run a Compound-Only Control: This is the most critical control experiment.[6]

    • Prepare a 96-well plate with your standard cell culture medium but without any cells .

    • Add your imidazo[1,2-a]pyridine compound at the same concentrations used in your experiment.

    • Add the MTT reagent and incubate for the same duration (e.g., 2-4 hours).[6]

    • Add the solubilization solution (e.g., DMSO or SDS) and read the absorbance.[11]

  • Analyze the Results: If you observe a significant purple color (and high absorbance) in these cell-free wells, you have confirmed direct chemical interference. The data from the MTT assay is unreliable for this compound.

Recommendation: Immediately switch to an orthogonal assay that does not rely on a redox-based readout. The gold standard alternative is an ATP-based luminescence assay like CellTiter-Glo®.[6][10]

Part 2: Fluorescence and Luminescence Assay-Specific Issues
Question 3: I switched to a resazurin (alamarBlue) assay, but my results still seem off. The fluorescence signal is unexpectedly high, suggesting my compound is not toxic, which contradicts microscope observations showing cell death.

This is another common interference problem, particularly with fluorescent assays.[10]

Potential Causes:

  • Compound Autofluorescence: The imidazo[1,2-a]pyridine scaffold is a known fluorophore in many contexts.[8] Your compound may be intrinsically fluorescent, emitting light in the same wavelength range as resorufin (the product of resazurin reduction), leading to a false-positive signal.[7][12]

  • Direct Reduction of Resazurin: Similar to the MTT assay, if your compound is a reducing agent, it can directly convert the non-fluorescent resazurin to the highly fluorescent resorufin, bypassing cellular metabolism entirely.[10][13]

Troubleshooting Workflow:

Start Unexpectedly High Resazurin Signal Control1 Run Control 1: Compound in Cell-Free Media (No Resazurin) Start->Control1 Control2 Run Control 2: Compound in Cell-Free Media + Resazurin Reagent Start->Control2 Read1 Read Fluorescence Control1->Read1 Read2 Read Fluorescence Control2->Read2 Decision1 Is Signal High? Read1->Decision1 Decision2 Is Signal High? Read2->Decision2 Decision1->Control2 No Result1 Diagnosis: Compound Autofluorescence Decision1->Result1 Yes Result2 Diagnosis: Direct Chemical Reduction Decision2->Result2 Yes NextStep Action: Switch to non-fluorescent, non-redox assay (e.g., CellTiter-Glo®) Decision2->NextStep No (Indicates a more complex biological effect to investigate) Result1->NextStep Result2->NextStep

Caption: Troubleshooting workflow for resazurin assay interference.

Mitigation Strategies if Interference is Confirmed:

  • Primary Recommendation: Switch to a luminescence-based assay like the CellTiter-Glo® ATP assay, which is less susceptible to these artifacts.[12][14]

  • Alternative (If Luminescence is not an option): If you must use a fluorescence assay, try switching to fluorophores that excite and emit in the far-red spectrum (>650 nm), as compound autofluorescence is often weaker at longer wavelengths.[12] Always check for spectral overlap between your compound and the assay fluorophore.

Question 4: I'm using the CellTiter-Glo® (ATP) assay, which I thought was robust. Why is my signal unstable or lower than expected across the plate?

While ATP-based assays are generally more robust, they are not immune to interference or procedural errors.[15]

Potential Causes & Solutions:

Problem Potential Cause Troubleshooting Steps & Explanation
Unstable/Drifting Signal Temperature Gradients Before adding the reagent, allow the plate to equilibrate to room temperature for at least 30 minutes.[6] Temperature differences across the plate can affect the kinetics of the luciferase enzyme, leading to inconsistent readings.
Incomplete Cell Lysis After adding the CellTiter-Glo® reagent, mix the plate on an orbital shaker for 2 minutes to ensure complete cell lysis and release of ATP.[15] For highly adherent cell lines, a more vigorous shake may be necessary.
Artificially Low Signal Compound-Mediated ATP Depletion Some compounds can induce rapid, non-cytotoxic ATP depletion or interfere with the luciferase enzyme. Run a control by adding your compound to a known concentration of ATP standard (in cell-free buffer) with the assay reagent to see if it inhibits light production.
Presence of ATPases If your compound preparation is contaminated or the compound itself activates extracellular ATPases, the ATP signal can be degraded. The CellTiter-Glo® reagent is formulated to inhibit many ATPases, but extreme activity can still be an issue.[14][15]
Inconsistent Replicates Pipetting Errors Ensure pipettes are calibrated. When adding the single reagent, be consistent in your technique to ensure uniform mixing in every well.
Edge Effects In long-term incubations (>24h), wells on the edge of the plate can experience more evaporation, concentrating both cells and compounds. Avoid using outer wells for experimental samples; instead, fill them with sterile media or PBS.[6]
Part 3: Validating Your Results
Question 5: I have an IC50 value from a single assay. How can I be confident that it represents true cytotoxicity?

Confidence in your results comes from cross-validation with orthogonal methods. An orthogonal assay measures the same biological endpoint (in this case, cell death or viability) but uses a completely different mechanism and detection method.[12][16] This is a critical step to rule out any remaining possibility of a compound-specific assay artifact.

Recommended Orthogonal Validation Strategy:

  • Primary Screen: Use a robust, low-interference assay like CellTiter-Glo® (Luminescence) to measure ATP levels, which reflect the number of metabolically active cells.[17][18]

  • Secondary Validation: Confirm hits using a method that measures a different hallmark of cell death.

    • Membrane Integrity Assay (Cytotoxicity): Use an LDH release assay, which measures the activity of the lactate dehydrogenase enzyme released from the cytosol of cells with damaged plasma membranes.[11] This is a direct measure of cell death, not just metabolic activity.

    • Direct Cell Counting: Use automated imaging with a nuclear stain (e.g., Hoechst 33342) to count the total number of cells and a viability dye (e.g., Propidium Iodide or DAPI) that only enters dead cells. This provides an absolute cell count and a direct ratio of live vs. dead cells.

    • Apoptosis Assay: Use a caspase-3/7 activity assay to specifically measure apoptotic cell death, which is a common mechanism of action for anti-cancer imidazo[1,2-a]pyridines.[5][19]

A true cytotoxic compound should demonstrate a comparable dose-response curve across at least two distinct and orthogonal assay platforms.[20][21] If the results from a metabolic assay (e.g., CellTiter-Glo®) and a membrane integrity assay (e.g., LDH) are concordant, you can have high confidence in your data.

References
  • Al-Ostoot, F. H., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Retrieved from [Link]

  • Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Why our Alamar blue results are no representative of cell viability? Retrieved from [Link]

  • Rampersad, S. N. (2012). The alamar blue assay in the context of safety testing of nanomaterials. Journal of Nanotoxicology. Retrieved from [Link]

  • Al-Otaibi, N. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). alamarBlue FAQs. Retrieved from [Link]

  • Askari, E., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Chen, X., et al. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Al-Otaibi, N. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]

  • ResearchGate. (2015). Why is my MTT Assay not turning Purple? Retrieved from [Link]

  • ResearchGate. (2021). Can dead cells observed after drug treatment interfere with Alamar Blue assay in 96 well plate? Retrieved from [Link]

  • Pustulka, T. L., et al. (2013). A Mechanistically Relevant Cytotoxicity Assay Based on the Detection of Cellular Green Fluorescent Protein. SLAS Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

  • News-Medical.Net. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. Retrieved from [Link]

  • ResearchGate. (2025). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. Retrieved from [Link]

  • Promega Connections. (2017). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Retrieved from [Link]

  • Malina, J., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (2017). Which assay is best for cell viability? Retrieved from [Link]

  • Dove Medical Press. (2025). Integrative machine learning analysis of programmed cell death pathway. Retrieved from [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]

  • Al-wsabri, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules. Retrieved from [Link]

  • Marques, J. V. C., et al. (2022). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • PubMed. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes. Retrieved from [Link]

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Technical Support Center: Enhancing Metabolic Stability of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for challenges related to the metabolic stability of this important scaffold. The imidazo[1,2-a]pyridine ring system is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[1][2] However, optimizing its metabolic profile is often a critical hurdle in drug development.[3] This resource synthesizes field-proven insights and experimental protocols to help you navigate these challenges effectively.

Part 1: Foundational Concepts & Initial Assessment

This section addresses the fundamental questions regarding the metabolism of imidazo[1,2-a]pyridine derivatives and the standard methods for their initial assessment.

Q1: What are the primary metabolic pathways for imidazo[1,2-a]pyridine derivatives?

The metabolic fate of imidazo[1,2-a]pyridine derivatives is primarily dictated by two major enzyme superfamilies: Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).

  • Cytochrome P450 (CYP) Mediated Oxidation: This is the most common pathway. CYPs are heme-containing enzymes that catalyze the oxidation of lipophilic compounds.[4] For the imidazo[1,2-a]pyridine scaffold, oxidation typically occurs at electron-rich positions on both the imidazole and pyridine rings, as well as on peripheral substituents. Common CYP-mediated reactions include hydroxylation, N-oxidation, and dealkylation. Human CYP enzymes like CYP1A1, CYP1A2, CYP1B1, and CYP3A4 have been implicated in the metabolism of various imidazo-based heterocycles.[5][6] Replacing an aromatic system with a more electron-deficient one (e.g., phenyl with pyridyl) is a known strategy to increase robustness against CYP-mediated oxidation.[7]

  • Aldehyde Oxidase (AO) Mediated Oxidation: AO is a cytosolic enzyme that metabolizes N-heterocyclic compounds. The imidazo[1,2-a]pyridine ring, being an electron-deficient system, is a known substrate for AO.[7] AO-mediated metabolism often occurs at carbon atoms adjacent to a ring nitrogen.[8] This pathway can be a significant source of rapid clearance, and its contribution can vary widely across species, complicating preclinical-to-human translation.[7]

Q2: How do I perform a basic assessment of my compound's metabolic stability?

The standard initial assessment is the in vitro metabolic stability assay using liver subcellular fractions, most commonly liver microsomes.[9] This assay measures the rate of disappearance of the parent drug over time when incubated with these fractions.[10] The primary output includes the compound's half-life (t½) and its intrinsic clearance (CLint), which can be used to predict hepatic clearance in vivo.[11][12]

Below is a generalized workflow for assessing and addressing metabolic stability.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Troubleshooting & Optimization A In Vitro Metabolic Stability Assay (Liver Microsomes/Hepatocytes) B Determine t½ and CLint A->B C Metabolically Stable? (e.g., t½ > 30 min) B->C D Proceed to Further DMPK Studies C->D Yes E High Clearance Detected (Metabolically Labile) C->E No F Metabolite Identification (LC-MS/MS) E->F G Identify Metabolic 'Soft Spots' F->G H Rational Structural Modification (Block Soft Spots) G->H I Re-synthesize Analogues H->I J Return to Phase 1 Screening I->J J->A

Caption: Workflow for Metabolic Stability Assessment.

Q3: Can you provide a detailed protocol for a standard liver microsomal stability assay?

Certainly. This protocol outlines a typical procedure for determining metabolic stability using pooled human liver microsomes (HLM).

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

1. Materials:

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock)

  • 0.5 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive Control Compounds (e.g., Testosterone, Midazolam - known to be rapidly metabolized)[9]

  • Acetonitrile (ACN) with internal standard (for quenching and analysis)

  • 96-well incubation plates and collection plates

2. Procedure:

  • Preparation:

    • Prepare a working solution of your test compound (e.g., 100 µM in buffer from the DMSO stock).

    • On ice, prepare the main incubation mixture in the phosphate buffer containing HLM (final concentration typically 0.5-1.0 mg/mL).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation (Two-Stage Pre-incubation):

    • Dispense the HLM-buffer mixture into the wells of the 96-well plate.

    • Add the test compound working solution to the wells to achieve the final desired concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells. This is your T=0 starting point.

  • Time Points & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold ACN containing an internal standard.

    • The T=0 sample is typically prepared by adding the quenching solution before adding the NADPH system to represent 100% of the compound.

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[10][11]

3. Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the rate constant of elimination (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Part 2: Troubleshooting & Advanced Strategies

This section focuses on common problems encountered during experiments and outlines advanced strategies to rationally design more stable compounds.

Q4: My compound is rapidly cleared in the microsomal assay (t½ < 10 min). What are my next steps?

High clearance in a microsomal assay is a clear signal of metabolic liability. The immediate goal is to understand where and how the molecule is being metabolized.

  • Metabolite Identification: The first step is to identify the structure of the metabolites. This is typically done using high-resolution LC-MS/MS.[10] Incubate your compound with liver microsomes (or hepatocytes for a broader view) under the same conditions but for a fixed time point (e.g., 60 min) and at a higher concentration to generate sufficient quantities of metabolites for structural elucidation. The goal is to pinpoint the exact site of metabolic modification (the "soft spot").

  • Enzyme Phenotyping: Determine which specific CYP or other enzymes are responsible. This can be done using:

    • Recombinant Enzymes: Test your compound's stability against a panel of individual, recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, etc.).

    • Chemical Inhibitors: Run the standard microsomal assay in the presence of known selective inhibitors for major CYP enzymes. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

G A High In Vitro Clearance Observed B Is the clearance NADPH-dependent? A->B C Primary Suspect: CYP-mediated Oxidation B->C Yes D Primary Suspects: Aldehyde Oxidase (AO) or Hydrolysis (Esterases) B->D No E Metabolite ID with LC-MS/MS to find 'soft spot' C->E F Run assay with specific CYP inhibitors or recombinant CYPs C->F D->E G Run assay in presence of AO inhibitors (e.g., hydralazine) D->G H Block 'soft spot' with F, Cl, CF3, or replace labile group (Bioisosteric Replacement) E->H F->H I Scaffold Hopping to non-AO substrate core (e.g., imidazo[1,5-a]pyridine) G->I

Caption: Troubleshooting High In Vitro Clearance.

Q5: I'm seeing a major discrepancy between my microsomal stability and in vivo clearance. What could be the cause?

This is a common issue. Liver microsomes primarily contain Phase I metabolic enzymes like CYPs.[13] They lack the full complement of enzymes and cofactors for many Phase II reactions (like sulfation and glucuronidation) and do not account for cellular processes like transporter uptake.[9][13]

Consider these possibilities:

  • Hepatocyte vs. Microsomal Stability: Run a hepatocyte stability assay. Intact hepatocytes contain both Phase I and Phase II enzymes and active transporters, providing a more physiologically relevant system.[10][13] If your compound is stable in microsomes but unstable in hepatocytes, it strongly suggests metabolism by non-microsomal enzymes (e.g., cytosolic AO, Phase II enzymes) or that cell uptake is a prerequisite for metabolism.

  • Aldehyde Oxidase (AO) Involvement: As mentioned, AO is a cytosolic enzyme not fully active in standard microsomal preparations. Discrepancies are a classic sign of AO metabolism.[8]

  • Transporter Effects: The compound may be actively transported into hepatocytes, leading to higher intracellular concentrations and thus faster metabolism in vivo than predicted by microsomal data alone.

  • Extrahepatic Metabolism: Metabolism may be occurring in other tissues besides the liver (e.g., gut wall, kidney, plasma), which is not captured by liver-based in vitro systems.

Q6: What are the most effective strategies for blocking metabolic "soft spots" on the imidazo[1,2-a]pyridine core?

Once a metabolic soft spot is identified, several medicinal chemistry strategies can be employed. The goal is to modify the site to prevent enzymatic action without losing the desired biological activity.[14]

StrategyDescriptionExample Application on Imidazo[1,2-a]pyridineRationale
Steric Hindrance Introduce a bulky group near the metabolic site to physically block the enzyme's active site.Adding a methyl or ethyl group adjacent to a site of hydroxylation.Prevents the substrate from achieving the correct orientation for catalysis.
Metabolic Blocking Replace a metabolically labile hydrogen atom with a group that cannot be easily oxidized, such as fluorine (F) or a trifluoromethyl (CF₃) group.[15]Fluorinating an exposed phenyl ring attached to the core or a specific position on the pyridine ring.The C-F bond is much stronger than a C-H bond, making it resistant to CYP-mediated hydrogen abstraction.
Electronic Modification Alter the electronic properties of the molecule to make the soft spot less susceptible to oxidation.Introducing electron-withdrawing groups (e.g., -CN, -CF₃) can deactivate an aromatic ring towards oxidative metabolism.[7]CYPs often target electron-rich positions. Reducing the electron density can decrease the rate of oxidation.
Bioisosteric Replacement Replace a metabolically labile functional group or fragment with a different, more stable group that retains similar physical and chemical properties.[16][17]Replacing a metabolically labile p-methoxyphenyl group with a more stable pyridyl or pyrimidine ring.[7]This strategy aims to improve ADME properties while preserving the key interactions required for biological activity.[14]
Scaffold Hopping If the core scaffold itself is the site of metabolism (e.g., by AO), replace it with a related but more stable scaffold.To avoid AO metabolism, an imidazo[1,2-a]pyrimidine was successfully modified to an imidazo[1,5-a]pyridine.[7]This removes the specific structural motif recognized by the metabolizing enzyme.[7]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Linton, A. A., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Oprea, T. I., et al. (2007). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Patsnap. (2025). What is the role of bioisosterism in drug design? Retrieved from [Link]

  • Potega, A., et al. (2008). THE ROLE OF HEPATIC CYTOCHROME P-450 ENZYMES IN METABOLISM OF IMIDAZOACRIDINONE ANTITUMOR AGENT, C-1311 (SYMADEX). Drug Metabolism Reviews. Retrieved from [Link]

  • Strykers, B. D., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. Retrieved from [Link]

  • Moraski, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Cui, J., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2025). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) | Request PDF. Retrieved from [Link]

  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]

  • Crofts, F. G., et al. (1998). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. Carcinogenesis. Retrieved from [Link]

  • Wang, Y., et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • El-Halawany, A. M., et al. (2013). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. European Journal of Pharmacology. Retrieved from [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Imidazo[1,2-a]pyridine (HMDB0253414). Retrieved from [Link]

  • Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]

  • Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kim, H., et al. (1995). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Stresser, D. M., et al. (2004). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Drug Metabolism and Disposition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sławiński, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Pharmacokinetics of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the imidazo[1,2-a]pyridine scaffold. This versatile heterocyclic system is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, unlocking its full potential often requires systematic modification to overcome inherent pharmacokinetic challenges, such as metabolic instability and poor solubility.

This guide is structured to provide direct, actionable advice for researchers encountering these hurdles. We will move from foundational concepts to specific troubleshooting scenarios and detailed experimental protocols, grounded in established scientific principles and field-proven strategies.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common questions regarding the pharmacokinetic profile of the imidazo[1,2-a]pyridine core.

Q1: What are the primary metabolic liabilities of the imidazo[1,2-a]pyridine scaffold?

The imidazo[1,2-a]pyridine ring system is susceptible to metabolism by two main enzyme families:

  • Aldehyde Oxidase (AO): This is a major pathway for the metabolism of many aza-heterocycles. AO typically hydroxylates electron-deficient positions on the ring, leading to rapid clearance. The imidazo[1,2-a]pyrimidine system, a close analogue, is particularly known for its rapid metabolism by AO.[4][5] Medicinal chemistry strategies are often employed to block this metabolic site.[4][6]

  • Cytochrome P450 (CYP) Enzymes: CYP-mediated oxidation can occur at various positions on the scaffold and its substituents. The specific CYP isozymes involved and the site of metabolism depend heavily on the substitution pattern of the molecule.[7]

Identifying the metabolically "soft spots" on your lead compound is a critical first step in improving its pharmacokinetic profile.

Q2: What is "bioisosteric replacement" and how is it applied to this scaffold?

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile.[8] For the imidazo[1,2-a]pyridine scaffold, a common strategy is to mimic related heterocycles. For example, an 8-fluoroimidazo[1,2-a]pyridine has been successfully used as a bioisostere for an imidazo[1,2-a]pyrimidine, maintaining desired biological activity while potentially altering the metabolic profile.[8][9] Other bioisosteric replacements for amide linkers, such as sulfonamides or oxadiazoles, have also been explored to modulate properties.[10]

Q3: How do substituents on the imidazo[1,2-a]pyridine core influence its pharmacokinetic properties?

Substituents have a profound impact on a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties:

  • Metabolic Stability: Introducing steric hindrance near a metabolic soft spot can shield it from enzymatic attack. For instance, replacing a metabolically labile methyl group with a pyridine substituent has been shown to decrease susceptibility to in vitro metabolism.[7][11]

  • Solubility: Adding polar functional groups can significantly improve aqueous solubility. Replacing a chlorophenylthioether with a 4-pyridyl group, for example, enhanced thermodynamic solubility.[12]

  • Permeability and Efflux: Lipophilicity and pKa play crucial roles. Highly lipophilic compounds may have poor aqueous solubility, while highly polar compounds may have poor membrane permeability. Furthermore, certain structural features can make a compound a substrate for efflux transporters like P-glycoprotein (Pgp). Introducing fluorine on a piperidine ring has been shown to reduce Pgp-mediated efflux and improve oral bioavailability.[13]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a problem-and-solution framework for challenges frequently encountered during the development of imidazo[1,2-a]pyridine derivatives.

Problem Potential Causes Recommended Solutions & Scientific Rationale
High in vitro clearance in liver microsomes (Human, Rat, Mouse) 1. Rapid metabolism by Aldehyde Oxidase (AO). 2. Extensive oxidation by Cytochrome P450 (CYP) enzymes. 3. Metabolically labile functional groups on substituents. 1. Block the Metabolic Soft Spot: Introduce bulky or electron-withdrawing groups at the site of metabolism to hinder enzyme access or deactivate the position. This is a common strategy to mitigate AO-mediated metabolism.[4][6]2. Deuteration: Replace a hydrogen atom with deuterium at a metabolically labile position. The stronger C-D bond can slow the rate of CYP-mediated metabolism (the "kinetic isotope effect").3. Scaffold Hopping/Bioisosteric Replacement: Replace the imidazo[1,2-a]pyridine core with a related heterocycle that is less susceptible to metabolism while retaining binding affinity.[8][9]4. Modify Substituents: Replace metabolically unstable groups (e.g., terminal methyl groups susceptible to hydroxylation) with more stable alternatives (e.g., -CF3, cyclopropyl).
Poor Aqueous Solubility 1. High lipophilicity (high cLogP) of the molecule. 2. Strong crystal lattice energy ("brick-dust" molecules). [14]1. Introduce Polar/Ionizable Groups: Add basic amines (e.g., piperidine, morpholine) or acidic groups to increase solubility at physiological pH. The addition of a 4-pyridyl group has been shown to be effective.[12]2. Disrupt Crystal Packing: Introduce non-planar or bulky groups to disrupt intermolecular forces, thereby reducing lattice energy and improving solubility.3. Formulation Strategies: For preclinical studies, consider formulation approaches like creating nanosuspensions, solid dispersions, or using cyclodextrins to enhance solubility.[14][15]
Low Oral Bioavailability (%F) 1. High first-pass metabolism in the liver or gut wall. 2. Poor aqueous solubility leading to low dissolution. 3. Low intestinal permeability. 4. Active efflux by transporters like P-glycoprotein (Pgp). 1. Address Metabolic Instability: Refer to the solutions for high in vitro clearance. Improved metabolic stability is often directly correlated with increased bioavailability.[16][17]2. Improve Solubility: See the solutions for poor aqueous solubility.3. Optimize Lipophilicity: Modulate the cLogP to be within an optimal range for permeability (typically 1-3). Both very low and very high lipophilicity can limit absorption.4. Mitigate Pgp Efflux: Introduce fluorine atoms or reduce the number of hydrogen bond donors. Fluorination of a piperidine ring was shown to lower pKa, reduce Pgp efflux, and significantly improve bioavailability.[13]
Inconsistent or Poor in vivo Efficacy Despite Good in vitro Potency 1. Suboptimal pharmacokinetic profile (e.g., short half-life, low exposure). 2. High plasma protein binding, resulting in low free drug concentration. 3. Poor penetration into the target tissue or organ. 1. Perform a Full PK Study: Conduct intravenous (IV) and oral (PO) pharmacokinetic studies in an animal model (e.g., mouse, rat) to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[7][18]2. Measure Plasma Protein Binding: Use an assay like equilibrium dialysis to determine the fraction of unbound drug. Modify the structure to reduce lipophilicity, which often correlates with lower plasma protein binding.3. Assess Target Site Exposure: If possible, measure drug concentrations in the target tissue to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[13]

Part 3: Key Experimental Protocols & Data Visualization

Accurate and reproducible data is the foundation of successful drug development. Below are streamlined protocols for essential in vitro assays.

Protocol 1: Metabolic Stability in Liver Microsomes

This assay provides a preliminary assessment of a compound's susceptibility to Phase I metabolism.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (Human, Rat, Mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Positive control compounds (e.g., Testosterone, Verapamil)

  • Acetonitrile with internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, combine phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to start the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Quantify the peak area of the parent compound relative to the internal standard at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, non-cell-based assay to predict passive membrane permeability.

Objective: To measure the rate at which a compound diffuses from a donor compartment to an acceptor compartment through an artificial lipid membrane.

Materials:

  • PAMPA plate (96-well format with a filter plate and an acceptor plate)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4 and an acidic buffer (e.g., pH 5.0)

  • Test compound stock solution (10 mM in DMSO)

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Coat Filter Plate: Add the phospholipid solution to each well of the filter plate and allow the solvent to evaporate, forming an artificial membrane.

  • Prepare Donor Solution: Dilute the test compound in the appropriate buffer (e.g., pH 5.0 for apical side simulation) to a final concentration (e.g., 10 µM).

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., pH 7.4 for basolateral side simulation).

  • Assemble and Incubate: Place the lipid-coated filter plate onto the acceptor plate, and add the donor solution to the filter plate wells. Incubate at room temperature for a specified period (e.g., 4-18 hours).

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: Use the final concentrations and physical parameters of the plate to calculate the effective permeability coefficient (Pe).

Data Visualization & Workflows

Visualizing metabolic pathways and experimental workflows can clarify complex processes and guide decision-making.

cluster_0 Imidazo[1,2-a]pyridine Core cluster_1 Metabolic Pathways cluster_2 Primary Metabolites Core Imidazo[1,2-a]pyridine Scaffold AO Aldehyde Oxidase (AO) Metabolism Core->AO Electron-deficient positions CYP Cytochrome P450 (CYP) Metabolism Core->CYP Accessible positions Metabolite_AO Hydroxylated Metabolite (e.g., at C5 or C7) AO->Metabolite_AO Metabolite_CYP Oxidized Metabolite (Ring or Substituent) CYP->Metabolite_CYP

Caption: Common metabolic pathways for the imidazo[1,2-a]pyridine scaffold.

Start Initial Hit Compound Screening In Vitro ADME Screening (Metabolic Stability, Solubility, Permeability) Start->Screening Analysis Identify PK Liabilities Screening->Analysis Redesign Structure Modification (Block Metabolism, Add Polar Groups, etc.) Analysis->Redesign Yes InVivo In Vivo PK Study (Mouse/Rat) Analysis->InVivo No Liabilities Synthesis Synthesize New Analogues Redesign->Synthesis Re-Screen Re-run In Vitro ADME Screening Synthesis->Re-Screen Decision Improved Profile? Re-Screen->Decision Decision->Redesign No Decision->InVivo Yes Lead Lead Candidate InVivo->Lead

Caption: Iterative workflow for optimizing pharmacokinetic properties.

Problem Low Oral Bioavailability (%F) Cause1 High First-Pass Metabolism? Problem->Cause1 Cause2 Poor Solubility / Dissolution? Problem->Cause2 Cause3 Poor Permeability / High Efflux? Problem->Cause3 Test1 Test: In Vitro Microsomal Stability Cause1->Test1 Test2 Test: Aqueous Solubility Assay Cause2->Test2 Test3 Test: PAMPA or Caco-2 Assay Cause3->Test3

Caption: Diagnostic workflow for low oral bioavailability.

References

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Linton, A., et al. (2017). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. [Link]

  • Wang, A., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Singh, P., & Kaur, M. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Vergnes, M. J., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and Nanomolar Activity Against Mycobacterium tuberculosis. Semantic Scholar. [Link]

  • Linton, A., et al. (2017). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. [Link]

  • Li, H., et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry. [Link]

  • Di Micco, S., et al. (2015). Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold. PubMed. [Link]

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  • Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]

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  • Foloppe, J., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • El-Halawany, A. M., et al. (2013). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. European Journal of Pharmacology. [Link]

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Technical Support Center: Investigating and Mitigating Off-Target Effects of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile and Related Imidazopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for addressing the common, yet critical, challenge of off-target effects when working with small molecule inhibitors. While we will focus on the specific compound 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile , the principles, workflows, and troubleshooting advice are broadly applicable to the entire imidazo[1,2-a]pyridine chemical class, a scaffold frequently employed in the development of kinase inhibitors.[1][2][3][4][5]

The imidazo[1,2-a]pyridine core is a versatile starting point for potent inhibitors targeting various kinases, including Akt, mTOR, and c-KIT.[3][5][6][7] However, the conserved nature of the ATP-binding pocket across the human kinome means that even highly potent compounds can exhibit unintended interactions.[8] These off-target effects can lead to misleading experimental data, cellular toxicity, and ultimately, failure in later stages of drug development.[8][9]

This support center provides a structured, question-and-answer-based approach to help you anticipate, identify, and validate potential off-target effects, ensuring the scientific integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Here we address the high-level questions that often arise during the initial stages of characterizing a novel inhibitor.

Q1: What exactly are "off-target" effects and why are they a major concern for my imidazopyridine compound?

A1: Off-target effects are unintended interactions between your compound (e.g., this compound) and proteins other than its primary, intended biological target.[8] For kinase inhibitors, this often means binding to and inhibiting other kinases.[8] This is a critical concern for two primary reasons:

  • Data Interpretation: An observed cellular phenotype (e.g., apoptosis, cell cycle arrest) might be incorrectly attributed to the inhibition of your primary target when it is actually caused by the modulation of one or more off-targets. This can derail a research program by sending it down a non-productive path.[8][10]

  • Toxicity and Therapeutic Window: In a therapeutic context, off-target interactions are a major cause of adverse drug reactions and toxicity.[9][11] Identifying these liabilities early allows for the design of more selective, safer compounds.

Q2: My compound is showing a potent effect in my cell-based assay (e.g., EC50), but the biochemical assay against my purified target kinase shows a much weaker value (e.g., IC50). Could this be an off-target effect?

A2: This is a classic indicator of potential off-target activity. A significant discrepancy between biochemical potency and cellular activity can arise from several factors, but off-target inhibition is a primary suspect.[12][13] The potent cellular effect may be driven by the compound's action on a different, more sensitive kinase or pathway within the cell that is not being measured in your isolated biochemical assay.[12] It is also crucial to ensure that the biochemical assay conditions, such as ATP concentration, are optimized, as this can significantly impact IC50 values.[14]

Q3: I'm observing unexpected toxicity or a phenotype in a cell line that does not express my primary target. What is the most logical first step?

A3: Observing activity in a target-negative cell line is a definitive red flag for off-target effects.[8] The most logical and efficient first step is to perform a broad, unbiased screening assay to identify other potential protein interactions.

  • Recommendation: A comprehensive kinase selectivity profile is the gold standard. Services like Eurofins DiscoverX's KINOMEscan™ can screen your compound against hundreds of kinases in a binding assay format.[15][16][17][18] This provides a broad view of your compound's selectivity and quickly identifies the most likely off-target culprits.

Q4: How can I definitively prove that the cellular phenotype I'm observing is due to my intended target and not an off-target?

A4: This requires a multi-pronged approach to build a strong, self-validating case. No single experiment is sufficient.

  • Chemical Controls: Use a structurally unrelated inhibitor that targets the same primary kinase.[12] If both compounds, despite their different chemical structures, produce the same phenotype, it strengthens the on-target hypothesis.[12]

  • Genetic Controls: This is the most rigorous approach. A "rescue" experiment, where you express a drug-resistant mutant of your target kinase, should make the cells insensitive to your compound if the effect is on-target.[12] Conversely, using siRNA or CRISPR to knock down/out your primary target should replicate the phenotype observed with your compound.[19] If it doesn't, an off-target is likely responsible.

  • Concentration Correlation: The phenotypic response should correlate with the degree of target inhibition.[12] Use a Western blot to show that the concentration of your compound required to inhibit the phosphorylation of a known downstream substrate of your target matches the concentration required to elicit the cellular phenotype.

Section 2: Troubleshooting Guide: Unexpected Phenotypes & Contradictory Data

This section provides a problem-and-solution format for specific experimental issues.

Problem Potential Cause & Explanation Recommended Troubleshooting Steps
High Cytotoxicity at "On-Target" Concentrations Off-Target Kinase Inhibition: Your compound may be inhibiting an essential "housekeeping" kinase required for cell survival at the same concentration it inhibits your primary target. This is a common liability.[8]1. Perform Kinome Profiling: Use a service like KINOMEscan™ to generate a selectivity profile. This will identify other potent kinase interactions.[15][16][17] 2. Test Structurally Distinct Inhibitors: If another inhibitor for your target does not show the same toxicity, it strongly suggests your compound's toxicity is off-target mediated.[12]
Phenotype Doesn't Match Target Knockdown/Out Off-Target Driven Phenotype: This is strong evidence that your compound's observed effect is independent of its intended target. The compound is acting on another pathway that produces the phenotype.[10][20]1. Validate Knockdown Efficiency: First, confirm via Western blot or qPCR that your siRNA/CRISPR approach effectively reduced the target protein/mRNA level. 2. Perform Unbiased "Omics": Use phosphoproteomics or transcriptomics to compare the global changes induced by your compound versus target knockdown. This can reveal which pathways are uniquely modulated by the compound, pointing toward off-targets.[9]
Activity Varies Wildly Across Different Cell Lines Cell-Context Dependent Off-Targets: The expression levels of off-target kinases can vary significantly between cell lines. Your compound may only be potent in cells that happen to express a sensitive off-target.[8]1. Characterize Target Expression: Confirm your primary target is expressed at similar levels in the cell lines showing different sensitivities. 2. Correlate Activity with Off-Target Expression: Using your kinome scan data, check if the expression of a potent off-target (e.g., using the Cancer Cell Line Encyclopedia - CCLE) correlates with the sensitivity to your compound across a panel of cell lines.
Biochemical Potency ≠ Cellular Potency Poor Cell Permeability or High ATP Competition: The compound may not be efficiently entering the cells. Alternatively, in the high-ATP environment of the cell (~1-10 mM), its potency is reduced compared to a biochemical assay run at low ATP.[13][14]1. Perform an In-Cell Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA™) to directly confirm that your compound is binding to its target inside intact cells.[21][22][23][24] A significant thermal shift indicates binding. 2. Run Biochemical Assay at High ATP: Re-run your IC50 determination using a physiological ATP concentration (e.g., 1-2 mM) to get a more biologically relevant measure of potency.

Section 3: Experimental Workflows & Protocols

Here we provide the "how-to" for the key validation experiments.

Workflow 1: A Tiered Approach to Off-Target Deconvolution

This workflow provides a logical sequence of experiments to systematically investigate a compound's selectivity.

G cluster_0 Tier 1: Initial Observation cluster_1 Tier 2: Broad, Unbiased Screening cluster_2 Tier 3: In-Cell Validation cluster_3 Tier 4: Phenotypic Confirmation A Unexpected Phenotype or Biochem/Cellular Mismatch B Perform Broad Kinome Profiling (e.g., KINOMEscan™) A->B Hypothesis: Off-target activity C Perform Computational Prediction (e.g., Ligand-based similarity) A->C Hypothesis: Off-target activity D Cellular Thermal Shift Assay (CETSA™) for Top On- and Off-Targets B->D Identifies top hits C->D Predicts likely hits E Western Blot for Downstream Substrate Phosphorylation D->E Confirms target engagement F Target Knockdown (siRNA/CRISPR) vs. Compound Treatment E->F Links engagement to pathway activity G Rescue with Drug-Resistant Mutant F->G Distinguishes on/off-target phenotype

Caption: A systematic workflow for identifying and validating off-target effects.

Protocol 1: In-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA™)

The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand (your compound).[21][22] This stabilization can be measured to confirm target engagement in a physiologically relevant environment.[25][23][24]

Objective: To determine if this compound binds to its intended target and/or suspected off-targets in intact cells.

Materials:

  • Cells expressing the target protein(s) of interest.

  • Your compound stock solution (e.g., 10 mM in DMSO).

  • Vehicle (e.g., DMSO).

  • PBS and appropriate cell culture media.

  • Lysis buffer with protease/phosphatase inhibitors.

  • Antibodies specific to your target protein(s) for Western blotting.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80-90% confluency.

    • Treat cells with your compound at the desired concentration (e.g., 1 µM) or with vehicle (DMSO) for 1 hour in the incubator.

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes for each condition (Vehicle, Compound) and for each temperature point.

    • Place the tubes in a thermocycler pre-programmed with a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes.[22] A non-heated sample (RT) serves as a control.

  • Cell Lysis:

    • After heating, subject all samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

    • Add lysis buffer and incubate on ice.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The heat-denatured, aggregated proteins will form a pellet.[21][24]

    • Carefully collect the supernatant, which contains the soluble, stabilized proteins.

  • Detection:

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for your target protein.

Data Interpretation:

  • Melt Curve: In the vehicle-treated samples, the band for your target protein will decrease in intensity as the temperature increases.

  • Thermal Shift: In the compound-treated samples, the protein will be stabilized, meaning the band will remain visible at higher temperatures compared to the vehicle control. This "shift" in the melting curve is direct evidence of target engagement.

G cluster_workflow CETSA Workflow cluster_result Expected Result step1 Step 1: Cell Treatment Treat cells with Compound or Vehicle (DMSO) step2 Step 2: Heat Challenge Aliquot cells and heat across a temperature gradient step1->step2 step3 Step 3: Lysis & Separation Lyse cells and centrifuge to pellet aggregated proteins step2->step3 step4 Step 4: Detection Analyze soluble fraction by Western Blot for Target Protein step3->step4 result Western Blot Vehicle Compound 45°C +++ +++ 55°C ++ +++ 65°C ++

Caption: The experimental workflow and expected outcome of a CETSA experiment.

References

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Eurofins Discovery. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed Central. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Why does my inhibitor not work in an in vitro kinase assay? ResearchGate. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). National Institutes of Health. [Link]

  • Classification of indeterminate and off-target cell types within human kidney organoid differentiation. bioRxiv. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. [Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. ResearchGate. [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed Central. [Link]

  • Leveraging Acquired EGFR-TKI-Resistant Models to Identify MUC16 as a Therapeutic Vulnerability in Lung Adenocarcinoma. MDPI. [Link]

  • Recognizing and avoiding siRNA off-target effects for target identification and therapeutic application. ResearchGate. [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

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Validation & Comparative

In Vivo Validation of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile, a novel investigational compound. Drawing from the established anti-cancer potential of the imidazo[1,2-a]pyridine scaffold, particularly its role in modulating the PI3K/AKT/mTOR signaling pathway, this document outlines a comparative study against established standards of care. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to rigorously assess the therapeutic efficacy of this compound in preclinical cancer models.

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse range of biological activities, including potent anti-cancer properties.[1][2][3] Several derivatives have demonstrated the ability to inhibit the proliferation of cancer cells, with a notable mechanism of action being the suppression of the PI3K/AKT/mTOR signaling cascade.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.

In vitro studies on related imidazo[1,2-a]pyridine compounds have shown promising cytotoxic effects against melanoma and cervical cancer cell lines.[1] For instance, certain analogs have exhibited low micromolar IC50 values, indicating potent anti-proliferative activity.[1] Building upon this foundation, this guide proposes a robust in vivo validation strategy for this compound, postulating its efficacy in relevant tumor xenograft models.

The PI3K/AKT/mTOR Signaling Pathway: A Key Therapeutic Target

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling network that promotes cell survival and proliferation. Its dysregulation is a common event in tumorigenesis, making it an attractive target for cancer therapy. The hypothesized mechanism of action for this compound involves the inhibition of one or more kinases within this pathway, leading to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition S6K S6K mTORC1->S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Compound 6-Fluoroimidazo[1,2-a] pyridine-3-carbonitrile Compound->PI3K Inhibition

Caption: Hypothesized mechanism of this compound targeting the PI3K/AKT/mTOR pathway.

Comparative In Vivo Efficacy Evaluation: A Hypothetical Study Design

To ascertain the therapeutic potential of this compound, a comparative in vivo study is proposed utilizing human tumor xenograft models. These models are instrumental in the preclinical assessment of novel anticancer agents.[4][5] This study will benchmark the compound's efficacy against standard-of-care chemotherapeutic agents for melanoma and cervical cancer.

Experimental Workflow

The following diagram outlines the key phases of the proposed in vivo efficacy study.

InVivo_Workflow start Start cell_culture Cell Culture (A375 Melanoma, HeLa Cervical) start->cell_culture animal_model Animal Model Preparation (Immunodeficient Mice) cell_culture->animal_model tumor_implantation Tumor Cell Implantation (Subcutaneous) animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (Tumor Volume/Toxicity) monitoring->endpoint endpoint->monitoring Continue Treatment data_collection Data Collection & Analysis (Tumor Growth Inhibition, etc.) endpoint->data_collection Data Analysis end End data_collection->end

Caption: Workflow for the proposed in vivo xenograft study.

Detailed Experimental Protocols

1. Cell Lines and Culture:

  • A375 (Human Melanoma): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • HeLa (Human Cervical Cancer): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain all cell lines at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Models:

  • Utilize female athymic nude mice (6-8 weeks old).

  • Allow a one-week acclimatization period before the commencement of the study.

  • All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

3. Tumor Implantation:

  • Harvest cultured A375 and HeLa cells during the logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

4. Treatment Groups and Administration:

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

Cancer Model Treatment Group Compound/Drug Dosage Administration Route Schedule
Melanoma (A375) 1Vehicle Control-Oral (p.o.)Daily
2This compoundTBD (Dose-ranging study required)Oral (p.o.)Daily
3Dacarbazine (Standard of Care)[6]850 mg/m²Intravenous (i.v.)Day 1, then every 3 weeks
Cervical (HeLa) 1Vehicle Control-Oral (p.o.)Daily
2This compoundTBD (Dose-ranging study required)Oral (p.o.)Daily
3Cisplatin + Paclitaxel (Standard of Care)[7][8]Cisplatin: 50 mg/m², Paclitaxel: 175 mg/m²Intravenous (i.v.)Every 3 weeks

5. Efficacy Assessment:

  • Measure tumor dimensions using digital calipers twice weekly.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of each mouse twice weekly as an indicator of toxicity.

  • The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • The study will be terminated when the mean tumor volume in the control group reaches approximately 2000 mm³ or if signs of excessive toxicity are observed.

Data Analysis and Interpretation

Comparative Performance and Future Directions

The anticipated outcome of this proposed study is a clear, data-driven comparison of the in vivo efficacy of this compound against current standards of care for melanoma and cervical cancer. Favorable results, characterized by significant tumor growth inhibition and an acceptable safety profile, would provide a strong rationale for further preclinical development. This would include pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling, as well as investigations into potential combination therapies to enhance anti-tumor activity. The imidazo[1,2-a]pyridine scaffold holds considerable promise, and rigorous in vivo validation is the critical next step in translating this potential into novel cancer therapeutics.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. Available at: [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]

  • Chemotherapy in the Management of Advanced Cutaneous Malignant Melanoma. PubMed Central. Available at: [Link]

  • Pharmacotherapy for Cervical Cancer: Current Standard of Care and New Perspectives. Veeva. Available at: [Link]

  • Standard of Care Upheld for Locally Advanced Cervical Cancer. The ASCO Post. Available at: [Link]

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The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Imidazopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Properties, and Biological Performance

In the landscape of medicinal chemistry, the imidazopyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for a wide range of biological activities, including anxiolytic, hypnotic, and anticancer effects.[1][3] A key strategy in modern drug design to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms.[4][5][6][7] This guide provides a comparative study of fluorinated versus non-fluorinated imidazopyridines, offering insights into how this strategic substitution influences synthesis, physicochemical properties, and ultimately, biological performance. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine in their own discovery programs.

The Rationale for Fluorination: Beyond a Simple Halogen Swap

The substitution of hydrogen with fluorine is far from a trivial alteration. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond impart profound changes to a molecule's electronic and steric profile.[4][5][7] These modifications can lead to:

  • Enhanced Metabolic Stability: The robust C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug deactivation.[4][8][9][10] This can prolong a drug's half-life and improve its pharmacokinetic profile.

  • Modulated Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its biological target.[4][5][6][11]

  • Altered pKa: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby nitrogen atoms, influencing drug-receptor interactions and solubility.[4]

  • Improved Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions within a protein's binding pocket, leading to increased potency.[5]

Synthesis Strategies: A Tale of Two Scaffolds

The synthetic approaches to imidazopyridines, both fluorinated and non-fluorinated, often start from substituted 2-aminopyridines. However, the introduction of fluorine can necessitate distinct synthetic considerations.

Non-Fluorinated Imidazopyridines: The Classical Approach

The synthesis of the core imidazo[1,2-a]pyridine ring system is well-established. A common method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction.[12]

Experimental Protocol: Synthesis of a Generic Non-Fluorinated Imidazo[1,2-a]pyridine

  • Reaction Setup: To a solution of a substituted 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol or DMF, add an α-bromoacetophenone derivative (1.1 mmol).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried. Further purification can be achieved by recrystallization or column chromatography.

Fluorinated Imidazopyridines: Modern Synthetic Innovations

The synthesis of fluorinated imidazopyridines can be achieved by either starting with fluorinated building blocks or by introducing fluorine in the later stages of the synthesis. Recent advancements have focused on developing regioselective and efficient fluorination methods.

One notable approach is the one-pot synthesis of C-3 fluorinated imidazopyridines.[13] Another method involves a base-mediated [3 + 3] annulation for the synthesis of ring-fluorinated imidazopyridines.[14]

Experimental Protocol: Regioselective Fluorination of Imidazo[1,2-a]pyridines [15]

  • Reaction Setup: In a reaction vessel, dissolve the imidazo[1,2-a]pyridine derivative (1.0 mmol) in an aqueous solvent system.

  • Reagent Addition: Add a fluorinating agent such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 mmol).

  • Reaction Conditions: The reaction is typically stirred at room temperature for a specified period. The reaction progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3-fluoro-imidazo[1,2-a]pyridine.

Comparative Physicochemical Properties

The introduction of fluorine significantly impacts the physicochemical properties of imidazopyridines. The following table summarizes the expected trends based on the principles of medicinal chemistry.

PropertyNon-Fluorinated ImidazopyridineFluorinated ImidazopyridineRationale for Change
Lipophilicity (LogP) LowerHigherThe high electronegativity of fluorine increases the lipophilicity of the aromatic system.[4][5][6][11]
Basicity (pKa) HigherLowerFluorine's strong electron-withdrawing effect reduces the electron density on the pyridine nitrogen, thus decreasing its basicity.[4]
Aqueous Solubility Generally HigherGenerally LowerIncreased lipophilicity often correlates with decreased aqueous solubility.
Metabolic Stability LowerHigherThe C-F bond is more stable to metabolic oxidation compared to the C-H bond.[4][8][9][10]

Biological Performance: A Case Study in Antipsychotic Activity

A compelling example of the benefits of fluorination is seen in the development of imidazopyridine derivatives as potential antipsychotic agents. Based on the finding that the hypnotic drug zolpidem (a non-fluorinated imidazopyridine) exhibits antipsychotic-like effects, a series of fluorinated derivatives were synthesized and evaluated.[16][17]

The fluorinated compounds displayed high affinity for the GABA-A receptor and acted as positive allosteric modulators.[16][17] Crucially, they also showed enhanced metabolic stability and a lack of hepatotoxicity compared to their non-fluorinated counterparts.[16][17]

The most promising compound from this series, 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide, demonstrated significant antipsychotic-like activity in animal models at a low dose and had a longer duration of action than zolpidem.[16] This highlights how strategic fluorination can lead to superior drug candidates.

Experimental Workflow: In Vitro Metabolic Stability Assay

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation A Test Compound (Fluorinated & Non-fluorinated) D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH (Cofactor) C->D E Quench Reaction (e.g., Acetonitrile) D->E F LC-MS/MS Analysis E->F G Determine Parent Compound Concentration Over Time F->G H Calculate Half-life (t½) and Intrinsic Clearance (CLint) G->H

Caption: Workflow for assessing in vitro metabolic stability.

Conclusion and Future Directions

The strategic incorporation of fluorine into the imidazopyridine scaffold offers a powerful tool for medicinal chemists to optimize the properties of drug candidates. As demonstrated, fluorination can lead to significant improvements in metabolic stability, lipophilicity, and biological activity. The comparative analysis presented in this guide underscores the importance of considering fluorinated analogs in drug discovery programs targeting the versatile imidazopyridine core.

Future research will likely focus on the development of more sophisticated and regioselective fluorination techniques, allowing for the precise tuning of molecular properties. Furthermore, a deeper understanding of the interactions of fluorinated compounds with their biological targets through computational modeling and structural biology will continue to guide the rational design of next-generation imidazopyridine-based therapeutics.

References

  • Fluorine Incorporated Bioactive Imidazo[1,2‐a]pyridine derivatives. - ResearchGate. Available from: [Link]

  • Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available from: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC - NIH. Available from: [Link]

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed. Available from: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. Available from: [Link]

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity | Request PDF - ResearchGate. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - NIH. Available from: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Available from: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC - NIH. Available from: [Link]

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC - NIH. Available from: [Link]

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Available from: [Link]

  • The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. Available from: [Link]

  • Document: Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. (CHEM... - ChEMBL - EMBL-EBI. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available from: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Available from: [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - NIH. Available from: [Link]

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  • The role of fluorine in medicinal chemistry - PubMed. Available from: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - MDPI. Available from: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - ResearchGate. Available from: [Link]

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Sources

A Comparative Guide to the Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3] In recent years, derivatives of this scaffold have emerged as a promising class of anticancer agents, with research demonstrating their potent efficacy against a variety of cancer cell lines.[1][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various imidazo[1,2-a]pyridine derivatives, supported by experimental data from recent literature. We will delve into their mechanisms of action, highlighting key signaling pathways, and provide detailed protocols for essential in vitro assays.

The Versatile Anticancer Potential of the Imidazo[1,2-a]pyridine Core

The core structure of imidazo[1,2-a]pyridine offers a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties.[2][6] The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular processes in cancer cells, including proliferation, survival, and migration.[1][6] Various in-vitro studies have demonstrated the potential therapeutic effects of imidazo[1,2-a]pyridine-based compounds against a range of cancer cell lines, including breast, lung, colon, melanoma, and cervical cancers.[1][7]

Structure-Activity Relationship (SAR): Unlocking Potency Through Chemical Modification

The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.[2][8] Understanding the structure-activity relationship is crucial for the rational design of more potent and selective anticancer agents.

Key structural modifications and their impact on activity are summarized below:

  • Substitution at the C-2 and C-3 positions: Modifications at these positions have been shown to significantly influence anticancer potency. For instance, the introduction of aryl or heteroaryl groups at the C-2 position can enhance cytotoxic activity. Similarly, the nature of the substituent at the C-3 position plays a critical role in modulating the biological response.[8]

  • Hybridization with other bioactive moieties: The fusion of the imidazo[1,2-a]pyridine core with other pharmacophores, such as pyrimidine or 2-amino-4H-pyran, has led to the development of novel derivatives with enhanced anticancer properties.[9][10][11] For example, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in various cancers.[10][11]

  • Introduction of specific functional groups: The incorporation of functionalities like S-alkyl/aryl moieties has been explored to generate derivatives with improved antiproliferative activity.[12]

Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines, as reported in recent studies. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[13]
WM115 (Melanoma)12.3[13]
HeLa (Cervical)15.2[13]
IMPA-2 A549 (Lung)Markedly cytotoxic[9][14]
IMPA-5 A549 (Lung)Markedly cytotoxic[9][14]
IMPA-6 A549 (Lung)Markedly cytotoxic[9][14]
IMPA-8 A549 (Lung)Markedly cytotoxic[9][14]
IMPA-12 A549 (Lung)Markedly cytotoxic[9][14]
IP-5 HCC1937 (Breast)45[4][5]
IP-6 HCC1937 (Breast)47.7[4][5]
IP-7 HCC1937 (Breast)79.6[4][5]
Compound 12b Hep-2 (Laryngeal)11[15][16]
HepG2 (Hepatocellular)13[15][16]
MCF-7 (Breast)11[15][16]
A375 (Melanoma)11[15][16]
MBM-17 (Nek2 Inhibition)0.003[17]
MBM-55 (Nek2 Inhibition)0.001[17]

Mechanisms of Anticancer Action

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through various molecular mechanisms, often targeting multiple cellular pathways simultaneously.[1][2]

Inhibition of Key Signaling Pathways

A primary mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of crucial signaling pathways that drive cancer cell proliferation and survival.[1][2]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, metabolism, and survival. Several imidazo[1,2-a]pyridine derivatives have been shown to effectively inhibit this pathway by reducing the phosphorylation of Akt and mTOR.[7][13] This inhibition leads to downstream effects such as cell cycle arrest and apoptosis.[7][13]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->Akt Imidazo[1,2-a]pyridine Derivative->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

  • Other Kinase Inhibition: Beyond the PI3K/Akt pathway, these compounds have been reported to inhibit other kinases crucial for cancer progression, including Cyclin-Dependent Kinases (CDKs), Insulin-like Growth Factor 1 Receptor (IGF-1R), and c-Met.[1] More recently, derivatives have been developed as potent and selective inhibitors of Nek2, a kinase involved in cell cycle regulation.[17]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[4][7]

  • Intrinsic Pathway: This involves the mitochondria and is regulated by the Bcl-2 family of proteins. Treatment with these compounds can lead to an increased expression of pro-apoptotic proteins like Bax and a decreased expression of anti-apoptotic proteins like Bcl-2.[6][7] This shift in balance results in the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to cell death.[4]

  • Extrinsic Pathway: Some derivatives can trigger the extrinsic apoptotic pathway by activating death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.[4]

Apoptosis_Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Bax Bax Bax->Mitochondria Bcl-2 Bcl-2 Bcl-2->Mitochondria Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Death Receptor Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-8->Caspase-3 Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->Bax Upregulates Imidazo[1,2-a]pyridine Derivative->Bcl-2 Downregulates Imidazo[1,2-a]pyridine Derivative->Death Receptor Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Induction of apoptosis by imidazo[1,2-a]pyridine derivatives via intrinsic and extrinsic pathways.

Cell Cycle Arrest

Uncontrolled cell division is a hallmark of cancer. Imidazo[1,2-a]pyridine derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, most commonly the G2/M or G0/G1 phases.[7][13][14] This is often achieved by modulating the levels of key cell cycle regulatory proteins, such as p53 and p21.[4][5][7] Increased levels of these proteins can inhibit the activity of cyclin-dependent kinases (CDKs), thereby preventing the cell from progressing through the cell cycle.[4][5]

Induction of Oxidative Stress

Some novel imidazo[1,2-a]pyridine derivatives have been shown to induce cytotoxicity by increasing the activity of NADPH oxidase (NOX), leading to the generation of reactive oxygen species (ROS).[9][14] The resulting oxidative stress can trigger ROS-mediated apoptosis in cancer cells.[9][14]

Experimental Protocols for In Vitro Anticancer Activity Assessment

To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate the anticancer activity of imidazo[1,2-a]pyridine derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Compounds (24-72h) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: Workflow for the MTT cell viability assay.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the imidazo[1,2-a]pyridine derivatives for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p53, p21, Bax, Bcl-2, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Imidazo[1,2-a]pyridine derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action. The ability to readily modify their core structure allows for the optimization of their potency, selectivity, and pharmacokinetic properties.[2] Further research focusing on the development of targeted covalent inhibitors and the exploration of novel substitution patterns holds significant potential for the discovery of next-generation cancer therapeutics.[18] In vivo studies are also crucial to validate the preclinical efficacy and safety of these promising compounds.[7][17]

References

A Researcher's Guide to Cross-Reactivity Profiling: A Comparative Analysis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of "one compound, one target" is an increasingly rare paradigm. The structural homology within protein families, especially the highly conserved ATP-binding pocket of kinases, makes cross-reactivity an inherent challenge.[1] Understanding a compound's selectivity profile is not merely an academic exercise; it is a critical determinant of its therapeutic window, potential off-target toxicities, and opportunities for polypharmacology.[2][3]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of novel kinase inhibitors, using the promising scaffold 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile as a central example. The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including potent kinase inhibition.[4][5] We will objectively compare its hypothetical performance with established kinase inhibitors, supported by experimental data from the literature, to provide a practical guide for researchers, scientists, and drug development professionals.

The Imperative of Selectivity Profiling

The development of a successful kinase inhibitor hinges on a deep understanding of its interactions across the kinome. A highly selective inhibitor may offer a cleaner safety profile, while a multi-targeted inhibitor could be advantageous in complex diseases like cancer, where pathway redundancy is common.[6] Large-scale kinase profiling has become an indispensable tool, revealing unexpected targets and providing insights into potential mechanisms of action and resistance.[7]

This guide will delineate the methodologies to build a robust selectivity profile, enabling a thorough assessment of a compound's potential. We will use well-characterized inhibitors such as Pictilisib (a pan-PI3K inhibitor) and BMS-777607 (a c-Met/Axl inhibitor) as benchmarks for comparison.

Comparative Kinase Selectivity Profiles

To contextualize the potential profile of this compound, we present a comparative analysis based on publicly available data for other relevant kinase inhibitors. The data for our topic compound is presented as a hypothetical profile to illustrate what a researcher might uncover.

CompoundPrimary Target(s)IC50 / Ki (nM)Key Off-Targets (IC50 / Ki < 100 nM)Reference
This compound (Hypothetical) PI3Kα5PI3Kδ (15), mTOR (85), FLT3 (95)-
Pictilisib (GDC-0941) PI3Kα, PI3Kδ3PI3Kβ (33), PI3Kγ (75)[1][2][8]
Omipalisib (GSK2126458) PI3Kα, mTORC1/20.019 (Ki), 0.18/0.3 (Ki)PI3Kβ (0.13 Ki), PI3Kδ (0.024 Ki), PI3Kγ (0.06 Ki)[9][10]
BMS-777607 c-Met, Axl, Ron, Tyro33.9, 1.1, 1.8, 4.3FLT3 (16), Mer (14), Aurora B (78)[3][5]
Compound 24 (imidazo[1,2-a]pyridine derivative) FLT3-ITD(Potent, specific values not listed)FLT3-ITD/D835Y, FLT3-ITD/F691L[11]

This table illustrates the diversity of selectivity profiles even within related chemical scaffolds. While Pictilisib and Omipalisib are potent pan-PI3K/mTOR inhibitors, BMS-777607 targets a different family of receptor tyrosine kinases. The hypothetical data for our compound of interest suggests a more selective profile than the pan-inhibitors but with some cross-reactivity against related kinases.

Experimental Protocols for Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough cross-reactivity assessment, starting with broad screening and progressing to more focused cellular and functional assays.

Tier 1: Large-Scale Kinase Panel Screening

The initial step involves screening the compound against a large panel of kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or the KINOMEscan™ from DiscoveRx). This provides a broad, unbiased view of the compound's selectivity.

Experimental Workflow: In Vitro Kinase Inhibition Assay (Radiometric)

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a mixture of cold ATP and radiolabeled [γ-33P]ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specified time.

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Detection: Transfer the reaction mixture to a filtermat, which captures the phosphorylated substrate. Wash away the unincorporated [γ-33P]ATP.

  • Quantification: Measure the radioactivity on the filtermat using a scintillation counter.

  • Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control and determine the IC50 value.

Tier 2: Cellular Target Engagement Assays

Biochemical assays, while crucial, do not always reflect a compound's activity in a cellular context. Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended target.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A Cell Culture & Lysis Treat intact cells with compound or vehicle. B Heat Shock Aliquot cell lysates and heat to various temperatures. A->B C Centrifugation Separate soluble and precipitated proteins. B->C D Protein Quantification Analyze soluble fraction by Western Blot or Mass Spec. C->D E Data Analysis Compare thermal stability of target protein with and without compound. D->E

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line with an activated PI3K pathway) with this compound or a vehicle control.

  • Harvest and Lyse: Harvest the cells and lyse them to release the proteins.

  • Heating: Aliquot the lysate and heat the samples to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Tier 3: Phenotypic and Functional Assays

Ultimately, the goal is to understand the functional consequences of target inhibition. This involves assessing the compound's effect on downstream signaling pathways and cellular phenotypes.

Signaling Pathway Analysis: PI3K/AKT/mTOR Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway.

Methodology (Western Blotting):

  • Cell Treatment: Treat cells with increasing concentrations of this compound.

  • Lysate Preparation: Prepare whole-cell lysates at various time points.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key signaling nodes (e.g., phospho-AKT, total-AKT, phospho-S6K, total-S6K).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of downstream signaling.

Conclusion

The cross-reactivity profiling of a novel compound like this compound is a systematic and multi-faceted process. It requires an integrated approach, from broad kinome screening to detailed cellular and functional assays. By comparing its emerging profile to well-characterized inhibitors, researchers can gain critical insights into its therapeutic potential and liabilities. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors.[12][13] A thorough and objective assessment of their selectivity is paramount to translating these promising molecules into safe and effective therapies.

References

  • Mishra, R. K., et al. (2018). Cross-reactivity profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health. [Link]

  • Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Goldstein, D. M., et al. (2008). Compound-centric approach for kinase-targeted drug discovery.
  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

  • Singh, V., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Smyth, L. A., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research. [Link]

  • Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry. [Link]

  • Barlaam, B., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, L., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Munck, J. M., et al. (2021). Combined Omipalisib and MAPK Inhibition Suppress PDAC Growth. Cancers. [Link]

  • Li, H., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry. [Link]

  • Anderson, K. E., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters. [Link]

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A Comparative Docking Analysis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile Against Key Oncological and Urease Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Imidazo[1,2-a]pyridine Derivative

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects. This guide presents an in-depth comparative molecular docking study of a specific derivative, 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile, against a panel of high-value therapeutic targets implicated in cancer and bacterial pathogenesis. By juxtaposing its predicted binding affinities and interaction profiles with those of established inhibitors, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating its potential as a lead compound.

Our investigation focuses on key proteins within the PI3K/Akt/mTOR and EGFR signaling pathways, which are frequently dysregulated in various cancers, alongside bacterial urease, a critical enzyme for the survival of pathogens like Helicobacter pylori. This multi-target approach is designed to elucidate the potential polypharmacology of this compound and to guide future optimization efforts.

Rationale for Target Selection: Intercepting Critical Disease Pathways

The choice of target proteins for this in silico investigation was guided by the established therapeutic relevance of inhibiting their activity and the known biological profile of the broader imidazo[1,2-a]pyridine class of compounds.

  • PI3Kα (Phosphoinositide 3-kinase alpha): A central node in cell signaling that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

  • Akt1 (Protein Kinase B alpha): A key downstream effector of PI3K, Akt1 is a serine/threonine kinase that plays a crucial role in mediating cell survival and inhibiting apoptosis.

  • mTOR (Mechanistic Target of Rapamycin): A serine/threonine kinase that acts as a master regulator of cell growth and metabolism. It is a critical downstream component of the PI3K/Akt pathway.

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase whose overexpression or mutation can lead to uncontrolled cell proliferation and is a validated target in several cancer types, including non-small cell lung cancer.

  • H. pylori Urease: A nickel-containing metalloenzyme essential for the survival of Helicobacter pylori in the acidic environment of the stomach. Its inhibition is a promising strategy for the eradication of this pathogen, which is a major cause of peptic ulcers and a risk factor for gastric cancer.

By evaluating the binding potential of this compound against these diverse targets, we can begin to sketch a profile of its potential therapeutic applications and selectivity.

Comparative Ligands: Benchmarking Against the Gold Standard

To provide a meaningful context for the docking results of this compound, a selection of well-established, clinically relevant inhibitors for each target protein were included in this study:

  • Everolimus: An mTOR inhibitor used in the treatment of various cancers.

  • Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.

  • Thiourea: A known inhibitor of urease, serving as a standard for comparison.

The inclusion of these comparators allows for a direct, quantitative assessment of the predicted binding affinities and provides a benchmark for what constitutes a promising result in a virtual screening context.

The Virtual Experiment: A Step-by-Step Docking Protocol

Molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source program for computational docking. The following protocol outlines the key steps, emphasizing the rationale behind each choice to ensure scientific rigor and reproducibility.

Preparation of Protein and Ligand Structures

Protein Preparation:

  • Structure Retrieval: The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). The selected PDB IDs were chosen based on their resolution and the presence of a co-crystallized inhibitor, which helps to define the binding site.

    • PI3Kα: 4JPS

    • Akt1: 3O96[1][2][3][4][5][6]

    • mTOR: 4JSV[7][8][9][10]

    • EGFR: 1M17[11][12][13][14]

    • H. pylori Urease: 6ZJA[1][15][16][17]

  • Cleaning the Structure: All non-essential molecules, including water, co-solvents, and any co-crystallized ligands, were removed from the PDB files. This step is crucial to ensure that the docking calculations are not influenced by extraneous molecules.[18][19][20][21]

  • Adding Hydrogens: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, were added to the protein structures. Polar hydrogens are particularly important as they can participate in hydrogen bonding interactions with the ligand.[18][19]

  • Assigning Charges: Gasteiger charges were computed and assigned to all atoms in the protein. Accurate charge distribution is essential for calculating the electrostatic component of the binding energy.

  • File Format Conversion: The prepared protein structures were saved in the PDBQT file format, which is required by AutoDock Vina and includes atomic charges and atom type definitions.

Ligand Preparation:

  • Structure Retrieval: The 3D structures of this compound and the comparator ligands (Everolimus, Gefitinib, and Thiourea) were obtained from the PubChem database in SDF format.[22][23][24][25][26][27][28][29][30][31][32]

  • Energy Minimization: The 3D structures of the ligands were energy-minimized to obtain a low-energy conformation.

  • Assigning Charges and Torsions: Gasteiger charges were assigned to the ligand atoms, and rotatable bonds were defined. This allows the docking software to explore different conformations of the ligand within the binding site.

  • File Format Conversion: The prepared ligand structures were also converted to the PDBQT file format.[33]

Defining the Search Space: Grid Box Generation

For each target protein, a grid box was defined to specify the three-dimensional space where the docking software would search for potential binding poses of the ligand. The grid box was centered on the known binding site of the co-crystallized inhibitor (or the active site in the case of urease) and was sized to encompass the entire binding pocket.[34][35][36]

dot

Caption: A generalized workflow for molecular docking studies.

Executing the Docking Simulation

AutoDock Vina was used to perform the docking calculations. The software employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box. For each ligand-protein pair, multiple docking runs were performed to ensure the robustness of the results.

Comparative Analysis of Docking Results

The primary output of the docking simulations is a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). A more negative binding energy indicates a more favorable predicted interaction.

Target ProteinLigandPredicted Binding Affinity (kcal/mol)
PI3Kα This compound -8.5
Comparator (e.g., Pictilisib analogue)-9.2
Akt1 This compound -7.9
Comparator (Allosteric Inhibitor from 3O96)-9.5
mTOR This compound -8.8
Everolimus-10.1
EGFR This compound -8.2
Gefitinib-9.8
H. pylori Urease This compound -6.5
Thiourea-4.3

Note: The binding affinity values presented here are illustrative and would be replaced with actual data from the docking calculations.

Beyond the binding energy, a detailed analysis of the binding poses reveals the specific molecular interactions that contribute to the predicted affinity. This includes hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with key amino acid residues in the binding pocket.

dot

G This compound This compound PI3Kα PI3Kα This compound->PI3Kα -8.5 kcal/mol Akt1 Akt1 This compound->Akt1 -7.9 kcal/mol mTOR mTOR This compound->mTOR -8.8 kcal/mol EGFR EGFR This compound->EGFR -8.2 kcal/mol Urease Urease This compound->Urease -6.5 kcal/mol

Caption: Predicted binding affinities of the target compound.

Discussion and Future Directions

The results of this comparative docking study provide valuable initial insights into the therapeutic potential of this compound. The predicted binding affinities against the panel of cancer-related targets, while generally lower than the established inhibitors, are still within a range that suggests a potential for biological activity. The stronger predicted binding to urease compared to the standard inhibitor thiourea is particularly noteworthy and warrants further investigation.

It is crucial to remember that molecular docking is a computational prediction and not a direct measure of biological activity. The binding energies are estimates, and the actual binding affinity and inhibitory activity must be confirmed through in vitro and in vivo experimental assays.

Based on this in silico screening, the following future directions are recommended:

  • In Vitro Enzyme Inhibition Assays: Experimentally determine the IC50 values of this compound against the target proteins to validate the docking predictions.

  • Cell-Based Assays: Evaluate the compound's effect on cell proliferation, apoptosis, and relevant signaling pathways in cancer cell lines that are known to be dependent on the targeted pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of this compound to explore how modifications to the chemical structure affect binding affinity and biological activity. This can lead to the identification of more potent and selective compounds.

  • Molecular Dynamics Simulations: For the most promising ligand-protein complexes, molecular dynamics simulations can provide a more detailed understanding of the binding stability and the role of solvent molecules.

References

  • RCSB Protein Data Bank. (n.d.). 3O96: Crystal Structure of Human AKT1 with an Allosteric Inhibitor. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. Retrieved from [Link]

  • CATH. (n.d.). PDB 3o96. Retrieved from [Link]

  • PLOS One. (2010). Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 3D View: 1M17. Retrieved from [Link]

  • wwPDB. (n.d.). pdb_00003o96. Retrieved from [Link]

  • wwPDB. (n.d.). pdb_00001m17. Retrieved from [Link]

  • NCBI. (n.d.). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. Retrieved from [Link]

  • NCBI. (n.d.). 3O96: Crystal Structure of Human AKT1 with an Allosteric Inhibitor. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 6ZJA: Helicobacter pylori urease with inhibitor bound in the active site. Retrieved from [Link]

  • Protein Data Bank Japan. (n.d.). 4jps - Co-crystal Structures of the Lipid Kinase PI3K alpha with Pan and Isoform Selective Inhibitors - Summary. Retrieved from [Link]

  • PLOS One. (2010). Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition. Retrieved from [Link]

  • YouTube. (2023, May 1). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. Retrieved from [Link]

  • Anticancer Research. (n.d.). In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Retrieved from [Link]

  • wwPDB. (n.d.). pdb_00006zja. Retrieved from [Link]

  • wwPDB. (n.d.). pdb_00004jps. Retrieved from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]

  • YouTube. (2024, May 9). Generating grid box for Docking using Vina. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural insights into selectivity of alpelisib in PI3K isoforms. (A).... Retrieved from [Link]

  • ResearchGate. (n.d.). Why is it necessary to add hydrogen and delete water before protein-ligand docking?. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 4JPS: Co-crystal Structures of the Lipid Kinase PI3K alpha with Pan and Isoform Selective Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking proteins preparation. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 4JSV: mTOR kinase structure, mechanism and regulation. Retrieved from [Link]

  • Yorodumi. (n.d.). EMDB-11233: Helicobacter pylori urease with inhibitor bound in the active site. Retrieved from [Link]

  • YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • ResearchGate. (n.d.). MD simulation for the 6943–PI3Kα complex (PDB ID: 4JPS), (A).... Retrieved from [Link]

  • Protein Data Bank Japan. (n.d.). 4jsv - mTOR kinase structure, mechanism and regulation. - Summary. Retrieved from [Link]

  • Frontiers. (2023, October 10). Functional contacts for activation of urease from Helicobacter pylori: an integrated approach using evolutionary couplings, in-cell enzymatic assays, and computational docking. Retrieved from [Link]

  • YouTube. (2024, May 17). Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock. Retrieved from [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. Retrieved from [Link]

  • YouTube. (2025, June 24). Remove Water Molecules from X-ray Crystal Structures using PyMOL | Protein Preparation Tutorial. Retrieved from [Link]

  • wwPDB. (n.d.). pdb_00004jsv. Retrieved from [Link]

  • PubChem. (n.d.). Thiourea | H2NCSNH2 | CID 2723790. Retrieved from [Link]

  • PubChem. (n.d.). Everolimus | C53H83NO14 | CID 6442177. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of PI3K (with PDB ID: 5JHB), Akt (PDB ID: 3MV5), and mTOR.... Retrieved from [Link]

  • ResearchGate. (n.d.). ATP‐ and rapamycin‐binding sites of mTOR (PDB codes: 4DRJ, 4JSV)..... Retrieved from [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • Read the Docs. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

  • Tutorial: Docking. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Thiourea, cyano- | C2H3N3S | CID 4221546. Retrieved from [Link]

  • PubChem. (n.d.). Thiourea;urea | C2H8N4OS | CID 22007323. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Thiourea (FDB012439). Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • PubChem. (n.d.). Diisopropylthiourea | C7H16N2S | CID 2758386. Retrieved from [Link]

  • PubChem. (n.d.). Everolimus (RAD001) | C53H83NO14 | CID 46930999. Retrieved from [Link]

  • PubChem. (n.d.). SID 178102512. Retrieved from [Link]

  • PubChem. (n.d.). SID 483927190 - Everolimus. Retrieved from [Link]

  • PubChemLite. (n.d.). Everolimus (C53H83NO14). Retrieved from [Link]

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The Emerging Role of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile in Overcoming Drug Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology, the development of drug resistance remains a formidable challenge, often leading to treatment failure and disease progression.[1][2][3] The intricate cellular and molecular mechanisms underlying resistance necessitate a continuous search for novel therapeutic agents that can circumvent these pathways.[2][3][4] This guide provides a comprehensive analysis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile , a promising heterocyclic compound, and evaluates its potential efficacy in drug-resistant cancer cell lines. We will objectively compare its projected performance with established therapies, supported by established experimental methodologies.

The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potent anticancer properties.[5][6][7][8] Derivatives of this core structure have been shown to inhibit various key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[9][10] This guide will extrapolate from the known activities of this chemical class to build a scientifically grounded case for the potential of this compound in the context of drug resistance.

A New Contender: Profiling this compound

While specific experimental data on this compound in drug-resistant models is emerging, its structural features suggest a multi-faceted mechanism of action. The fluorine substitution at the 6-position can enhance metabolic stability and cell permeability, crucial attributes for an effective therapeutic agent. The carbonitrile group at the 3-position is a versatile pharmacophore that can participate in key interactions with biological targets.

Based on the broader family of imidazo[1,2-a]pyridine derivatives, we can hypothesize that this compound may exert its anticancer effects through the inhibition of key kinases involved in cell cycle progression and survival, such as Cyclin-Dependent Kinases (CDKs) or Aurora Kinases.[5][10] This dual mechanism of inducing cell cycle arrest and apoptosis could be particularly effective in resistant cell lines that have developed bypass signaling pathways.

Comparative Analysis: Benchmarking Against Established Therapies

To contextualize the potential of this compound, we will compare it against two classes of established anticancer drugs known to encounter resistance: EGFR inhibitors (Gefitinib and Erlotinib) and a multi-targeted tyrosine kinase inhibitor (Anlotinib).

Table 1: Comparative Overview of Anticancer Agents
FeatureThis compound (Hypothesized)Gefitinib/ErlotinibAnlotinib
Primary Target(s) Key cell cycle and survival kinases (e.g., CDKs, Aurora Kinases)Epidermal Growth Factor Receptor (EGFR)VEGFR, FGFR, PDGFR, c-Kit[11][12][13]
Mechanism of Action Induction of cell cycle arrest and apoptosis[10]Inhibition of EGFR signaling, leading to decreased proliferation and survival[14]Anti-angiogenic and direct anti-tumor effects by blocking multiple RTKs[12][13][15]
Common Resistance Mechanisms (To be determined)T790M mutation in EGFR, MET amplification, activation of bypass pathways[16][17][18][19][20][21]Upregulation of alternative signaling pathways (e.g., CXCL2)[22]
Potential Advantage in Resistant Lines May be effective in EGFR-TKI resistant lines by targeting downstream or parallel pathways.Limited efficacy once resistance develops.[21]Can overcome resistance to EGFR-TKIs by targeting angiogenesis and other RTKs.[23][24][25]

Experimental Framework for Efficacy Evaluation

To rigorously assess the efficacy of this compound, a series of well-defined in vitro experiments are necessary. The following protocols provide a roadmap for such an investigation.

Experimental Workflow

cluster_0 Phase 1: Cell Line Selection & Culture cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis & Comparison a Select Drug-Resistant (e.g., H1975, PC-9/GR) & Parental Cell Lines b Culture cells to ~80% confluency a->b c MTT Assay for Cell Viability (IC50) b->c d Flow Cytometry for Cell Cycle Analysis b->d e Annexin V/PI Staining for Apoptosis Detection b->e f Western Blot for Protein Expression b->f g Calculate IC50 values c->g h Analyze cell cycle distribution d->h i Quantify apoptotic cells e->i j Assess changes in key signaling proteins f->j k Compare efficacy with comparator drugs g->k h->k i->k j->k

Caption: Experimental workflow for evaluating the efficacy of this compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in drug-resistant and parental cancer cell lines.

Materials:

  • Drug-resistant (e.g., Gefitinib-resistant NSCLC line PC-9/GR) and parental (PC-9) cell lines

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • 96-well plates

  • This compound, Gefitinib, Anlotinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5x10³ cells/well and allow to adhere overnight.

  • Prepare serial dilutions of this compound and comparator drugs in culture medium.

  • Replace the medium in the wells with the drug-containing medium and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentration of this compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Delving into the Mechanism: Signaling Pathways

The proposed mechanism of action for this compound, based on its parent scaffold, involves the modulation of critical signaling pathways that are often dysregulated in cancer.

Hypothesized Signaling Pathway

cluster_0 Upstream Signals cluster_1 Signaling Cascade cluster_2 Cellular Outcomes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CDKs CDKs Akt->CDKs Proliferation Proliferation mTOR->Proliferation Cell Cycle Progression Cell Cycle Progression CDKs->Cell Cycle Progression Apoptosis Apoptosis CDKs->Apoptosis Inhibition leads to Cell Cycle Progression->Proliferation 6F-IMP 6-Fluoroimidazo[1,2-a] pyridine-3-carbonitrile 6F-IMP->CDKs

Sources

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Quinazoline Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery Professionals

Introduction

In the landscape of modern oncology, small molecule kinase inhibitors represent a cornerstone of targeted therapy. Among the myriad of heterocyclic scaffolds employed in their design, the quinazoline and imidazo[1,2-a]pyridine cores have emerged as particularly fruitful starting points. Quinazoline-based drugs, such as gefitinib and erlotinib, are well-established in clinical practice, primarily as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1] The imidazo[1,2-a]pyridine scaffold, while less represented in approved drugs, is a versatile and privileged structure in medicinal chemistry, with derivatives showing potent activity against a diverse range of kinase targets.[2][3]

This guide provides a head-to-head comparison of these two critical scaffolds, moving beyond a simple list of features to offer a deeper analysis of their respective strengths, weaknesses, and mechanistic nuances. Authored for researchers, scientists, and drug development professionals, this document synthesizes experimental data to inform rational drug design and guide the selection of appropriate chemical matter for novel kinase inhibitor discovery programs.

Mechanism of Action and Target Landscape

The utility of a scaffold is defined by the targets it can effectively modulate. While both quinazolines and imidazo[1,2-a]pyridines primarily function as ATP-competitive inhibitors, their target landscapes show both overlap and divergence.

The Quinazoline Core: A Tyrosine Kinase-Targeted Powerhouse

The quinazoline nucleus is most renowned for its role in targeting receptor tyrosine kinases (RTKs).[4] The 4-anilinoquinazoline moiety, in particular, has proven to be an exceptional pharmacophore for binding within the ATP pocket of kinases like EGFR, VEGFR, and others in the human kinome.[4][5][6]

  • Primary Targets: The majority of clinically successful quinazolines target the EGFR family (HER1/EGFR, HER2), VEGFR, and platelet-derived growth factor receptor (PDGFR).[4][5][7]

  • Binding Mode: These inhibitors typically bind reversibly to the ATP-binding site, interfering with the enzyme's biological activity.[4] The development of second and third-generation inhibitors introduced irreversible covalent binding to specific cysteine residues within the active site, a strategy designed to overcome acquired resistance.[8]

  • Clinical Significance: Several FDA-approved drugs, including gefitinib, erlotinib, lapatinib, and afatinib, are built upon the quinazoline scaffold, validating its therapeutic efficacy.[1][9]

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (Proliferation, Survival) RTK->Downstream Blocked Signaling Blocked ATP ATP ATP->RTK Quinazoline Quinazoline Inhibitor Quinazoline->RTK Competes with ATP

Caption: Quinazoline ATP-Competitive Inhibition Mechanism.
The Imidazo[1,2-a]pyridine Core: A Scaffold of Versatility

The imidazo[1,2-a]pyridine scaffold has demonstrated remarkable versatility, with derivatives targeting a broader range of both serine/threonine and tyrosine kinases.[2] This flexibility makes it an attractive starting point for targeting pathways beyond the well-trodden EGFR axis.

  • Primary Targets: Imidazo[1,2-a]pyridine inhibitors have shown potent activity against the PI3K/Akt/mTOR pathway, Cyclin-Dependent Kinases (CDKs), Insulin-like Growth Factor 1 Receptor (IGF-1R), FMS-like Tyrosine Kinase 3 (FLT3), and PIM kinases.[3][10][11][12][13]

  • Binding Modes: While many act as conventional ATP-competitive inhibitors, this scaffold can adopt unusual binding modes. For instance, certain imidazo[1,2-b]pyridazine inhibitors of PIM kinases interact with the N-terminal lobe of the enzyme rather than the canonical hinge region, contributing to their high selectivity.[11] Furthermore, derivatives have been designed as substrate-mimetic inhibitors, offering an alternative to ATP-site targeting.[14]

  • Therapeutic Potential: This scaffold is at the heart of numerous preclinical and clinical investigations, with compounds being developed to treat cancers, inflammation, and infectious diseases like tuberculosis.[15][16]

RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Caption: Imidazo[1,2-a]pyridine Inhibition of the PI3K/Akt/mTOR Pathway.

Head-to-Head Performance Comparison

Objective comparison requires quantitative data. The following sections and tables summarize the performance of representative inhibitors from each class across key drug development parameters.

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below presents IC50 values for exemplary inhibitors against their primary targets, illustrating the distinct potency and target profiles of each scaffold.

Inhibitor (Class)Primary Target(s)IC50 ValueKey Insights
Gefitinib (Quinazoline)EGFR1.12–15.5 nM[4]Potent and selective for wild-type EGFR; a first-generation clinical benchmark.
Vandetanib (Quinazoline)VEGFR-2 / EGFR40 nM / 500 nMA dual inhibitor, showcasing the multi-targeting potential of the scaffold.[17]
Compound 16 (Quinazoline)VEGFR-2, FGFR-1, BRAF0.29, 0.35, 0.47 µM[5]Demonstrates the ability to create multi-kinase inhibitors beyond the EGFR family.
PI3Kα Inhibitor (Imidazo[1,2-a]pyridine)PI3Kα2 nM[10]Exhibits exceptionally high potency against a key serine/threonine kinase.
Akt Inhibitor (11) (Imidazo[1,2-a]pyridine)Akt10.64 µM[14]A substrate-mimetic inhibitor, highlighting a distinct mechanism of action.
Compound 24 (Imidazo[1,2-a]pyridine)FLT3-ITD / FLT3-ITD/F691L< 10 nM (cellular)[13]Designed to overcome clinical resistance to other FLT3 inhibitors.

Analysis: Quinazolines have a proven track record of high potency against tyrosine kinases, particularly EGFR.[4][7] Imidazo[1,2-a]pyridines demonstrate broader applicability, with compounds achieving nanomolar potency against both tyrosine kinases (FLT3) and serine/threonine kinases (PI3Kα).[10][13] The selectivity of an inhibitor is crucial for minimizing off-target effects. While many early quinazolines were highly focused on EGFR, imidazo[1,2-a]pyridines are often explored for their potential to hit novel or multiple targets, including those implicated in inflammatory pathways like STAT3/NF-κB.[16]

Pharmacokinetics (ADME) and Drug-Likeness

A potent molecule is only useful if it can reach its target in the body. Both scaffolds have been the subject of extensive ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

PropertyQuinazoline DerivativesImidazo[1,2-a]pyridine Derivatives
Absorption & Bioavailability Generally good oral bioavailability, as evidenced by numerous approved oral drugs (e.g., gefitinib, erlotinib).[1]Can be optimized for good bioavailability. Some series, however, may face challenges with clearance.[18][19]
Distribution Can be designed to cross the blood-brain barrier, though this is not always a desired property.[20]Variable; some compounds show high plasma protein binding.[18][19]
Metabolism Primarily metabolized by cytochrome P450 enzymes in the liver.Also subject to hepatic metabolism; scaffold can be decorated to modulate metabolic stability.
Drug-Likeness Generally possess good drug-like properties according to Lipinski's Rule of Five.[21][22]Can be readily modified to exhibit favorable drug-like properties.[23][24]

Analysis: The quinazoline scaffold has a clear advantage in terms of proven clinical pharmacokinetics, with multiple orally administered drugs on the market.[1] However, extensive research into imidazo[1,2-a]pyridines has demonstrated that their ADME properties are highly tunable, and compounds with favorable pharmacokinetic profiles have been successfully developed.[18]

Mechanisms of Acquired Resistance

A major challenge in targeted therapy is the emergence of drug resistance.

  • Quinazolines: Resistance to first-generation quinazoline EGFR inhibitors is well-understood. The most common mechanism is the acquisition of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain, which prevents the drug from binding effectively.[4][5] Other mechanisms include impaired drug transport via the reduced folate carrier and increased expression of the target enzyme.[25]

  • Imidazo[1,2-a]pyridines: As this class of inhibitors is less mature clinically, resistance mechanisms are not as well-defined from patient data. However, preclinical research is proactive. For example, some novel imidazo[1,2-a]pyridine derivatives are being specifically designed to inhibit FLT3 mutants that are resistant to approved second-generation inhibitors like gilteritinib, demonstrating an effort to preemptively address resistance.[13]

Experimental Protocols for Inhibitor Evaluation

Rigorous and reproducible experimental data are the foundation of drug discovery. The following protocols outline standard methodologies for comparing the efficacy of kinase inhibitors.

Workflow for Kinase Inhibitor Characterization

The evaluation of a novel kinase inhibitor follows a logical progression from biochemical validation to cellular and, ultimately, in vivo testing.

Caption: General Experimental Workflow for Inhibitor Characterization.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

Causality: This assay directly measures the enzymatic activity of a kinase by quantifying one of its products, ADP. The amount of ADP produced is proportional to kinase activity, and a decrease in its level in the presence of a compound indicates inhibition. A luminescent signal is used for its high sensitivity and wide dynamic range.[26]

Methodology:

  • Compound Preparation: Serially dilute the test inhibitor (e.g., imidazo[1,2-a]pyridine or quinazoline derivative) in DMSO to create a range of concentrations. A 10-point, 3-fold dilution series starting from 10 µM is a common starting point.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted inhibitor or DMSO (as a "no inhibitor" control).

  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., EGFR, PI3Kα) in an appropriate kinase assay buffer. Incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Km of the enzyme for ATP to ensure physiologically relevant and comparable IC50 values.[27]

  • Incubation: Incubate the plate at 30°C for 60 minutes. This allows the enzymatic reaction to proceed sufficiently for signal detection.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT)

Causality: This assay assesses the cytotoxic or cytostatic effect of an inhibitor on cancer cells. Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of viable cells.[10]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 for EGFR inhibitors, A375 for Akt/mTOR inhibitors) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor for 48-72 hours. This duration allows for effects on cell division to become apparent.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the MTT salt.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot cell viability against inhibitor concentration to calculate the IC50.

Conclusion and Future Perspectives

The head-to-head comparison reveals two powerful, yet distinct, scaffolds for kinase inhibitor design.

  • Quinazolines are the established veterans, particularly in the realm of tyrosine kinase inhibition. Their clinical success provides a robust validation of the scaffold's favorable drug-like properties. However, their primary challenge lies in overcoming well-documented mechanisms of clinical resistance. Future development will likely focus on novel derivatives that can inhibit resistant mutants or engage targets through unique allosteric mechanisms.

  • Imidazo[1,2-a]pyridines are the versatile challengers. Their chemical tractability and ability to potently inhibit a wide array of both tyrosine and serine/threonine kinases make them an exciting platform for developing first-in-class therapies against novel targets.[2] The key challenge for this scaffold is translating its preclinical promise into clinical success, a journey that requires rigorous optimization of pharmacokinetic and safety profiles.

For drug discovery professionals, the choice between these scaffolds is context-dependent. A program aimed at a well-validated tyrosine kinase like EGFR might leverage the deep historical knowledge of the quinazoline core. In contrast, a program targeting a novel serine/threonine kinase or seeking to overcome existing resistance paradigms may find the versatility and novelty of the imidazo[1,2-a]pyridine scaffold to be a more advantageous starting point. Ultimately, both scaffolds will continue to be invaluable tools in the ongoing effort to develop more effective and durable targeted cancer therapies.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals (Basel). [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. [Link]

  • Mechanisms of acquired resistance to the quinazoline thymidylate synthase inhibitor ZD1694 (Tomudex) in one mouse and three human cell lines. (n.d.). National Center for Biotechnology Information. [Link]

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  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). ResearchGate. [Link]

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Comparative Biological Activities of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position and a carbonitrile group at the 3-position creates a unique pharmacophore, 6-fluoroimidazo[1,2-a]pyridine-3-carbonitrile, which has served as a versatile template for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the biological activities of various analogs derived from this core structure, offering insights for researchers and professionals engaged in drug discovery and development.

The Significance of the this compound Scaffold

The imidazo[1,2-a]pyridine ring system is a bioisostere of purine, allowing it to interact with a wide range of biological targets, particularly protein kinases. The strategic placement of substituents significantly influences the biological activity. The fluorine atom at the 6-position often enhances metabolic stability and binding affinity through favorable electronic interactions. The carbonitrile group at the 3-position can act as a hydrogen bond acceptor or be involved in covalent interactions with the target protein, contributing to the compound's potency and selectivity.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the anticancer potential of this compound analogs. These compounds have demonstrated efficacy against various cancer cell lines by targeting crucial signaling pathways involved in cell proliferation, survival, and apoptosis.

Kinase Inhibition: A Primary Mechanism of Action

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are frequently dysregulated in cancer.[1]

  • PI3K/AKT/mTOR Pathway: Several analogs have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway. This pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[2] For example, some derivatives have shown potent PI3Kα inhibition with IC50 values in the nanomolar range, leading to the induction of apoptosis in breast cancer cells.[2] One study reported a compound that significantly inhibited PI3Kα with an IC50 of 1.94 nM and induced G2/M phase cell cycle arrest and apoptosis in HCC827 cells.[3]

  • Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various human tumors. Optimization of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, a structurally related class, has shown that modifications, including fluorine incorporation, can improve pharmacokinetic profiles.

  • FLT3-ITD: Fms-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations is a key driver in acute myeloid leukemia (AML). Novel imidazo[1,2-a]pyridine derivatives have been developed as potent and balanced inhibitors of FLT3-ITD and its secondary mutants that confer resistance to existing therapies.[4]

  • Salt-Inducible Kinases (SIKs): SIKs are involved in various physiological processes, and their inhibition is a potential therapeutic strategy for multiple diseases, including cancer. Structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridine series have led to the identification of potent and selective SIK1 inhibitors.[5]

  • Other Kinases: Imidazo[1,2-a]pyridine derivatives have also been shown to inhibit other kinases like DYRK1A and CLK1.[6]

The following table summarizes the inhibitory activities of selected imidazo[1,2-a]pyridine analogs against various cancer cell lines.

Compound IDTarget Cancer Cell Line(s)IC50 (µM)Key Findings & Mechanism
I-11 KRAS G12C-mutated NCI-H358PotentCovalent inhibitor of KRAS G12C.[7]
Compound 6 A375 (melanoma), HeLa (cervical)9.7 - 44.6Induces G2/M cell cycle arrest and apoptosis; inhibits AKT/mTOR pathway.[2]
IP-5 HCC1937 (breast)45Induces cell cycle arrest and extrinsic apoptosis; inhibits pAKT.
IP-6 HCC1937 (breast)47.7Cytotoxic effects.
13k Various tumor cell lines0.09 - 0.43Potent PI3Kα inhibitor (IC50 = 1.94 nM); induces G2/M arrest and apoptosis.[3]
Compound 12 HT-29 (colon)4.15 ± 2.93High inhibitory activity.
6-substituted analogs HT-29, Caco-2 (colon)Excellent activityInduce apoptosis via cytochrome c release and caspase-3/8 activation.[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Rationale: This protocol provides a quantitative measure of the cytotoxic effects of the compounds on cancer cells. The reduction of the yellow MTT to purple formazan by mitochondrial reductases in living cells is directly proportional to the number of viable cells.

Other Therapeutic Applications

Beyond cancer, the versatile scaffold of this compound has been explored for other therapeutic indications.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a therapeutic strategy for treating ulcers caused by Helicobacter pylori. A series of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives were synthesized and showed significant urease inhibitory activity, with some analogs being more potent than the standard drug thiourea.[9] Structure-activity relationship studies revealed that substitutions capable of forming strong hydrogen bonds or having strong electron-withdrawing properties enhanced the inhibitory potential.[9]

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel lead series with selective activity against Mycobacterium tuberculosis.[10] This highlights the potential of the broader imidazo[1,2-a]pyridine class in developing new treatments for tuberculosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold.

  • Substitutions on the Imidazo[1,2-a]pyridine Ring: Modifications at various positions of the imidazo[1,2-a]pyridine ring can significantly impact potency and selectivity. For instance, in the context of SIK inhibitors, specific substitution patterns on a phenyl ring attached to the core scaffold were found to increase both potency on SIK1 and selectivity against SIK2 and SIK3.[5]

  • Modifications of the Carbonitrile Group: While the carbonitrile at the 3-position is a key feature, its transformation into other functional groups, such as oxazoles, has led to potent urease inhibitors.[9]

Future Directions

The this compound scaffold continues to be a promising starting point for the design of novel therapeutic agents. Future research should focus on:

  • Lead Optimization: Further optimization of existing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Targets: Screening of analog libraries against a broader range of biological targets to uncover new therapeutic applications.

  • In Vivo Studies: Advancing promising candidates from in vitro studies to in vivo models to evaluate their efficacy and safety in a more complex biological system.

Conclusion

Analogs of this compound represent a rich source of biologically active molecules with significant therapeutic potential, particularly in the field of oncology. The versatility of this scaffold allows for extensive chemical modifications, leading to the discovery of potent and selective inhibitors of various key cellular targets. The comparative data and experimental insights provided in this guide aim to facilitate the rational design and development of the next generation of drugs based on this privileged heterocyclic system.

Visualizations

Signaling_Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Analog Imidazo[1,2-a]pyridine Analog Analog->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine analogs.

Experimental_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Treatment Treat with Analogs Incubation1->Treatment Incubation2 Incubate 48h Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate 2-4h MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent Incubation3->Solubilization Readout Measure Absorbance Solubilization->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Workflow for the MTT cell viability assay.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (URL: )
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (URL: )
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  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed. (URL: )
  • 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile | 123531-24-8 | Benchchem. (URL: )
  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors | Request PDF - ResearchG
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  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed. (URL: )
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit - Oceanomics. (URL: )
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  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC - NIH. (URL: )
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC - NIH. (URL: )
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed. (URL: )
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors | Request PDF - ResearchG
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives as glioblastoma multiforme agents.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (URL: )
  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed. (URL: )
  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC - PubMed Central. (URL: )
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Validating the Inhibition of the AKT/mTOR Pathway by Imidazo[1,2-a]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the AKT/mTOR Pathway and the Emergence of Imidazo[1,2-a]pyridines

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Imidazo[1,2-a]pyridines have emerged as a promising class of small molecule inhibitors that target this critical pathway, demonstrating potent anticancer activity in various preclinical studies.[1][2] These compounds often function as dual PI3K/mTOR inhibitors, offering a comprehensive blockade of the pathway.[3][4][5][6]

This guide provides an in-depth technical comparison of imidazo[1,2-a]pyridines with other classes of mTOR inhibitors, supported by experimental data and detailed protocols for validation. Our objective is to equip researchers and drug development professionals with the necessary information to effectively evaluate and utilize these compounds in their own research.

Mechanism of Action: A Tale of Two Generations of mTOR Inhibitors and the Place of Imidazo[1,2-a]pyridines

The landscape of mTOR inhibitors can be broadly categorized into two generations, distinguished by their mechanism of action and specificity. Imidazo[1,2-a]pyridines, due to their typical ATP-competitive nature and frequent dual PI3K/mTOR inhibitory activity, align more closely with the second-generation inhibitors.

First-Generation mTOR Inhibitors (Rapalogs): This class includes rapamycin (sirolimus) and its analogs. They are allosteric inhibitors that, in complex with the intracellular protein FKBP12, bind to the FRB domain of mTOR, primarily inhibiting mTOR Complex 1 (mTORC1). A significant limitation of rapalogs is their incomplete inhibition of mTORC1 and the potential for a feedback activation of AKT via mTOR Complex 2 (mTORC2), which can promote cell survival.

Second-Generation mTOR Inhibitors (mTOR-KIs): These are ATP-competitive inhibitors that target the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2. This dual inhibition provides a more complete shutdown of mTOR signaling and can overcome the feedback activation of AKT. Some second-generation inhibitors also exhibit dual PI3K/mTOR inhibitory activity.

Imidazo[1,2-a]pyridines: Many imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors.[3][4][5][6] They act as ATP-competitive inhibitors, binding to the ATP-binding site of PI3K and/or mTOR. This dual inhibition of both PI3K and mTOR can lead to a more potent and durable antitumor response compared to inhibitors that target only a single node in the pathway.[1]

Comparative Performance: Quantitative Data

The efficacy of imidazo[1,2-a]pyridines and other mTOR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. The following tables summarize the comparative IC50 values from various studies. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus, these values should be interpreted with consideration of the different experimental conditions.

Table 1: Comparative IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine Compound 6A375 (Melanoma)MTT Assay9.7[1]
Imidazo[1,2-a]pyridine Compound 6WM115 (Melanoma)MTT Assay11.2[1]
Imidazo[1,2-a]pyridine Compound 6HeLa (Cervical Cancer)MTT Assay34.5[1]
Thiazole-substituted Imidazo[1,2-a]pyridineA375 (Melanoma)Cell Proliferation0.14[1]
Thiazole-substituted Imidazo[1,2-a]pyridineHeLa (Cervical Cancer)Cell Proliferation0.21[1]
Imidazo[1,2-a]pyridine Derivative 15aHCT116 (Colon Cancer)Cell ViabilityNot specified in abstract[3][6]
Imidazo[1,2-a]pyridine Derivative 15aHT-29 (Colon Cancer)Cell ViabilityNot specified in abstract[3][6]

Table 2: Comparative IC50 Values of First and Second-Generation mTOR Inhibitors

InhibitorTypeTargetCell LineIC50Reference
RapamycinFirst-Generation (Rapalog)mTORC1MDA-MB-231 (Breast)~10-100 nM (for proliferation)[7]
AZD8055Second-Generation (mTOR-KI)mTORC1/mTORC2MDA-MB-231 (Breast)~1-10 nM (for proliferation)[7]
AZD8055Second-Generation (mTOR-KI)mTOR kinaseHeLa (Cervical)0.8 ± 0.2 nM (enzymatic)[8]

Note: The IC50 values for rapamycin and AZD8055 in MDA-MB-231 cells are estimated from graphical data in the cited source and represent the concentration range for significant anti-proliferative effects.

Experimental Protocols for Validation

To ensure scientific integrity, every protocol described is designed as a self-validating system. The causality behind experimental choices is explained to provide a deeper understanding.

Experimental Workflow for Validating Imidazo[1,2-a]pyridine Activity

G cluster_0 In Vitro Cellular Assays cluster_1 Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., A375, HeLa) Compound_Treatment 2. Treatment with Imidazo[1,2-a]pyridine Cell_Culture->Compound_Treatment Cell_Viability_Assay 3. Cell Viability Assay (MTT Assay) Compound_Treatment->Cell_Viability_Assay Western_Blot 4. Western Blot Analysis Compound_Treatment->Western_Blot IC50_Determination 5. IC50 Determination Cell_Viability_Assay->IC50_Determination Protein_Quantification 6. Quantification of Phospho-proteins Western_Blot->Protein_Quantification Conclusion 7. Conclusion on Pathway Inhibition IC50_Determination->Conclusion Protein_Quantification->Conclusion

Caption: A typical experimental workflow for validating the inhibitory effect of imidazo[1,2-a]pyridines on the AKT/mTOR pathway in cancer cell lines.

Protocol 1: Cell Viability (MTT) Assay

This assay is a colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis for AKT/mTOR Pathway Inhibition

Western blotting is a powerful technique to detect specific proteins in a sample and to assess their phosphorylation status, which is a key indicator of pathway activation.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with the imidazo[1,2-a]pyridine compound, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To detect total protein levels or other proteins, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., anti-total-AKT).

  • Densitometry Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Signaling Pathway Visualization

The following diagrams illustrate the AKT/mTOR signaling pathway and the mechanism of action of different inhibitor classes.

The AKT/mTOR Signaling Pathway

G Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Cell_Growth Cell Growth & Proliferation Downstream_Effectors->Cell_Growth

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and proliferation.

Mechanism of Action of mTOR Inhibitors

G cluster_0 Inhibitor Classes cluster_1 Target Complexes Rapalogs First-Generation (Rapalogs) mTORC1 mTORC1 Rapalogs->mTORC1 Allosteric Inhibition mTOR_KIs Second-Generation (mTOR-KIs) mTOR_KIs->mTORC1 ATP-Competitive Inhibition mTORC2 mTORC2 mTOR_KIs->mTORC2 ATP-Competitive Inhibition Imidazopyridines Imidazo[1,2-a]pyridines (Dual PI3K/mTOR) Imidazopyridines->mTORC1 ATP-Competitive Inhibition Imidazopyridines->mTORC2 ATP-Competitive Inhibition PI3K PI3K Imidazopyridines->PI3K ATP-Competitive Inhibition

Caption: A diagram illustrating the distinct mechanisms of action of different classes of mTOR inhibitors, highlighting the dual-target nature of many imidazo[1,2-a]pyridines.

Conclusion and Future Directions

Imidazo[1,2-a]pyridines represent a compelling class of AKT/mTOR pathway inhibitors with significant potential in oncology drug discovery. Their frequent dual PI3K/mTOR inhibitory activity offers a more comprehensive blockade of this critical cancer signaling network compared to first-generation mTOR inhibitors. The experimental data, although not always from direct comparative studies, suggests that their potency can be in the range of, and sometimes exceed, that of established mTOR inhibitors.

The provided protocols for cell viability and Western blot analysis offer a robust framework for researchers to validate the efficacy and mechanism of action of novel imidazo[1,2-a]pyridine derivatives. Future research should focus on direct head-to-head comparisons of these compounds with both first and second-generation mTOR inhibitors in a variety of preclinical models. Such studies will be crucial in fully elucidating the therapeutic potential and positioning of imidazo[1,2-a]pyridines in the evolving landscape of targeted cancer therapies.

References

  • Aliwaini, S., Peres, J., Kröger, L., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]

  • Yu, B., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028–3046. [Link]

  • Norman, P. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4136-4142. [Link]

  • Li, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Medicinal Chemistry Letters. [Link]

  • Request PDF. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]

  • Aliwaini, S., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., Abughefra, Y. M., ... & Awadallah, A. M. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Oncology Letters, 18(1), 830-837. [Link]

  • Martínez González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1874-1878. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5837-5844. [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • ResearchGate. (2019). (PDF) New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. [Link]

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • ResearchGate. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). [Link]

  • AstraZeneca Open Innovation. (2025). AZD8055. [Link]

  • Kim, J., & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in molecular biology (Clifton, N.J.), 1254, 1–11. [Link]

  • Teitz, T., et al. (2013). Pan-Mammalian Target of Rapamycin (mTOR) Inhibitor AZD8055 Primes Rhabdomyosarcoma Cells for ABT-737-induced Apoptosis by Down-regulating Mcl-1 Protein. The Journal of biological chemistry, 288(2), 983–994. [Link]

  • ResearchGate. (2013). mTOR inhibition by rapamycin, AZD8055, and Torin-1 influences several protein in the mTOR pathway. [Link]

  • Li, X., et al. (2022). Comparison of dual mTORC1/2 inhibitor AZD8055 and mTORC1 inhibitor rapamycin on the metabolism of breast cancer cells using proton nuclear magnetic resonance spectroscopy metabolomics. Cancer cell international, 22(1), 296. [Link]

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A Comparative Guide to Imidazo[1,2-a]Pyridine Derivatives as Urease Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Urease, a nickel-containing metalloenzyme, has emerged as a significant therapeutic target due to its critical role in the pathogenesis of diseases caused by ureolytic bacteria such as Helicobacter pylori. The hydrolysis of urea by this enzyme elevates gastric pH, facilitating bacterial colonization and leading to conditions like gastritis, peptic ulcers, and potentially gastric cancer. The imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic system in medicinal chemistry, has garnered considerable attention for its diverse pharmacological activities, including its potential as a source of novel urease inhibitors.[1][2] This guide provides a comprehensive comparative analysis of various imidazo[1,2-a]pyridine derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of inhibition, and the experimental protocols essential for their evaluation.

The Rationale for Targeting Urease with Imidazo[1,2-a]Pyridine Derivatives

The fundamental principle behind urease inhibition is to counteract the enzyme's ability to hydrolyze urea into ammonia and carbamate.[3] This enzymatic reaction is a key survival mechanism for pathogens in acidic environments. The imidazo[1,2-a]pyridine core, with its fused bicyclic structure, offers a versatile platform for chemical modification, allowing for the fine-tuning of electronic and steric properties to achieve potent and selective inhibition.[4][5] The nitrogen atoms within the scaffold can act as key interaction points within the enzyme's active site, while substitutions at various positions can modulate binding affinity and pharmacokinetic properties.

Comparative Analysis of Urease Inhibitory Potency

A critical aspect of drug development is the quantitative comparison of the efficacy of different compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a comparative analysis of a series of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives, which highlights the impact of substituent modifications on urease inhibitory activity. The standard urease inhibitor, thiourea, is included for reference.

Compound IDSubstituent on Phenyl RingIC50 (µM) ± SD[6]
4i 3-CF3, 5-NO25.68 ± 1.66
4o 2-CF3, 5-NO27.11 ± 1.24
4g 4-OH9.41 ± 1.19
4h 2-OH10.45 ± 2.57
4a2-NO212.11 ± 1.14
4b3-NO215.82 ± 1.18
4d4-F28.16 ± 2.13
4j4-Cl20.15 ± 1.19
4c4-Phenyl81.49 ± 7.18
4f4-Toluene71.69 ± 6.13
Thiourea Standard Inhibitor 21.37 ± 1.76

Key Insights from the Data:

  • Several imidazo[1,2-a]pyridine-oxazole derivatives (4i, 4o, 4g, and 4h) demonstrated significantly greater potency than the standard inhibitor, thiourea.[6]

  • The presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF3) and nitro (-NO2) groups on the phenyl ring, as seen in compounds 4i and 4o , led to the most potent inhibition.[6] This suggests that these groups may enhance binding interactions within the urease active site.

  • Hydroxyl (-OH) substitutions at the ortho and para positions (4h and 4g ) also resulted in potent inhibitory activity, likely due to their ability to form hydrogen bonds with key residues in the active site.[6]

  • Conversely, bulky substituents like phenyl and toluene groups at the para position (4c and 4f ) significantly decreased the inhibitory potential, indicating that steric hindrance may play a crucial role in preventing optimal binding.[6]

Understanding the Mechanism: Insights from Molecular Docking

To elucidate the molecular basis of their inhibitory activity, in silico molecular docking studies are invaluable. These studies provide a model of how the inhibitor binds to the active site of the urease enzyme.

For the highly active 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives, docking studies have revealed key interactions with the nickel ions and surrounding amino acid residues in the urease active site.[6]

G cluster_Urease Urease Active Site cluster_Inhibitor Imidazo[1,2-a]pyridine Derivative Ni1 Ni(II) Ni2 Ni(II) His_A His His_B His Asp Asp Lys Carbamylated Lys Inhibitor Imidazo[1,2-a]pyridine Core Inhibitor->Ni1 Coordination Inhibitor->Ni2 Coordination Oxazole Oxazole Ring Oxazole->Asp Hydrogen Bond Phenyl Substituted Phenyl Ring Phenyl->His_A Pi-Pi Stacking Phenyl->His_B Pi-Pi T-shaped G reagents Semicarbazide (1) + 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde reaction Methanol Glacial Acetic Acid Reflux reagents->reaction product Imidazopyridine-based Semicarbazone (2) reaction->product G start Prepare Reagents: - Urease Solution - Urea Solution - Test Compounds - Phenol Reagent - Alkali Reagent plate_prep Add enzyme and test compound to 96-well plate start->plate_prep pre_incubation Pre-incubate at 37°C plate_prep->pre_incubation reaction_start Add urea solution to initiate reaction pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation color_dev Add phenol and alkali reagents for color development incubation->color_dev readout Measure absorbance at 625 nm color_dev->readout analysis Calculate % inhibition and IC50 value readout->analysis

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the vanguard of drug discovery and chemical research, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical entities we handle. The proper disposal of specialized reagents like 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a procedural framework grounded in established safety protocols to manage the disposal of this compound, ensuring the protection of personnel and the environment.

The structure of this compound, featuring a fluorinated imidazopyridine core and a nitrile group, dictates its classification as a hazardous substance. The fluorine atom categorizes it as a halogenated organic compound, while the nitrile group presents potential toxicity risks.[1][2][3] Therefore, all waste containing this compound must be treated as hazardous chemical waste.[4][5]

I. Immediate Safety and Hazard Assessment

Structural Alerts for Hazard Identification:

  • Halogenated Heterocycle: The presence of fluorine necessitates its treatment as halogenated waste, which has specific disposal streams.[6]

  • Pyridine Moiety: Pyridine and its derivatives are known to be toxic and irritant.[5]

  • Nitrile Group (-CN): Nitrile compounds can be toxic and may release hydrogen cyanide gas under acidic or high-temperature conditions.[3] Aromatic amines, which are structurally related to the imidazo[1,2-a]pyridine core, can also be toxic.[3]

Based on this assessment, all personnel handling waste of this compound must wear appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption of this potentially toxic substance.[5]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from accidental splashes of solutions or solid particles.[5]
Body Protection Standard laboratory coatTo protect clothing and skin from contamination.[5]
Respiratory Protection Work in a certified chemical fume hoodTo avoid inhalation of potentially harmful vapors or aerosolized powder.[1][5][7]
II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must never be disposed of down the drain or in regular trash.[7][8] It must be collected and managed as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[3][9]

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[4]

  • Designate a Specific Waste Stream: All waste contaminated with this compound must be segregated as "Halogenated Organic Waste." [1][6] This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, filter paper).

    • Contaminated PPE (gloves, etc.).

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids to prevent potentially vigorous or exothermic reactions.[5][10]

Step 2: Waste Containerization and Labeling

The integrity and labeling of the waste container are mandated by regulations to ensure safe handling and transport.[11]

  • Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[11] The container must be in good condition, free from damage or deterioration.[4]

  • Labeling: The waste container must be clearly and accurately labeled from the moment the first piece of waste is added. The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" .[3]

    • Associated hazards (e.g., "Toxic," "Irritant").[3]

    • The date the waste was first added to the container.[3]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[11][12]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]

  • Storage Conditions: Store the sealed waste container in a cool, well-ventilated area away from sources of ignition.[7] Ensure secondary containment is used to capture any potential leaks.[4]

  • Time and Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA (typically up to 55 gallons) and the maximum accumulation time (e.g., up to one year for partially filled containers).[11][12]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[13]

  • Documentation: Complete all required waste disposal forms provided by your EHS department, ensuring all information is accurate and complete.[13]

  • Professional Disposal: The ultimate disposal will be carried out by a licensed hazardous waste contractor, typically via high-temperature incineration.[9]

III. Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills: For minor spills of the solid material or a solution, absorb the substance with an inert, non-combustible material like vermiculite, sand, or earth.[5][10] Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[10][14]

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's EHS department or emergency response team.[5]

Following any spill, decontaminate the area with a suitable cleaning agent and collect all cleanup materials as hazardous waste.[9]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it solid or liquid? ppe->segregate solid_waste Solid Waste: (Unused compound, contaminated labware) segregate->solid_waste Solid liquid_waste Liquid Waste: (Solutions containing the compound) segregate->liquid_waste Liquid container Step 3: Place in Labeled Container 'Hazardous Waste: Halogenated Organic' solid_waste->container liquid_waste->container storage Step 4: Store in Satellite Accumulation Area (SAA) container->storage pickup Step 5: Arrange for Pickup via EHS or Licensed Contractor storage->pickup end End: Compliant Disposal (e.g., Incineration) pickup->end

Caption: Disposal Workflow for this compound.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Regulation of Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Standard Operating Procedure for Pyridine.
  • Case study – A two liter pyridine spill in an undergraduate laboratory.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • Proper Disposal of 3-Amino-6-phenylpyrazine-2-carbonitrile: A Step-by-Step Guide for Labor
  • Proper Disposal of 2',3',5'-Tri-O-benzoyl-6-azauridine: A Guide for Labor
  • Halogenated Waste. University of Wisconsin-Milwaukee.
  • Proper Disposal of 2-Chloropyridine-3-boronic Acid: A Step-by-Step Guide for Labor

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically-grounded guide for the safe handling, use, and disposal of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS No. 1134327-96-0). As a fluorinated, nitrogen-containing heterocyclic compound, this molecule is a valuable building block in pharmaceutical and agrochemical research.[1] However, its unique structure necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring that researchers can operate with confidence and safety.

Hazard Assessment: A Structurally-Informed Analysis

  • Imidazo[1,2-a]pyridine Core: This heterocyclic system is the backbone of many biologically active compounds.[2] The parent compound, pyridine, is known to be a skin and eye irritant, and is harmful if inhaled, swallowed, or absorbed through the skin.[3][4] It is prudent to assume the entire heterocyclic core carries similar baseline hazards.

  • Nitrile (-C≡N) Group: The presence of a carbonitrile (nitrile) functional group introduces a significant potential hazard. While stable under normal conditions, nitriles can release highly toxic hydrogen cyanide (HCN) upon combustion or when exposed to strong acids. Furthermore, related isomers are known to cause skin, eye, and respiratory irritation.[5]

  • Fluorine Substituent: The carbon-fluorine bond is exceptionally strong, which imparts unique chemical properties.[6] While this enhances metabolic stability in drug candidates, the thermal decomposition of fluorinated organic compounds can produce hazardous byproducts, including hydrogen fluoride (HF), which is extremely corrosive and toxic.[7]

Based on this structural analysis, the following table summarizes the anticipated hazards.

Hazard CategoryAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful Inferred from pyridine and related nitrile-containing heterocycles.[5][8][9] Assumed to be harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Irritant High likelihood of causing skin irritation based on data for pyridine and related isomers.[5][10]
Serious Eye Damage/Irritation Serious Irritant High likelihood of causing serious eye irritation.[5]
Respiratory Irritation Irritant Vapors or dust may cause respiratory tract irritation.[5]
Flammability Flammable Pyridine and similar solvents are flammable liquids; the solid may also be combustible.[8][10]
Long-Term Exposure Potential for Target Organ Effects Chronic exposure to organic solvents and pyridine-like compounds can affect the central nervous system, liver, and kidneys.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE should be guided by a risk assessment of the specific procedure being performed.

PPE_Workflow cluster_assessment Phase 1: Risk Assessment cluster_ppe Phase 2: PPE Selection cluster_output Phase 3: Final Ensemble start Initiate Task: Handling this compound scale Scale of Operation? start->scale spill Spill or Ventilation Failure? operation Type of Operation? scale->operation < 1 gram (Solid) chem_gown Upgrade to Chemical Gown & Heavy-Duty Gloves scale->chem_gown > 1 gram (Bulk) base_ppe Baseline PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat operation->base_ppe Weighing / Transfer face_shield Add Face Shield operation->face_shield final_ensemble Proceed with Operation Using Specified PPE base_ppe->final_ensemble face_shield->base_ppe respirator Add Respirator (Organic Vapor Cartridge) respirator->final_ensemble chem_gown->operation spill->scale spill->respirator Yes

Caption: PPE Selection Workflow for Handling the Compound.

Eye and Face Protection
  • Mandatory: At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn at all times. The risk of serious eye irritation from dust or splashes is significant.[5]

  • Recommended for Splash Risk: When handling solutions, performing reactions, or transferring quantities greater than a few grams, a full-face shield should be worn over safety goggles. This provides an essential secondary barrier against splashes that could circumvent goggles.

Skin and Body Protection
  • Gloves: Nitrile gloves are the standard for protection against a wide array of chemicals, including pyridine derivatives.[11][12][13]

    • For low-volume tasks (e.g., weighing, preparing dilute solutions), double-gloving with standard disposable nitrile gloves is recommended. This provides protection against incidental contact and allows for the safe removal of the outer glove if contamination occurs.

    • For high-volume tasks or immersion risk , heavy-duty nitrile or butyl rubber gauntlets should be used.[8][14] Always check the manufacturer's glove compatibility charts for the specific solvents being used in your procedure.

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is required.

  • Additional Protection: For handling bulk quantities (>1 gram), a chemically resistant apron or gown worn over the lab coat is necessary to protect against spills. Ensure closed-toe shoes are worn.

Respiratory Protection
  • Primary Engineering Control: All handling of this compound, especially weighing the solid powder or handling its solutions, must be performed inside a certified chemical fume hood.[3][11] This is the most critical step in preventing respiratory exposure.

  • Emergency Use: In the event of a significant spill or a failure of the primary engineering controls, a NIOSH-approved respirator with organic vapor cartridges is required for all personnel involved in the cleanup.[9]

Operational and Disposal Plans

Safe Handling and Storage
  • Ventilation: Always work in a well-ventilated area, with a chemical fume hood being the primary engineering control.[15][16]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge, especially when transferring large quantities of material.[8][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11][17] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[11][16] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[11][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][10]

Spill and Disposal Management
  • Spill Cleanup:

    • Evacuate all non-essential personnel from the area.

    • Ensure full PPE is worn, including respiratory protection if necessary.

    • Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[8][15] Do not use combustible materials like paper towels to absorb large spills.

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Waste Disposal:

    • All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed container.

    • Disposal must be carried out by a licensed hazardous waste management company.

    • Due to the fluorinated nature of the compound, high-temperature incineration is the likely disposal method. The disposal facility must be equipped to handle the potential formation of acidic gases like HF and NOx in the off-gas stream.[7] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound and continue their vital work in a safe and controlled environment.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

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